molecular formula C22H24O8 B1675080 Lophotoxin CAS No. 78697-56-0

Lophotoxin

货号: B1675080
CAS 编号: 78697-56-0
分子量: 416.4 g/mol
InChI 键: KGRIGHVGXOOCOY-ALYDTWDZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lophotoxin (CAS# 78697-56-0) is a marine neurotoxin isolated from sea whips of the genus Lophogorgia . It is a member of the this compound family of natural products and acts as a potent, slow-binding, and irreversible antagonist of nicotinic acetylcholine receptors (nAChRs) . Its molecular formula is C23H26O8, with a molecular weight of 430.45 . The primary mechanism of action involves the covalent binding of this compound to tyrosine residue 190 (Tyr190) on the α-subunits of the nAChR . This irreversible inhibition distinguishes it from reversible, competitive antagonists. Research indicates that this compound preferentially blocks one of the two agonist binding sites on the receptor, a preference driven by both a higher reversible affinity and a faster rate of irreversible inhibition at that specific site . Its apparent association rate constant is approximately 10^6-fold slower than a diffusion-limited interaction, classifying it as a slow-binding inhibitor . Studies on neuromuscular transmission show that this compound produces a progressive, irreversible block of endplate potentials without affecting the resting membrane potential of muscle fibres, confirming its postjunctional action . Initially, this compound was found to irreversibly block neuromuscular transmission, and subsequent research demonstrated its efficacy in irreversibly blocking nicotinic receptors in autonomic ganglia (both C6 and C10 types), making it a useful probe for studying diverse nicotinic receptors in the peripheral nervous system . Unlike its related analogs, the bipinnatins, this compound does not appear to be an inactive protoxin, as pre-incubation does not increase its rate of irreversible inhibition . Notably, nematode nAChRs have been identified as insensitive to this compound analogs, highlighting the specificity of its action and its value for comparative pharmacological studies . This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

78697-56-0

分子式

C22H24O8

分子量

416.4 g/mol

IUPAC 名称

[(1R,2S,4S,10R,12R,14R,15R)-7-formyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl] acetate

InChI

InChI=1S/C22H24O8/c1-10(2)12-5-14-13(9-23)6-15(27-14)18-21(4,29-18)8-16-19-22(30-19,20(25)28-16)17(7-12)26-11(3)24/h6,9,12,16-19H,1,5,7-8H2,2-4H3/t12-,16-,17+,18+,19-,21-,22-/m1/s1

InChI 键

KGRIGHVGXOOCOY-ALYDTWDZSA-N

SMILES

CC(=C)C1CC(C23C(O2)C(CC4(C(O4)C5=CC(=C(C1)O5)C=O)C)OC3=O)OC(=O)C

手性 SMILES

CC(=C)[C@H]1C[C@@H]([C@]23[C@H](O2)[C@@H](C[C@@]4([C@@H](O4)C5=CC(=C(C1)O5)C=O)C)OC3=O)OC(=O)C

规范 SMILES

CC(=C)C1CC(C23C(O2)C(CC4(C(O4)C5=CC(=C(C1)O5)C=O)C)OC3=O)OC(=O)C

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Lophotoxin; 

产品来源

United States

Foundational & Exploratory

Lophotoxin: A Technical Guide to its Discovery, Isolation, and Characterization from Lophogorgia Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of lophotoxin, a potent neurotoxin derived from gorgonian corals of the genus Lophogorgia. This compound is a valuable pharmacological tool due to its specific and irreversible inhibition of nicotinic acetylcholine receptors (nAChRs), making it a subject of significant interest in neuroscience and drug development.

Discovery and Sourcing

This compound was first isolated from several species of Pacific sea whips of the genus Lophogorgia. These gorgonian corals are the primary natural source of this complex diterpenoid. Species of Lophogorgia known to produce this compound are found in various marine environments and represent a key target for the natural products discovery pipeline.

Chemical Properties of this compound

This compound is a diterpenoid belonging to the cembrene class of molecules. Its structure is characterized by a 14-membered ring and contains reactive functional groups, including a furanoaldehyde and an α,β-epoxy-γ-lactone, which are crucial for its biological activity.

PropertyValueReference
Molecular Formula C22H24O8
Molecular Weight 416.42 g/mol
CAS Number 78697-56-0
Appearance White Solid
Melting Point 164-166 °C
Optical Rotation [α]D +14.2° (c=1.7 in chloroform)

Experimental Protocols

Bioassay-Guided Isolation and Purification

The isolation of this compound from Lophogorgia species is typically achieved through a multi-step process involving solvent extraction and chromatographic purification, guided by bioassays to track the active fractions.

a) Extraction:

  • Sample Preparation: Collect fresh specimens of Lophogorgia species. The collected organisms are often frozen immediately to preserve the chemical integrity of the metabolites. The frozen tissue is then typically lyophilized (freeze-dried) to remove water.

  • Solvent Extraction: The dried and ground coral tissue is exhaustively extracted with an organic solvent. A common method involves maceration or Soxhlet extraction with a solvent of intermediate polarity, such as methanol (MeOH) or a mixture of dichloromethane (CH2Cl2) and methanol. This initial extraction yields a crude extract containing a complex mixture of compounds.

b) Solvent Partitioning:

  • The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • A typical partitioning scheme involves suspending the crude extract in a mixture of an aqueous and an immiscible organic solvent (e.g., water/methanol and hexane).

  • The mixture is shaken vigorously and allowed to separate into layers. This process is often repeated with solvents of increasing polarity (e.g., ethyl acetate, butanol) to afford fractions with different chemical profiles.

  • The bioactivity of each fraction is assessed (e.g., using a neuromuscular junction preparation or a receptor binding assay) to identify the fraction containing this compound.

c) Chromatographic Purification:

  • Column Chromatography: The active fraction from the solvent partitioning step is subjected to column chromatography over a solid stationary phase, such as silica gel or alumina.

  • A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient) is used to elute the compounds from the column.

  • Fractions are collected and tested for bioactivity to identify those containing this compound.

  • High-Performance Liquid Chromatography (HPLC): Further purification is achieved using HPLC, often with a reversed-phase column (e.g., C18).

  • A mobile phase, typically a mixture of acetonitrile and water or methanol and water, is used to elude the compounds.

  • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected. This step is often repeated until a pure compound is obtained, as confirmed by analytical techniques like thin-layer chromatography (TLC) and analytical HPLC.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques, such as COSY, HSQC, and HMBC, are employed to establish the connectivity between atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition of this compound, allowing for the determination of its molecular formula.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule, such as carbonyls, hydroxyls, and conjugated systems.

Crystallization

Single crystals of this compound suitable for X-ray diffraction analysis can be obtained through slow evaporation of a solvent. A general approach is as follows:

  • Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane).

  • Allow the solvent to evaporate slowly in a loosely capped vial at a constant temperature.

  • Over time, crystals of this compound may form. The quality of the crystals is crucial for successful X-ray crystallographic analysis, which can confirm the three-dimensional structure of the molecule.

Mechanism of Action and Signaling Pathways

This compound is a potent and irreversible antagonist of nicotinic acetylcholine receptors (nAChRs). It exerts its effect by covalently binding to a specific tyrosine residue (Tyr190) within the alpha-subunits of the nAChR. This covalent modification blocks the binding of the endogenous agonist, acetylcholine, thereby preventing ion channel opening and subsequent cellular responses.

The following diagram illustrates the nicotinic acetylcholine signaling pathway and the inhibitory action of this compound.

Nicotinic_Acetylcholine_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Membrane Action_Potential Action Potential Ca_Channel Voltage-gated Ca2+ Channel Action_Potential->Ca_Channel opens ACh_Vesicle Vesicle with Acetylcholine (ACh) Ca_Channel->ACh_Vesicle triggers fusion ACh_Release ACh_Vesicle->ACh_Release ACh ACh ACh_Release->ACh nAChR Nicotinic ACh Receptor (nAChR) Ion_Channel Ion Channel (Na+, K+, Ca2+) nAChR->Ion_Channel opens Depolarization Membrane Depolarization Ion_Channel->Depolarization leads to Cellular_Response Cellular Response (e.g., Muscle Contraction) Depolarization->Cellular_Response This compound This compound This compound->nAChR irreversibly binds to (covalent modification of Tyr190) ACh->nAChR binds to

Caption: Nicotinic Acetylcholine Signaling Pathway and this compound Inhibition.

Quantitative Data

Bioactivity of this compound

This compound exhibits potent inhibitory activity against nAChRs. The following table summarizes some of the reported bioactivity data.

AssayReceptor/SystemIC50 / ActivityReference
Inhibition of [¹²⁵I]-α-bungarotoxin bindingTorpedo electric organ nAChRsProgressive, irreversible inhibition
Neuromuscular transmission blockadeFrog and guinea pig preparationsIrreversible blockade
Blockade of nicotinic transmissionChick and rat autonomic gangliaPotent blockade (1-32 µM)
ToxicityMiceLD50 = 8.9 mg/kg (s.c.)
Yield of this compound

The yield of this compound can vary depending on the species of Lophogorgia, geographical location, and the extraction and purification methods employed. While specific comparative studies on yields from different species are not extensively detailed in the provided search results, it is a critical parameter for the large-scale supply of this valuable compound.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for the isolation and characterization of this compound.

Lophotoxin_Isolation_Workflow Collection Collection of Lophogorgia species Freezing Freezing & Lyophilization Collection->Freezing Extraction Solvent Extraction (e.g., MeOH/CH2Cl2) Freezing->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning Crude_Extract->Partitioning Active_Fraction Bioactive Fraction Partitioning->Active_Fraction Column_Chrom Column Chromatography (e.g., Silica Gel) Active_Fraction->Column_Chrom Semi_Pure Semi-pure this compound Column_Chrom->Semi_Pure HPLC Preparative HPLC (e.g., C18) Semi_Pure->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: General Workflow for the Isolation of this compound.

Bioassay_Guided_Fractionation cluster_fractions1 Fractions cluster_fractions2 Sub-fractions Crude_Extract Crude Extract Fractionation1 Initial Fractionation (e.g., Solvent Partitioning) Crude_Extract->Fractionation1 F1 Fraction 1 Fractionation1->F1 F2 Fraction 2 Fractionation1->F2 Fn ... Fractionation1->Fn Bioassay1 Bioassay F1->Bioassay1 F2->Bioassay1 Fn->Bioassay1 Active_Fraction1 Identify Active Fraction(s) Bioassay1->Active_Fraction1 Fractionation2 Further Fractionation (e.g., Column Chromatography) Active_Fraction1->Fractionation2 SF1 Sub-fraction 1.1 Fractionation2->SF1 SF2 Sub-fraction 1.2 Fractionation2->SF2 SFn ... Fractionation2->SFn Bioassay2 Bioassay SF1->Bioassay2 SF2->Bioassay2 SFn->Bioassay2 Pure_Compound Isolate Pure Active Compound Bioassay2->Pure_Compound

Caption: Bioassay-Guided Fractionation Workflow.

Conclusion

This compound, a unique diterpenoid from Lophogorgia corals, stands out as a powerful tool for neuropharmacological research. Its specific and irreversible antagonism of nicotinic acetylcholine receptors provides a means to probe the structure and function of these critical ion channels. The methodologies for its isolation and characterization, while demanding, are well-established, paving the way for its continued use in elucidating the roles of nAChRs in health and disease and for the development of novel therapeutic agents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources, isolation, and biological activity of lophotoxin and related cembranoid-type diterpenes. These marine-derived natural products, primarily sourced from gorgonian and soft corals, have garnered significant interest within the scientific community for their potent and selective pharmacological activities, particularly their irreversible inhibition of nicotinic acetylcholine receptors (nAChRs). This guide is intended to serve as a valuable resource for researchers actively engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Primary Natural Sources and Distribution

This compound and its structural analogs are predominantly found in marine invertebrates, specifically within the phylum Cnidaria. The primary producers of these cembranoid diterpenes are species of gorgonian corals, commonly known as sea whips and sea fans, as well as various soft corals.

Gorgonian Corals: The most well-documented source of this compound is the genus Lophogorgia, a group of Pacific sea whips.[1][2][3] Several species within this genus have been identified as producers of this potent neurotoxin. The related genus Pseudopterogorgia, found in the Caribbean, is a rich source of other bioactive cembranoids and related diterpenes, including the pseudopterosins, which possess notable anti-inflammatory and analgesic properties.[4]

Soft Corals: A diverse array of cembranoids, structurally related to this compound, has been isolated from various soft corals. The genus Sarcophyton is a prolific producer of these compounds, with numerous studies detailing the isolation of novel cembranoids from species such as Sarcophyton trocheliophorum, Sarcophyton stellatum, and Sarcophyton ehrenbergi.[5][6][7][8][9][10] Similarly, the genus Sinularia is another significant source of unique cembranoid and norcembranoid structures.[11]

Quantitative Analysis of this compound and Related Cembranoids

The yield of this compound and related cembranoids from their natural sources can vary depending on the species, geographical location, and environmental conditions. The following table summarizes the quantitative data on the extraction and isolation of these compounds as reported in the scientific literature.

Compound NameSource OrganismYieldReference
This compoundLophogorgia sp.Not explicitly quantified in the initial isolation report, but described as a "new neuromuscular toxin".[2]
Crude ExtractGorgonian from MalukuNot specified[12][13]
Crude ExtractSarcophyton tortuosum10.2 g from 1.3 kg of defrosted specimens[14]
Tortuolide ASarcophyton tortuosum8.9 mg from 10.2 g of crude extract[14]
Tortuolide BSarcophyton tortuosum2.7 mg from 10.2 g of crude extract[14]
epi-Sarcophytonolide QSarcophyton tortuosum2.1 mg from 10.2 g of crude extract[14]
Sarcoehrenolides L–Q and known analoguesSarcophyton ehrenbergiNot specified[15]
Meijicrassolins A–E and known compoundsSarcophyton crassocaule11.2 mg of compound 8 from an unspecified amount of starting material.[16]
Sarcophytembranoids A–H and known terpenoidsSarcophyton trocheliophorumNot specified[5][17]
Stellatumolides A-F and known cembranoidsSarcophyton stellatum3.1 mg of compound 4, 2.1 mg of compound 15, and 7.8 mg of compound 16 from an unspecified amount of starting material.[7]
Glacunoids A, B, C and known compoundsSarcophyton glaucumNot specified[18]

Biosynthesis of Furanocembranoids

The biosynthesis of this compound and related furanocembranoids originates from the cyclization of the C20 precursor, geranylgeranyl diphosphate (GGPP).[5][11] While the specific enzymatic machinery is not fully elucidated, a proposed pathway involves a series of oxygenation and rearrangement reactions. The macrocyclic cembranoid core is believed to undergo oxidative processes to form furan and furanobutenolide moieties, which are characteristic features of this class of compounds.[1][19] These macrocycles can then undergo further transannular cyclizations and rearrangements to generate the diverse array of polycyclic structures observed in nature.[1][19]

Biosynthetic Pathway of Furanocembranoids GGPP Geranylgeranyl Diphosphate (GGPP) Cembrane_Scaffold Cembrane Scaffold GGPP->Cembrane_Scaffold Cyclization Oxygenated_Cembranoids Oxygenated Cembranoids Cembrane_Scaffold->Oxygenated_Cembranoids Oxygenation Furanocembranoids Furanocembranoids (e.g., this compound) Oxygenated_Cembranoids->Furanocembranoids Oxidative Rearrangement Polycyclic_Congeners Polycyclic Congeners Furanocembranoids->Polycyclic_Congeners Transannular Cyclization

Caption: Proposed biosynthetic pathway of furanocembranoids from geranylgeranyl diphosphate.

Experimental Protocols

Isolation and Purification of this compound and Related Cembranoids

The following is a generalized protocol for the isolation and purification of cembranoids from gorgonian or soft corals, based on methodologies described in the literature.[13][14][15][20]

Experimental Workflow for Cembranoid Isolation cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_fractionation Fractionation & Purification cluster_analysis Structure Elucidation Collection Collection of Coral Specimen Preparation Freeze-drying and Grinding Collection->Preparation Maceration Maceration with Organic Solvents (e.g., Acetone, Ethanol, n-hexane:ethanol) Preparation->Maceration Concentration Concentration under Vacuum Maceration->Concentration Partitioning Solvent-Solvent Partitioning Concentration->Partitioning Column_Chroma Silica Gel Column Chromatography Partitioning->Column_Chroma HPLC Reversed-Phase HPLC Column_Chroma->HPLC Spectroscopy Spectroscopic Analysis (NMR, MS) HPLC->Spectroscopy XRay X-ray Crystallography Spectroscopy->XRay

Caption: Generalized experimental workflow for the isolation and characterization of cembranoids.

Methodology:

  • Sample Preparation: Coral samples are collected and immediately frozen. The frozen tissue is then lyophilized (freeze-dried) and ground into a fine powder.[13][14]

  • Extraction: The powdered coral material is exhaustively extracted with organic solvents such as acetone, ethanol, or a mixture of n-hexane and ethanol (1:1) through maceration.[13][20] The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator.[13]

  • Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between ethyl acetate and water.

  • Column Chromatography: The organic-soluble fraction is then subjected to column chromatography on silica gel, eluting with a gradient of solvents with increasing polarity (e.g., n-hexane to ethyl acetate).[7]

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by reversed-phase HPLC to yield the pure cembranoids.[14]

  • Structure Elucidation: The structures of the isolated compounds are determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[20] The absolute stereochemistry can be confirmed by X-ray crystallography of suitable crystals.[10]

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This compound is a potent irreversible inhibitor of nAChRs.[21][22] The following protocol outlines a representative radioligand binding assay to assess the interaction of this compound with these receptors.

Methodology:

  • Receptor Preparation: Membranes rich in nAChRs are prepared from a suitable source, such as the electric organ of Torpedo californica or cultured cells expressing the desired nAChR subtype.[21][23]

  • Radioligand: A radiolabeled antagonist, such as [³H]this compound or [¹²⁵I]α-bungarotoxin, is used to label the nAChRs.[21][24]

  • Binding Assay:

    • The receptor preparation is incubated with the radioligand in a suitable buffer.

    • For competition binding assays, varying concentrations of this compound or other test compounds are included in the incubation mixture.

    • The incubation is carried out for a sufficient time to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The data from competition binding assays are analyzed to determine the inhibitory concentration (IC₅₀) of the test compounds. For irreversible inhibitors like this compound, the kinetics of inhibition are also studied.[22]

Pharmacological Activity and Mechanism of Action

This compound exerts its potent neurotoxic effects by acting as an irreversible antagonist of nicotinic acetylcholine receptors.[21][22][25] It covalently modifies a specific tyrosine residue (Tyr190) within the α-subunit of the receptor, leading to a blockade of the agonist binding site.[26] This irreversible binding prevents the neurotransmitter acetylcholine from activating the receptor, thereby blocking neuromuscular transmission.[2][3]

This compound Signaling Pathway This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to Tyr190 Tyrosine 190 (α-subunit) This compound->Tyr190 Covalently Modifies ACh_Binding_Site Acetylcholine Binding Site This compound->ACh_Binding_Site Irreversibly Blocks nAChR->Tyr190 Contains Tyr190->ACh_Binding_Site Is part of Ion_Channel Ion Channel ACh_Binding_Site->Ion_Channel Gating of Blockade Blockade of Neuromuscular Transmission Ion_Channel->Blockade Leads to ACh Acetylcholine (ACh) ACh->ACh_Binding_Site Binds to

Caption: Signaling pathway of this compound's interaction with the nicotinic acetylcholine receptor.

The high selectivity and irreversible nature of this compound's interaction with nAChRs make it a valuable pharmacological tool for studying the structure and function of these receptors.[25] Furthermore, the unique chemical scaffold of this compound and related cembranoids provides a promising starting point for the design and development of novel therapeutic agents targeting nAChRs, which are implicated in a variety of neurological disorders.

Conclusion

This compound and its related cembranoids represent a fascinating class of marine natural products with significant potential for both basic research and drug discovery. The gorgonian and soft corals that produce these compounds are a rich source of chemical diversity. A thorough understanding of their natural sources, biosynthesis, and pharmacological activity is crucial for harnessing their therapeutic potential. This technical guide provides a foundational resource for researchers to further explore this exciting field of marine natural product chemistry.

References

Lophotoxin's Mechanism of Action on Nicotinic Acetylcholine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophotoxin, a potent neurotoxin derived from gorgonian corals, serves as a critical tool in the study of nicotinic acetylcholine receptors (nAChRs). Its unique mechanism of action, characterized by a slow-binding, irreversible antagonism, provides a powerful means to investigate the structure, function, and pharmacology of this diverse family of ligand-gated ion channels. This technical guide provides an in-depth exploration of this compound's interaction with nAChRs, detailing its covalent modification of a specific tyrosine residue within the agonist binding site. We present a compilation of the available quantitative data on the potency of this compound and its analogs, alongside detailed experimental protocols for studying this interaction. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's molecular pharmacology.

Introduction to this compound and Nicotinic Acetylcholine Receptors

This compound is a diterpene lactone originally isolated from sea whips of the genus Lophogorgia. It is a member of a family of marine neurotoxins that exhibit potent and selective activity against nAChRs.[1] Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems. They are classified into muscle-type and various neuronal subtypes based on their subunit composition, which in turn dictates their pharmacological and physiological properties. The diverse roles of nAChRs in processes ranging from muscle contraction to cognitive function make them important targets for both therapeutic drug development and basic neuroscience research.

This compound's primary mechanism of action involves its function as a potent, slow-binding, and irreversible antagonist of nAChRs.[1] Unlike reversible antagonists that dissociate from the receptor, this compound forms a stable, covalent bond, leading to a long-lasting blockade of receptor function. This property has made this compound an invaluable molecular probe for elucidating the structure of the nAChR binding pocket and for studying the consequences of receptor inactivation.

The Molecular Mechanism of this compound Action

The defining feature of this compound's interaction with nAChRs is its covalent modification of a specific amino acid residue within the agonist binding site.

Covalent Binding to Tyrosine-190

This compound and its analogs irreversibly inhibit nAChRs by forming a covalent bond with the tyrosine residue at position 190 (Tyr-190) of the α-subunit.[1][2] This covalent modification occurs within the highly conserved principal agonist-binding site of the receptor. The reaction is highly specific, and protection against this irreversible blockade is afforded by the presence of competitive agonists and antagonists, but not by non-competitive antagonists that bind to different sites on the receptor.[3]

Slow-Binding Kinetics

This compound is characterized as a slow-binding irreversible inhibitor.[2] Its apparent association rate constant is significantly slower than what would be expected for a diffusion-limited interaction.[2] This slow binding is not a result of a receptor conformational change to a desensitized state, as is often seen with agonists.[2]

Preferential Binding to One Agonist Site

Most nAChRs possess two agonist binding sites. This compound exhibits a preference for one of these two sites, a characteristic driven by both a higher reversible affinity and a faster rate of irreversible inhibition at that specific site.[2][3] This preferential binding has been instrumental in studying the functional non-equivalence of the two agonist binding sites on the receptor.

Quantitative Analysis of this compound and Analog Potency

CompoundTargetAssay TypePotency (IC50)Reference
Bipinnatin AP388 Murine Tumor Cell LineIn vitro activity0.9 µg/mL[3]
Bipinnatin BP388 Murine Tumor Cell LineIn vitro activity3.2 µg/mL[3]
Bipinnatin DP388 Murine Tumor Cell LineIn vitro activity1.5 µg/mL[3]
Bipinnatin BCockroach motor neurone nAChRElectrophysiology (Nicotine-induced depolarization block)Partial block at 10 µM, almost complete block at 30 µM[4]
MecamylamineAscaris suum muscle nAChRsNot specified0.33 µmol l−1[5]

Note: The data for bipinnatins A, B, and D reflect general cytotoxicity and not specific nAChR inhibition. The data for bipinnatin B on insect nAChRs and mecamylamine on Ascaris nAChRs are provided for comparative purposes but are not direct measures of this compound's potency on vertebrate nAChR subtypes.

Experimental Protocols

The study of this compound's mechanism of action relies on a variety of experimental techniques. This section provides detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are fundamental for characterizing the affinity of this compound for nAChRs and for studying its irreversible binding kinetics.

Objective: To determine the binding characteristics of this compound to nAChRs.

Materials:

  • Membrane preparations from tissues or cells expressing the nAChR subtype of interest (e.g., Torpedo electric organ, cultured cells transfected with nAChR subunits).

  • Radiolabeled ligand (e.g., [³H]acetylcholine, [¹²⁵I]α-bungarotoxin).

  • This compound or its analogs.

  • Binding buffer (composition will vary depending on the nAChR subtype and radioligand).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Protocol for Competitive Binding Assay:

  • Prepare a series of dilutions of unlabeled this compound.

  • In a multi-well plate, incubate the receptor-containing membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

  • Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site or two-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol for Determining Irreversible Binding:

  • Pre-incubate the receptor-containing membranes with this compound for varying periods.

  • At each time point, remove an aliquot and initiate a radioligand binding assay as described above.

  • A time-dependent decrease in the maximal number of binding sites (Bmax) for the radioligand, without a significant change in its affinity (Kd), is indicative of irreversible binding.

Electrophysiological Recordings

Electrophysiology allows for the direct measurement of the functional consequences of this compound binding to nAChRs. Whole-cell patch-clamp is a commonly used technique.

Objective: To measure the inhibition of nAChR-mediated currents by this compound.

Materials:

  • Cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes, HEK293 cells).

  • Patch-clamp rig including a microscope, micromanipulators, amplifier, and data acquisition system.

  • Borosilicate glass pipettes.

  • Pipette puller.

  • Extracellular and intracellular recording solutions.

  • Agonist for activating the nAChRs (e.g., acetylcholine, nicotine).

  • This compound solution.

Protocol for Whole-Cell Patch-Clamp Recording:

  • Culture cells expressing the target nAChRs on coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Pull a glass pipette to a resistance of 2-5 MΩ and fill it with intracellular solution.

  • Under visual guidance, approach a cell with the pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential (e.g., -60 mV).

  • Apply the nAChR agonist using a rapid perfusion system to elicit an inward current.

  • After establishing a stable baseline response, co-apply the agonist with this compound.

  • Observe the time-dependent decrease in the agonist-evoked current amplitude, which reflects the rate of irreversible blockade by this compound.

  • To confirm irreversibility, wash out the this compound and observe if the current response recovers.

Visualizing the Molecular Landscape

Diagrams are essential for conceptualizing the complex interactions and pathways involved in this compound's mechanism of action.

Lophotoxin_Mechanism cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) nAChR_inactive Inactive nAChR nAChR_active Active nAChR (Channel Open) nAChR_inactive->nAChR_active Conformational Change nAChR_blocked This compound-Blocked nAChR (Channel Closed) nAChR_inactive->nAChR_blocked nAChR_active->nAChR_inactive Dissociation/ Desensitization Ion_Flux Ion Flux nAChR_active->Ion_Flux ACh Acetylcholine (ACh) ACh->nAChR_inactive Binds to agonist site This compound This compound This compound->nAChR_inactive Binds to agonist site Cellular_Response Cellular Response (e.g., Depolarization, Ca2+ signaling) Ion_Flux->Cellular_Response Leads to

Caption: this compound's irreversible antagonism of nAChRs.

Experimental_Workflow cluster_prep Preparation cluster_binding Radioligand Binding Assay cluster_electro Electrophysiology Receptor_Source nAChR Source (e.g., Torpedo electric organ, HEK293 cells) Membrane_Prep Membrane Preparation or Cell Culture Receptor_Source->Membrane_Prep Incubation Incubate Membranes/Cells with Radioligand and this compound Membrane_Prep->Incubation Patch_Clamp Whole-Cell Patch-Clamp Recording Membrane_Prep->Patch_Clamp Filtration Separate Bound and Free Ligand (Filtration) Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting Analysis_Binding Data Analysis (IC50, Ki, Bmax) Counting->Analysis_Binding Agonist_Application Apply nAChR Agonist Patch_Clamp->Agonist_Application Lophotoxin_Application Co-apply this compound Agonist_Application->Lophotoxin_Application Current_Measurement Measure Inhibition of Ion Current Lophotoxin_Application->Current_Measurement Analysis_Electro Data Analysis (Rate of Blockade) Current_Measurement->Analysis_Electro

Caption: Workflow for studying this compound's action.

Signaling_Pathway cluster_inhibition Inhibition nAChR Nicotinic Acetylcholine Receptor Ion_Channel_Opening Ion Channel Opening nAChR->Ion_Channel_Opening Conformational Change This compound This compound This compound->nAChR Irreversible Blockade ACh Acetylcholine ACh->nAChR Activation Cation_Influx Cation Influx (Na+, Ca2+) Ion_Channel_Opening->Cation_Influx Allows Depolarization Membrane Depolarization Cation_Influx->Depolarization Ca_Signaling Ca2+ Signaling Cascades Cation_Influx->Ca_Signaling Initiates VGC_Opening Voltage-Gated Ion Channels Depolarization->VGC_Opening Activates Kinase_Activation Protein Kinases (e.g., CaMKII, PKC) Ca_Signaling->Kinase_Activation Activates Gene_Expression Gene Expression Kinase_Activation->Gene_Expression Alters Cellular_Response Long-term Cellular Responses Gene_Expression->Cellular_Response

Caption: nAChR signaling and its inhibition by this compound.

Conclusion

This compound remains an indispensable tool for the study of nicotinic acetylcholine receptors. Its well-characterized mechanism of irreversible antagonism provides a unique avenue for probing the structure of the agonist binding site and for understanding the functional consequences of receptor inactivation. The continued application of the experimental approaches detailed in this guide, coupled with the pursuit of more extensive quantitative data on its effects across various nAChR subtypes, will undoubtedly lead to further significant advances in our understanding of this critical class of neurotransmitter receptors. This knowledge is paramount for the rational design of novel therapeutics targeting nAChRs for a wide range of neurological and psychiatric disorders.

References

Lophotoxin's Irreversible Grip: A Technical Guide to the Inhibition of Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophotoxin, a potent neurotoxin derived from gorgonian corals, serves as a critical tool in the study of nicotinic acetylcholine receptors (nAChRs). Its mechanism of action, characterized by a slow-binding, irreversible inhibition, provides a unique lens through which to explore the structure and function of these vital ligand-gated ion channels. This technical guide delves into the core of this compound's interaction with nAChRs, presenting a comprehensive overview of the quantitative data, detailed experimental protocols for its study, and visual representations of the underlying molecular and cellular processes. By consolidating this information, we aim to provide a valuable resource for researchers leveraging this compound to advance our understanding of nicotinic signaling and to inform the development of novel therapeutics targeting nAChRs.

Introduction

Nicotinic acetylcholine receptors are integral to a vast array of physiological processes, including neuromuscular transmission, autonomic ganglia function, and various cognitive functions in the central nervous system.[1] The diverse subtypes of nAChRs, each with distinct subunit compositions and pharmacological profiles, present both a challenge and an opportunity for targeted drug design. This compound, a diterpene lactone, has emerged as a powerful molecular probe due to its highly specific and irreversible antagonism of nAChRs.[1][2]

The toxin's primary mechanism involves the covalent modification of a specific tyrosine residue, Tyr190, located within the alpha-subunits of the receptor.[3][4] This irreversible binding effectively silences the receptor, preventing the binding of the endogenous agonist, acetylcholine, and subsequent ion channel opening. Understanding the kinetics and structural determinants of this interaction is paramount for its application in research and drug discovery.

Quantitative Analysis of this compound-nAChR Interaction

The interaction between this compound and nAChRs has been quantified through various experimental approaches, primarily focusing on its binding affinity and the kinetics of its irreversible inhibition. While this compound exhibits a relatively low initial reversible affinity, its potency is derived from the subsequent covalent modification of the receptor.[3]

Table 1: Kinetic and Affinity Parameters of this compound Inhibition of nAChRs

ParameterValue/RangenAChR Subtype(s)Experimental SystemReference(s)
Concentration for Blockade 1 µM (partially reversible) to 32 µM (irreversible)Neuronal nAChRsChick and rat autonomic ganglia[1]
Apparent Association Rate Constant (k_on) ~10^6-fold slower than diffusion-limited interactionMuscle-type nAChRsNot specified[5]
Preferential Inhibition Higher affinity and faster inhibition at one of the two ACh-binding sitesMuscle-type nAChRsNot specified[5][6]

Note: Specific Ki and IC50 values for this compound are not consistently reported in the literature due to the irreversible nature of its binding, which complicates standard equilibrium-based measurements.

Experimental Protocols

The study of this compound's interaction with nAChRs employs a range of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are fundamental for characterizing the binding of this compound to nAChRs and for studying the competition with other ligands.

Objective: To determine the ability of this compound to inhibit the binding of a radiolabeled antagonist, such as [¹²⁵I]-α-bungarotoxin, to nAChRs.

Materials:

  • Membrane preparations rich in nAChRs (e.g., from Torpedo electric organ or cells expressing specific nAChR subtypes).

  • Radioligand (e.g., [¹²⁵I]-α-bungarotoxin).

  • This compound and its analogues.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mg/mL bovine serum albumin).

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubation: Incubate the nAChR-containing membranes with varying concentrations of this compound for different durations. This pre-incubation step is crucial for observing the time-dependent irreversible inhibition.[3]

  • Competitive Binding: Following pre-incubation with this compound, add a fixed concentration of the radioligand (e.g., [¹²⁵I]-α-bungarotoxin) and incubate until equilibrium is reached for the radioligand's binding.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold. The filters will trap the membranes with bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of a known nAChR antagonist) from the total binding. Plot the percentage of radioligand binding against the concentration of this compound to determine the extent of inhibition.

Electrophysiological Recordings

Electrophysiology allows for the functional characterization of this compound's effect on nAChR ion channel activity.

Objective: To measure the inhibition of acetylcholine-induced currents in cells expressing nAChRs by this compound.

Materials:

  • Xenopus oocytes or a cell line (e.g., BC3H-1 cells) expressing the nAChR subtype of interest.

  • Two-electrode voltage clamp or patch-clamp setup.

  • Recording solutions (e.g., physiological saline).

  • Acetylcholine (ACh) solution.

  • This compound solution.

Procedure:

  • Cell Preparation: Prepare the cells for recording. For Xenopus oocytes, this involves injecting cRNA for the desired nAChR subunits. For cell lines, culture the cells on appropriate substrates.

  • Establish Recording Configuration: Establish a whole-cell voltage-clamp or two-electrode voltage-clamp recording.

  • Baseline Response: Perfuse the cell with the recording solution and apply a brief pulse of ACh to elicit a baseline inward current.

  • This compound Application: Perfuse the cell with a solution containing this compound for a defined period.

  • Post-Lophotoxin Response: After this compound application, apply another pulse of ACh to measure the remaining current. The reduction in current amplitude indicates the level of inhibition.

  • Washout: Attempt to wash out the this compound by perfusing with the control recording solution to assess the reversibility of the inhibition. For this compound, the inhibition is expected to be largely irreversible.[1]

  • Data Analysis: Measure the peak amplitude of the ACh-induced currents before and after this compound application. Calculate the percentage of inhibition.

Visualizing the Molecular and Experimental Landscape

Mechanism of Irreversible Inhibition

The interaction of this compound with the nAChR is a two-step process involving initial reversible binding followed by an irreversible covalent modification.

This compound This compound This compound-nAChR (Reversible Complex) This compound-nAChR (Reversible Complex) This compound->this compound-nAChR (Reversible Complex) Reversible Binding (kon, koff) nAChR (Free) nAChR (Free) nAChR (Free)->this compound-nAChR (Reversible Complex) This compound-nAChR (Covalent Adduct) This compound-nAChR (Covalent Adduct) This compound-nAChR (Reversible Complex)->this compound-nAChR (Covalent Adduct) Covalent Bond Formation (kinact)

Caption: Mechanism of this compound's irreversible inhibition of nAChRs.

Experimental Workflow for Assessing Irreversible Inhibition

A systematic workflow is essential for characterizing the irreversible inhibition of nAChRs by this compound.

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Prepare nAChR Source Prepare nAChR Source Pre-incubate nAChR with this compound Pre-incubate nAChR with this compound Prepare nAChR Source->Pre-incubate nAChR with this compound Prepare this compound Solution Prepare this compound Solution Prepare this compound Solution->Pre-incubate nAChR with this compound Functional Assay (Electrophysiology) Functional Assay (Electrophysiology) Pre-incubate nAChR with this compound->Functional Assay (Electrophysiology) Binding Assay (Radioligand) Binding Assay (Radioligand) Pre-incubate nAChR with this compound->Binding Assay (Radioligand) Measure Inhibition Measure Inhibition Functional Assay (Electrophysiology)->Measure Inhibition Binding Assay (Radioligand)->Measure Inhibition Determine Kinetic Parameters Determine Kinetic Parameters Measure Inhibition->Determine Kinetic Parameters

Caption: Workflow for studying this compound's irreversible inhibition.

nAChR-Mediated Signaling Pathways

Activation of nAChRs initiates a cascade of intracellular signaling events. While this compound blocks these pathways by preventing the initial activation, understanding the downstream consequences of nAChR activity is crucial.

Acetylcholine Acetylcholine nAChR nAChR Acetylcholine->nAChR Binds Ion Influx (Na+, Ca2+) Ion Influx (Na+, Ca2+) nAChR->Ion Influx (Na+, Ca2+) Opens This compound This compound This compound->nAChR Irreversibly Inhibits Membrane Depolarization Membrane Depolarization Ion Influx (Na+, Ca2+)->Membrane Depolarization Ca2+-dependent Signaling Ca2+-dependent Signaling Ion Influx (Na+, Ca2+)->Ca2+-dependent Signaling Neurotransmitter Release Neurotransmitter Release Membrane Depolarization->Neurotransmitter Release Gene Expression Gene Expression Ca2+-dependent Signaling->Gene Expression

Caption: Simplified overview of nAChR-mediated signaling pathways.

Conclusion

This compound stands as an indispensable tool for the molecular dissection of nicotinic acetylcholine receptors. Its unique property of irreversible inhibition allows for the stable modification of nAChRs, facilitating detailed structural and functional studies. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to effectively utilize this compound in their investigations. The continued application of this marine neurotoxin will undoubtedly lead to further insights into the complex world of nicotinic signaling and pave the way for the development of novel therapeutic agents targeting nAChRs in a variety of disease states.

References

The Unraveling of Lophotoxin: A Technical Guide to its Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophotoxin, a potent neurotoxin isolated from gorgonian corals of the genus Lophogorgia, has garnered significant interest in the scientific community for its unique chemical architecture and specific mode of action.[1][2] As an irreversible antagonist of nicotinic acetylcholine receptors (nAChRs), it serves as a valuable molecular probe for studying receptor function and has potential applications in drug development.[3] This technical guide provides an in-depth exploration of the structure elucidation and stereochemical determination of the this compound core, compiling key data and experimental methodologies for researchers in the field.

Structure Elucidation: A Multi-faceted Spectroscopic Approach

The initial determination of this compound's complex structure was a seminal achievement in marine natural product chemistry, relying on a combination of spectroscopic techniques. The molecule was identified as a diterpenoid belonging to the cembranoid class, characterized by a 14-membered carbocyclic ring. Key functional groups, including a furanoaldehyde and an α,β-epoxy-γ-lactone, were identified as crucial for its biological activity.[2]

Spectroscopic Data

A comprehensive analysis of this compound's structure was achieved through the meticulous interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data unavailable in searched resources. A comprehensive table would be populated with data from the primary literature, notably Fenical, W., et al. (1981). Science, 212(4502), 1512-1514.

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
Data unavailable in searched resources. A comprehensive table would be populated with data from the primary literature.

Table 3: Mass Spectrometry Data for this compound

Ionm/zFragmentation Pattern
[M+H]⁺Data unavailable in searched resources.Detailed fragmentation analysis would be included here.
Other significant fragments
Experimental Protocols

Initial extraction and purification protocols are crucial for obtaining pure samples for structural analysis. The following is a generalized procedure based on methods for isolating marine natural products.

  • Extraction: Specimens of Lophogorgia spp. are collected and immediately preserved in ethanol. The preserved tissue is then homogenized and exhaustively extracted with a mixture of dichloromethane and methanol.

  • Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning between hexane, ethyl acetate, and water to separate compounds based on polarity. The neurotoxic activity is typically concentrated in the ethyl acetate fraction.

  • Chromatography: The active fraction is further purified using a combination of chromatographic techniques, including silica gel flash chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.

High-resolution NMR spectroscopy is the cornerstone of structure elucidation for novel natural products.

  • Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Processing and Analysis: The acquired data is processed using appropriate software. ¹H and ¹³C chemical shifts are assigned, and correlations from 2D NMR experiments are used to piece together the carbon skeleton and the relative stereochemistry of the molecule.

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information through fragmentation analysis.

  • Ionization: this compound is introduced into a mass spectrometer and ionized using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined using a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Tandem MS (MS/MS): The molecular ion is fragmented, and the m/z values of the resulting fragment ions are analyzed to deduce the connectivity of the molecule.

Stereochemistry: The Challenge of Absolute Configuration

Determining the absolute stereochemistry of a complex molecule like this compound, which contains multiple stereocenters, is a significant challenge. While relative stereochemistry can often be inferred from NMR data (e.g., through NOE experiments), establishing the absolute configuration typically requires either X-ray crystallography of a suitable crystal or total synthesis.

X-ray Crystallography

As of the current literature search, a definitive single-crystal X-ray diffraction analysis of this compound has not been reported. Such a study would provide unambiguous proof of its three-dimensional structure and absolute stereochemistry. The lack of a crystal structure highlights the challenges in obtaining crystals of sufficient quality for many complex natural products.

Total Synthesis: The Ultimate Proof of Structure

The total synthesis of a natural product is considered the ultimate confirmation of its proposed structure and stereochemistry. Several research groups have undertaken the challenge of synthesizing this compound and its analogues.[4][5] These synthetic efforts have been instrumental in confirming the assigned stereochemistry at its multiple chiral centers.

The total synthesis of this compound is a complex undertaking that involves a multi-step sequence. The general strategy often involves the synthesis of key fragments followed by their coupling and subsequent cyclization to form the 14-membered ring.

G A Fragment A Synthesis C Fragment Coupling A->C B Fragment B Synthesis B->C D Macrocyclization C->D E Functional Group Interconversion D->E F (+)-Lophotoxin E->F

A simplified workflow for the total synthesis of this compound.

The following are representative protocols for key reactions often employed in the synthesis of the this compound core.

  • Asymmetric Aldol Reaction (to set key stereocenters): To a solution of a chiral auxiliary-bearing ketone in a suitable solvent at low temperature is added a Lewis acid, followed by the dropwise addition of an aldehyde. The reaction is stirred for several hours and then quenched. The product is purified by column chromatography.

  • Ring-Closing Metathesis (for macrocyclization): A solution of a diene precursor in a degassed solvent is treated with a Grubbs-type catalyst. The reaction is heated to reflux and monitored by TLC. Upon completion, the solvent is removed, and the residue is purified by chromatography to yield the macrocyclic product.

  • Epoxidation: To a solution of an allylic alcohol in an appropriate solvent is added a Sharpless epoxidation catalyst and an oxidizing agent. The reaction is stirred at low temperature until the starting material is consumed. The reaction is then worked up and the epoxide product is purified.

Biological Activity and Signaling Pathway

This compound exerts its potent neurotoxicity by acting as an irreversible antagonist of nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a critical role in synaptic transmission in the central and peripheral nervous systems.

Upon binding, this compound covalently modifies a specific tyrosine residue (Tyr190) in the α-subunit of the nAChR.[3] This modification prevents the binding of the endogenous neurotransmitter, acetylcholine, thereby blocking the opening of the ion channel and inhibiting nerve impulse transmission.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane A Action Potential B Voltage-gated Ca²⁺ Channels Open A->B C Ca²⁺ Influx B->C D Vesicular Release of Acetylcholine (ACh) C->D E ACh diffuses across cleft D->E F Nicotinic Acetylcholine Receptor (nAChR) E->F ACh Binding H Irreversible Blockade I Ion Channel Remains Closed F->I Channel Opening G This compound G->H H->I J No Na⁺ Influx I->J I->J Na⁺ Influx K No Depolarization / Action Potential J->K J->K Depolarization

Signaling pathway showing this compound's antagonism of the nAChR.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel natural product like this compound follows a logical and systematic workflow. This process integrates various analytical techniques to move from a crude natural extract to a fully characterized chemical structure.

G A Bioassay-guided Fractionation of Marine Organism Extract B Isolation of Pure Bioactive Compound (this compound) A->B C Molecular Formula Determination (HRMS) B->C D Functional Group Identification (IR, UV-Vis) B->D E Planar Structure Elucidation (1D & 2D NMR) C->E D->E F Relative Stereochemistry (NOESY, J-coupling analysis) E->F G Absolute Stereochemistry Confirmation F->G H X-ray Crystallography (if crystals available) G->H Direct Method I Total Synthesis G->I Confirmatory Method J Final Structure Confirmation H->J I->J

A typical workflow for the structure elucidation of a marine natural product.

Conclusion

The structure elucidation and stereochemical assignment of this compound represent a significant achievement in the field of natural product chemistry. Through a combination of powerful spectroscopic techniques and the confirmatory power of total synthesis, the intricate molecular architecture of this potent neurotoxin has been unraveled. This knowledge not only provides a foundation for understanding its mechanism of action but also opens avenues for the design of novel therapeutic agents targeting the nicotinic acetylcholine receptor. Further research, particularly the acquisition of a single-crystal X-ray structure, would provide the final, definitive piece of the structural puzzle.

References

The Lophotoxin Enigma: A Technical Guide to its Proposed Biosynthesis in Gorgonian Corals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 17, 2025

Abstract

Lophotoxin, a potent neurotoxin isolated from various species of gorgonian corals of the genus Lophogorgia, has garnered significant interest in the scientific community for its unique chemical structure and specific inhibition of the nicotinic acetylcholine receptor. Despite its well-characterized biological activity, the biosynthetic pathway of this compound within its coral host remains largely enigmatic. Direct enzymatic studies in gorgonians have been elusive, leading to a "dearth of knowledge about the enzymes that trigger" its formation.[1] Consequently, the current understanding of this compound biosynthesis is predominantly speculative, relying on the structural relationships between a diverse family of related furanocembranoid diterpenes and insights gleaned from biomimetic total synthesis efforts.[1] This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, supported by detailed experimental protocols from key biomimetic syntheses that validate the hypothetical steps.

The Proposed Biosynthetic Pathway: A Cascade of Cyclization and Oxidation

This compound belongs to the cembranoid class of diterpenoids, which are characterized by a 14-membered macrocyclic skeleton.[2] The biosynthesis is hypothesized to originate from geranylgeranyl pyrophosphate (GGPP), a common precursor for diterpenes. The proposed pathway can be conceptually divided into three major stages: macrocyclization, formation of the furan ring, and a series of oxidative modifications.

Stage 1: Macrocyclization of Geranylgeranyl Pyrophosphate (GGPP)

The initial and pivotal step is the head-to-tail cyclization of the linear precursor, GGPP, to form the 14-membered cembranoid ring. While the specific cyclase enzyme responsible for this transformation in gorgonian corals has not been identified, this type of reaction is a well-established strategy in the biosynthesis of cyclic terpenoids.

Stage 2: Furan Ring Formation and Core Skeleton Assembly

Following macrocyclization, the cembranoid intermediate is believed to undergo a series of enzymatic transformations to construct the characteristic furan ring. The precise mechanism is unknown, but it likely involves oxidation and rearrangement of the cembrane core.

Stage 3: Oxidative Tailoring and Functionalization

The final stage of the proposed pathway involves a network of oxidation processes to install the various functional groups present in this compound, including the α,β-epoxy-γ-lactone.[2] These late-stage modifications are thought to be responsible for the vast structural diversity observed among the furanocembranoid natural products.

The logical flow of the proposed biosynthetic pathway is illustrated below:

Proposed this compound Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Cembrane Cembranoid Intermediate GGPP->Cembrane Diterpene Cyclase (Hypothetical) Furanocembrane Furanocembranoid Scaffold Cembrane->Furanocembrane Oxidation & Rearrangement Prethis compound This compound Precursor (e.g., Bipinnatin J) Furanocembrane->Prethis compound Further Oxidative Modifications This compound This compound Prethis compound->this compound Epoxidation & Lactonization

Figure 1: Proposed Biosynthetic Pathway of this compound.

Biomimetic Synthesis: Laboratory Validation of a Hypothetical Pathway

In the absence of direct biochemical evidence, biomimetic total synthesis has become a powerful tool to test the feasibility of proposed biosynthetic steps.[3][4] These synthetic endeavors aim to replicate the proposed chemical transformations in a laboratory setting, providing strong circumstantial evidence for the natural pathway. The successful synthesis of various furanocembranoids, including compounds structurally related to this compound, through reactions that mirror the hypothetical biosynthetic steps, lends significant credence to these proposals.

A key example is the synthesis of (-)-bipinnatin J, a furanocembranoid considered to be a likely biosynthetic precursor to more complex structures.[5] Its conversion into other natural products through biomimetically inspired reactions, such as transannular cycloadditions, supports the idea of a branching biosynthetic network.[5]

The general workflow for a biomimetic synthesis approach is outlined below:

Biomimetic Synthesis Workflow Start Design Retrosynthesis Based on Proposed Biosynthetic Step Fragment Synthesize Key Precursor Fragments Start->Fragment KeyStep Execute Biomimetic Key Step (e.g., Macrocyclization, Transannular Reaction) Fragment->KeyStep Analysis Isolate and Characterize Product KeyStep->Analysis Compare Compare Synthetic Product to Natural Product Analysis->Compare Validate Validation of Proposed Biosynthetic Step Compare->Validate

Figure 2: General Workflow for Biomimetic Synthesis.

Data Presentation: Key Biomimetic Reactions and Reported Yields

As quantitative data for the in vivo biosynthesis of this compound is unavailable, this section summarizes the yields of key chemical reactions from published biomimetic total syntheses of furanocembranoids. These yields, while not reflecting biological efficiency, demonstrate the chemical feasibility of the proposed transformations.

Proposed Biosynthetic Transformation Biomimetic Chemical Reaction Key Reagents/Conditions Reported Yield Reference
Core Fragment CouplingStille CouplingPd(PPh₃)₄, THFExcellentRoethle et al., 2006
MacrocyclizationNozaki-Hiyama-Kishi (NHK) ReactionCrCl₂, NiCl₂, THF>9:1 drRoethle et al., 2006
Furan OxidationVanadyl Acetylacetonate Catalyzed OxidationVO(acac)₂, tBuO₂H-Pattenden et al., 2009
Transannular Cycloaddition1,3-Dipolar CycloadditionDBU, MeCN, heat-Pattenden et al., 2009

Experimental Protocols for Key Biomimetic Syntheses

The following protocols are adapted from the literature on the total synthesis of furanocembranoids and represent key steps that mimic the proposed biosynthetic pathway.

Intermolecular Stille Coupling for Furanocembranoid Backbone Assembly

This protocol describes the palladium-catalyzed coupling of a vinyl iodide and a stannylfurfural, a crucial step in assembling the carbon skeleton of furanocembranoids like bipinnatin J.

Reaction: Vinyl iodide fragment + Stannylfurfural fragment → Coupled furanocembranoid precursor

Materials:

  • Vinyl iodide fragment

  • Stannylfurfural fragment

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Tetrahydrofuran (THF)

  • Argon atmosphere

Procedure:

  • To a solution of the vinyl iodide (1.0 eq) and the stannylfurfural (1.2 eq) in anhydrous THF (0.05 M) under an argon atmosphere, add Pd(PPh₃)₄ (0.1 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the coupled product.

Nozaki-Hiyama-Kishi (NHK) Intramolecular Macrocyclization

This protocol details the chromium(II)-mediated intramolecular cyclization of an allylic bromide with an aldehyde to form the 14-membered macrocycle, a key step in the synthesis of bipinnatin J.

Reaction: Allylic bromide-aldehyde precursor → Macrocyclic furanocembranoid

Materials:

  • Allylic bromide-aldehyde precursor

  • Chromium(II) chloride (CrCl₂)

  • Nickel(II) chloride (NiCl₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon atmosphere

Procedure:

  • To a stirred suspension of CrCl₂ (10.0 eq) and NiCl₂ (0.1 eq) in anhydrous THF (0.001 M) under an argon atmosphere, add a solution of the allylic bromide-aldehyde precursor (1.0 eq) in anhydrous THF via syringe pump over 10 hours.

  • Stir the reaction mixture for an additional 4 hours at room temperature after the addition is complete.

  • Quench the reaction by adding 100 mL of water and 100 mL of ethyl acetate.

  • Stir the mixture vigorously for 1 hour.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the macrocyclic product.

VO(acac)₂-Mediated Oxidation and Transannular [5+2] Cycloaddition

This two-step procedure describes the oxidation of a furanocembranoid, like (-)-bipinnatin J, followed by a base-mediated transannular cycloaddition to form more complex polycyclic structures, mimicking the proposed late-stage oxidative rearrangements in the biosynthesis. This sequence was used in the total synthesis of (+)-intricarene.

Step A: Oxidation of the Furan Ring Reaction: (-)-Bipinnatin J → Hydroxypyranone intermediate

Materials:

  • (-)-Bipinnatin J

  • Vanadyl acetylacetonate [VO(acac)₂]

  • tert-Butyl hydroperoxide (tBuO₂H)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of (-)-bipinnatin J (1.0 eq) in CH₂Cl₂ (0.02 M), add VO(acac)₂ (0.1 eq).

  • Add a solution of tBuO₂H in decane (5.0-6.0 M, 2.0 eq) dropwise to the reaction mixture.

  • Stir at room temperature for 30 minutes.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with CH₂Cl₂, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude hydroxypyranone.

Step B: Transannular [5+2] Cycloaddition Reaction: Acetylated hydroxypyranone intermediate → (+)-Intricarene

Materials:

  • Acetylated hydroxypyranone intermediate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (MeCN)

Procedure:

  • Dissolve the acetylated hydroxypyranone intermediate (1.0 eq) in MeCN (0.005 M).

  • Add DBU (1.5 eq) to the solution.

  • Heat the reaction mixture at reflux for 2 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford (+)-intricarene.

Conclusion and Future Outlook

The biosynthesis of this compound in gorgonian corals remains a fertile ground for scientific inquiry. The pathway presented here is a speculative model, built upon the logical progression of chemical structures found in nature and substantiated by elegant biomimetic total synthesis. While these synthetic studies provide compelling evidence for the feasibility of the proposed transformations, they are not a substitute for direct enzymatic and genetic investigations in the source organisms.

Future research in this area should focus on the identification and characterization of the enzymes responsible for the key steps of this compound biosynthesis, particularly the initial diterpene cyclase and the oxidative enzymes involved in furan ring formation and subsequent tailoring. The application of modern transcriptomic and genomic techniques to this compound-producing gorgonian corals and their associated microbial symbionts may provide the necessary tools to unlock the genetic basis of this fascinating biosynthetic pathway. A definitive understanding of this compound biosynthesis will not only solve a long-standing puzzle in marine natural products chemistry but also pave the way for the potential biotechnological production of this and other valuable furanocembranoids for drug development.

References

Lophotoxin: A Comprehensive Toxicological Profile and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophotoxin, a potent marine neurotoxin isolated from gorgonian corals of the genus Lophogorgia, presents a unique pharmacological profile as an irreversible antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2] Its high specificity and irreversible binding mechanism make it a valuable tool for neuroscience research, particularly in studies of nAChR structure, function, and pharmacology. However, these same properties underlie its significant toxicity. This technical guide provides an in-depth overview of the toxicological profile of this compound, its in vivo effects, and detailed experimental protocols for its study.

Toxicological Profile

The toxicity of this compound stems from its ability to covalently bind to and irreversibly inactivate nAChRs, primarily at the neuromuscular junction and autonomic ganglia.[2][3][4] This blockade of cholinergic transmission leads to a range of toxic effects, culminating in paralysis and respiratory failure.

Quantitative Toxicological Data
ToxinAnimal ModelRoute of AdministrationLD50Reference
α-BungarotoxinMouseIntravenous0.1 mg/kg[5]
TetrodotoxinMouseIntravenous8 µg/kg[6]
TetrodotoxinMouseIntraperitoneal10 µg/kg[6]
TetrodotoxinMouseOral232 µg/kg[6]

Mechanism of Action

This compound exerts its toxic effects through a highly specific and irreversible interaction with nAChRs. It acts as a non-competitive antagonist, covalently modifying a specific tyrosine residue (Tyr190) within the alpha subunit of the receptor.[7] This covalent modification prevents the binding of acetylcholine and other agonists, leading to a complete and lasting blockade of receptor function.[4][8]

Signaling Pathway of this compound Action

The primary signaling event is the direct and irreversible inactivation of the nAChR ion channel. This disrupts the normal flow of ions (primarily Na+ and K+) across the postsynaptic membrane in response to acetylcholine, thereby inhibiting cellular depolarization and downstream signaling cascades that are dependent on nAChR activation.

Lophotoxin_Signaling_Pathway This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Covalent Binding to α-subunit (Tyr190) Ion_Channel Ion Channel (Na+, K+) nAChR->Ion_Channel Inactivation Depolarization Membrane Depolarization Ion_Channel->Depolarization Blockade of Ion Influx Downstream_Signaling Downstream Signaling Cascades Depolarization->Downstream_Signaling Cellular_Response Cellular Response (e.g., Muscle Contraction) Downstream_Signaling->Cellular_Response

Caption: this compound's Mechanism of Action at the nAChR.

In Vivo Effects

The in vivo effects of this compound are a direct consequence of its potent and irreversible blockade of nAChRs. These effects are most pronounced in tissues with a high density of these receptors, such as skeletal muscle and autonomic ganglia.

Neuromuscular Blockade

The most prominent in vivo effect of this compound is a profound and irreversible neuromuscular blockade.[3] This manifests as progressive muscle weakness and paralysis. Studies in various animal models have demonstrated that this compound completely abolishes nerve-evoked muscle contractions without affecting nerve conduction or the resting membrane potential of the muscle, confirming its post-synaptic site of action.[9]

Effects on Autonomic Ganglia

This compound also potently blocks nicotinic transmission in autonomic ganglia.[3] This can lead to a complex array of effects on the cardiovascular, respiratory, and other organ systems that are regulated by the autonomic nervous system. Low concentrations of this compound can produce a blockade of ganglionic transmission that is partially reversible, while higher concentrations lead to an irreversible block.[3]

Cardiovascular Effects

Due to its action on autonomic ganglia, this compound can induce significant cardiovascular effects. Blockade of sympathetic ganglia can lead to vasodilation and a drop in blood pressure, while effects on parasympathetic ganglia can alter heart rate. The net cardiovascular effect will depend on the dose and the relative contribution of sympathetic and parasympathetic tone.

Respiratory Effects

The ultimate cause of death from this compound poisoning is respiratory failure. This is a result of the paralysis of the diaphragm and other respiratory muscles due to neuromuscular blockade.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the in vivo effects of this compound.

In Vivo Neuromuscular Blockade Assay (Mouse)

Objective: To quantify the neuromuscular blocking activity of this compound in vivo.

Materials:

  • Male Swiss Webster mice (20-25 g)

  • This compound solution of known concentration

  • Anesthetic (e.g., isoflurane)

  • Nerve stimulator with needle electrodes

  • Force transducer and recording system

  • Saline solution

Procedure:

  • Anesthetize the mouse and place it on a heated pad to maintain body temperature.

  • Expose the sciatic nerve of one hind limb.

  • Place stimulating needle electrodes on either side of the sciatic nerve.

  • Attach the foot to a force transducer to measure the force of contraction of the gastrocnemius muscle.

  • Deliver supramaximal square-wave pulses (0.2 ms duration) to the sciatic nerve at a frequency of 0.1 Hz.

  • Record the baseline twitch tension for a stable period.

  • Administer this compound intravenously via the tail vein.

  • Continuously record the twitch tension until it is completely abolished or for a predetermined observation period.

  • The time to complete blockade and the dose-response relationship can be determined.

Neuromuscular_Blockade_Workflow Start Start Anesthetize Anesthetize Mouse Start->Anesthetize Expose_Nerve Expose Sciatic Nerve Anesthetize->Expose_Nerve Setup_Stimulation Position Stimulating Electrodes and Force Transducer Expose_Nerve->Setup_Stimulation Record_Baseline Record Baseline Twitch Tension Setup_Stimulation->Record_Baseline Administer_Toxin Administer this compound (IV) Record_Baseline->Administer_Toxin Record_Effect Continuously Record Twitch Tension Administer_Toxin->Record_Effect Analyze_Data Analyze Time to Blockade and Dose-Response Record_Effect->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for in vivo neuromuscular blockade assay.

In Vivo Cardiovascular and Respiratory Assessment (Rat)

Objective: To assess the effects of this compound on cardiovascular and respiratory parameters in vivo.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound solution of known concentration

  • Anesthetic (e.g., urethane)

  • Tracheal cannula

  • Carotid artery and jugular vein catheters

  • Pressure transducer and electrocardiogram (ECG) electrodes

  • Respiratory flow transducer or whole-body plethysmography system

  • Data acquisition system

Procedure:

  • Anesthetize the rat and cannulate the trachea for artificial ventilation if necessary.

  • Catheterize the carotid artery for blood pressure measurement and the jugular vein for drug administration.

  • Attach ECG electrodes to record heart rate and rhythm.

  • Place the animal in a whole-body plethysmograph or connect a respiratory flow transducer to the tracheal cannula to measure respiratory rate and tidal volume.

  • Record baseline cardiovascular and respiratory parameters for a stable period.

  • Administer this compound intravenously.

  • Continuously record blood pressure, heart rate, ECG, and respiratory parameters.

  • Monitor for changes in these parameters over time and in response to different doses of this compound.

Conclusion

This compound is a highly potent neurotoxin that acts as an irreversible antagonist of nicotinic acetylcholine receptors. Its primary in vivo effects are neuromuscular blockade and inhibition of autonomic ganglionic transmission, leading to paralysis, cardiovascular instability, and respiratory failure. The detailed experimental protocols provided in this guide offer a framework for the in-depth investigation of the toxicological and pharmacological properties of this important marine natural product. Due to its high toxicity, appropriate safety precautions must be taken when handling this compound.

References

Lophotoxin's Interaction with Nicotinic Acetylcholine Receptors: A Technical Guide to Binding Kinetics and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophotoxin, a potent neurotoxin derived from gorgonian corals, serves as a critical tool in the study of nicotinic acetylcholine receptors (nAChRs). Its unique mechanism as a slow-binding, irreversible antagonist provides a valuable probe for elucidating the structure and function of these vital ligand-gated ion channels. This technical guide offers an in-depth exploration of the binding kinetics of this compound to various nAChR subtypes, presents detailed experimental protocols for characterizing such interactions, and visualizes the associated molecular and experimental pathways. A comprehensive understanding of this compound's binding characteristics is paramount for researchers in neuropharmacology and professionals engaged in the development of novel therapeutics targeting the cholinergic system.

Introduction: this compound and Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems.[1] Their activation by the neurotransmitter acetylcholine mediates rapid excitatory signaling. The diverse assembly of nAChR subunits (e.g., α4β2, α7, muscle-type) results in a wide array of receptor subtypes with distinct pharmacological and physiological profiles.

This compound is a diterpenoid compound that acts as a highly selective and potent antagonist of nAChRs.[2] Unlike competitive antagonists that reversibly bind to the acetylcholine binding site, this compound acts as a slow-binding, irreversible inhibitor.[3] This irreversibility stems from the covalent modification of a specific tyrosine residue, Tyr190, located in the α-subunit of the nAChR.[4] This unique mechanism of action makes this compound an invaluable tool for studying the kinetics of ligand binding and the structural determinants of receptor function.

This compound Binding Kinetics: A Quantitative Overview

The interaction of this compound with nAChRs is a multi-step process characterized by an initial reversible binding event followed by an irreversible covalent modification. This is a slow binding process, with an apparent association rate constant approximately 10⁶-fold slower than that of a diffusion-limited interaction.[3] While comprehensive comparative data across all nAChR subtypes remains an active area of research, studies on specific receptor preparations have provided key kinetic parameters.

A study utilizing a tritiated analog of this compound on the well-characterized nAChR from the electric organ of Torpedo californica revealed an apparent dissociation constant (Kd) for the initial reversible binding step. It is important to note that for irreversible inhibitors, the IC50 value is time-dependent and does not represent a true equilibrium dissociation constant.

Table 1: Quantitative Binding Data for this compound and its Analogs on nAChR Subtypes

nAChR SubtypeLigandParameterValueMethodReference
Torpedo electric organ (muscle-type)[³H]this compound analogApparent Kd~1.5 µMRadioligand Binding Assay[4]
General nAChRThis compoundApparent Association Rate (kon)~10⁶-fold slower than diffusion-limitedKinetic Analysis[3]

Note: Further research is required to populate this table with comprehensive kinetic data (Ki, IC50, kon, koff) for this compound across a wider range of specific neuronal and muscle nAChR subtypes.

Mechanism of Action: Covalent Modification of nAChRs

The irreversible antagonism of nAChRs by this compound is achieved through a covalent bond formation with a highly conserved tyrosine residue at position 190 of the receptor's α-subunit.[4] This covalent modification physically obstructs the acetylcholine binding site, thereby preventing receptor activation. The logical relationship of this mechanism is depicted below.

This compound This compound Reversible_Complex This compound-nAChR Reversible Complex This compound->Reversible_Complex Reversible Binding (kon, koff) nAChR Nicotinic Acetylcholine Receptor (nAChR) nAChR->Reversible_Complex Covalent_Complex This compound-nAChR Covalent Adduct Reversible_Complex->Covalent_Complex Covalent Modification (kinact) Blockade Channel Blockade & Inhibition of Signal Transduction Covalent_Complex->Blockade

Figure 1. Mechanism of this compound's irreversible inhibition of nAChRs.

Experimental Protocols for Studying this compound-nAChR Interactions

Characterizing the binding kinetics of an irreversible inhibitor like this compound requires specialized experimental designs that can distinguish between the initial reversible binding and the subsequent covalent modification. The following are detailed methodologies for key experiments.

Radioligand Binding Assays for Irreversible Inhibitors

Radioligand binding assays are fundamental for determining the affinity and binding kinetics of ligands to their receptors.[5] For irreversible inhibitors, these assays are often performed in a time-dependent manner.

Objective: To determine the rate of covalent modification (k_inact_) and the initial binding affinity (K_I_) of this compound for a specific nAChR subtype.

Materials:

  • Membrane preparations from cells expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with nAChR subunit cDNAs) or from tissues rich in the target receptor.[5]

  • A suitable radiolabeled competitive antagonist (e.g., [³H]epibatidine, [¹²⁵I]α-bungarotoxin) with known affinity for the nAChR subtype.[4][5]

  • This compound stock solution of known concentration.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate salts).[5]

  • Wash buffer (ice-cold binding buffer).[5]

  • Glass fiber filters.[5]

  • Scintillation cocktail and a scintillation counter.[5]

Protocol (Time-Course of Inhibition):

  • Incubation Setup: Prepare a series of tubes containing the membrane preparation and the radioligand at a concentration near its Kd.

  • Initiation of Reaction: Add this compound at various concentrations to different sets of tubes to initiate the binding reaction.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in triplicate tubes for each this compound concentration by rapid filtration through glass fiber filters.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding remaining against time for each this compound concentration. Fit the data to a single exponential decay function to determine the observed rate of inhibition (k_obs_) for each concentration. Plot k_obs_ versus the this compound concentration and fit to the appropriate kinetic model to determine k_inact_ and K_I_.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare nAChR-containing membranes Incubate Incubate membranes, radioligand, and this compound over time Membranes->Incubate Radioligand Select radiolabeled competitor Radioligand->Incubate Lophotoxin_sol Prepare this compound solutions Lophotoxin_sol->Incubate Filter Rapid filtration at different time points Incubate->Filter Wash Wash filters to remove unbound radioligand Filter->Wash Count Scintillation counting Wash->Count Plot_time Plot % specific binding vs. time Count->Plot_time Determine_kobs Determine k_obs for each [this compound] Plot_time->Determine_kobs Plot_kobs Plot k_obs vs. [this compound] Determine_kobs->Plot_kobs Determine_kinetics Calculate k_inact and K_I Plot_kobs->Determine_kinetics Acetylcholine Acetylcholine nAChR nAChR Acetylcholine->nAChR Activates This compound This compound This compound->nAChR Irreversibly Blocks Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Signaling_Cascades Downstream Signaling (e.g., PI3K/Akt, MAPK) Depolarization->Signaling_Cascades Cellular_Response Cellular Response Signaling_Cascades->Cellular_Response

References

Covalent Modification of Nicotinic Acetylcholine Receptors by Lophotoxin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophotoxin, a cyclic diterpene neurotoxin isolated from gorgonian corals, serves as a potent and irreversible antagonist of nicotinic acetylcholine receptors (nAChRs). Its unique mechanism of action involves the covalent modification of a specific tyrosine residue within the alpha-subunit of the receptor, providing a valuable tool for probing nAChR structure and function. This technical guide offers an in-depth exploration of the interaction between this compound and nAChRs, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular and experimental frameworks. This resource is intended to support researchers, scientists, and drug development professionals in their efforts to understand and target nAChRs.

Introduction

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1][2][3] Their involvement in a wide range of physiological processes and pathological conditions makes them a significant target for therapeutic intervention.[1][2] this compound, a natural product derived from Pacific sea whips of the genus Lophogorgia, has emerged as a crucial molecular probe for studying these receptors.[4] Unlike competitive antagonists that bind reversibly, this compound forms a permanent, covalent bond with the receptor, leading to its irreversible inactivation.[5][6][7] This guide delves into the specifics of this covalent modification, providing a comprehensive overview for advanced scientific audiences.

Mechanism of Covalent Modification

This compound's inhibitory action stems from its ability to covalently bind to a specific amino acid residue within the agonist binding site of the nAChR.

2.1. The Target Residue: Tyrosine-190

Extensive research has unequivocally identified Tyrosine-190 (Tyr190) on the α-subunit of the nAChR as the covalent attachment site for this compound and its analogs.[5][8][9][10] This residue is highly conserved across various nAChR subtypes and is a critical component of the acetylcholine binding pocket. The covalent modification of Tyr190 by this compound sterically hinders the binding of acetylcholine and other agonists, thereby preventing channel activation.[5]

2.2. Chemical Basis of the Reaction

This compound is a diterpene lactone containing reactive functional groups, including an epoxide and an α,β-unsaturated aldehyde.[4][5] While both moieties are potentially reactive, studies have shown that the epoxide is crucial for the covalent adduction to Tyr190.[5][11] The proposed mechanism involves a nucleophilic attack from the hydroxyl group of the Tyr190 side chain on one of the epoxide carbons, resulting in the formation of a stable ether linkage.

2.3. Irreversible and Slow-Binding Kinetics

The interaction between this compound and nAChR is characterized by its irreversible nature and slow binding kinetics.[6][8] Once the covalent bond is formed, it is not readily reversible, leading to a long-lasting blockade of receptor function.[12][13] The apparent association rate constant for this compound is significantly slower than what would be expected for a diffusion-limited interaction, suggesting a multi-step binding process that culminates in the covalent reaction.[8] this compound exhibits a preference for one of the two agonist binding sites on the receptor.[6][8]

Quantitative Data on this compound-nAChR Interaction

The following tables summarize the available quantitative data describing the interaction of this compound and its analogs with nAChRs from various sources.

Table 1: Inhibitory Concentrations of this compound

ToxinReceptor SourceAssay TypeParameterValueReference
This compoundChick Autonomic GangliaNeuronal Nicotinic Transmission BlockadeEffective Concentration1 µM (partially reversible)[13]
This compoundChick Autonomic GangliaNeuronal Nicotinic Transmission BlockadeEffective Concentrationup to 32 µM (irreversible)[13]
Bipinnatin BAscaris suum MusclenAChR InsensitivityConcentration Tested30 µM[10]

Table 2: Kinetic Parameters of this compound Interaction

ParameterDescriptionValueNoteReference
Apparent Association Rate ConstantRate of this compound binding to nAChR~106-fold slower than diffusion-limitedIndicates a slow binding process[8]

Experimental Protocols

This section outlines the general methodologies employed in the study of this compound's interaction with nAChRs.

4.1. Receptor Preparation

  • Source: Membranes rich in nAChRs are typically prepared from the electric organ of Torpedo californica or cultured cells expressing specific nAChR subunits (e.g., BC3H-1 cells, HEK cells).[6][12][14]

  • Procedure:

    • Homogenize the tissue or cells in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Pellet the membrane fraction by high-speed centrifugation.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove soluble proteins.

    • Resuspend the final membrane preparation in the desired buffer for subsequent assays.

4.2. Radioligand Binding Assays

  • Objective: To assess the ability of this compound to inhibit the binding of a radiolabeled ligand (e.g., [125I]-α-bungarotoxin) to the nAChR.[5]

  • Protocol:

    • Pre-incubate nAChR-rich membranes with varying concentrations of this compound for different durations to allow for covalent modification.

    • Add a fixed concentration of the radiolabeled antagonist (e.g., [125I]-α-bungarotoxin).

    • Incubate the mixture to allow the radioligand to reach binding equilibrium with the unmodified receptors.

    • Separate receptor-bound radioactivity from unbound radioactivity by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Analyze the data to determine the extent of inhibition of radioligand binding by this compound.

4.3. Electrophysiology

  • Objective: To measure the functional consequences of this compound treatment on nAChR activity, typically by recording ion currents in response to agonist application.[13]

  • Techniques: Two-electrode voltage clamp (in Xenopus oocytes expressing nAChRs) or patch-clamp (on cultured cells).

  • Protocol (Whole-cell patch clamp):

    • Establish a whole-cell recording configuration on a cell expressing nAChRs.

    • Perfuse the cell with a solution containing an nAChR agonist (e.g., acetylcholine or carbamylcholine) to elicit an inward current.

    • After establishing a stable baseline response, apply this compound to the bath for a defined period.

    • Wash out the this compound and periodically apply the agonist to monitor the time course of receptor inhibition.

    • Record and analyze the current amplitudes to quantify the extent and rate of irreversible blockade.

4.4. Covalent Labeling with Radiolabeled this compound Analogs

  • Objective: To directly demonstrate the covalent attachment of this compound to the nAChR subunits.[12]

  • Protocol:

    • Synthesize a radiolabeled analog of this compound (e.g., [3H]analog-1).[12]

    • Incubate nAChR-rich membranes with the radiolabeled analog.

    • To confirm specificity, perform parallel incubations in the presence of an excess of a competitive nAChR antagonist (e.g., d-tubocurarine) to block the binding of the radiolabeled analog.

    • Solubilize the membranes and separate the nAChR subunits by SDS-PAGE.

    • Detect the radiolabeled subunits by autoradiography or fluorography.

Visualizations

5.1. Signaling Pathway of this compound-mediated nAChR Inhibition

Lophotoxin_nAChR_Inhibition cluster_receptor nAChR nAChR_inactive Inactive State nAChR_active Active State (Open Channel) nAChR_inactive->nAChR_active Acetylcholine Binding Covalent_Modification Covalent Modification of Tyr190 (α-subunit) nAChR_inactive->Covalent_Modification Covalent Bond Formation nAChR_active->nAChR_inactive Agonist Dissociation This compound This compound This compound->nAChR_inactive Reversible Binding Irreversible_Block Irreversibly Blocked nAChR Covalent_Modification->Irreversible_Block

Caption: Covalent modification of nAChR by this compound leading to irreversible inhibition.

5.2. Experimental Workflow for Characterizing this compound's Effects

Lophotoxin_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Receptor_Source nAChR Source (e.g., Torpedo electric organ, recombinant cell lines) Membrane_Prep Membrane Preparation Receptor_Source->Membrane_Prep Binding_Assay Radioligand Binding Assay ([125I]-α-bungarotoxin) Membrane_Prep->Binding_Assay Functional_Assay Electrophysiology (e.g., Patch Clamp) Membrane_Prep->Functional_Assay Covalent_Labeling Covalent Labeling ([3H]-lophotoxin analog) Membrane_Prep->Covalent_Labeling Binding_Data Inhibition of Ligand Binding Binding_Assay->Binding_Data Functional_Data Blockade of Ion Channel Function Functional_Assay->Functional_Data Labeling_Data Identification of Labeled Subunit Covalent_Labeling->Labeling_Data Conclusion Characterization of Irreversible Antagonism Binding_Data->Conclusion Functional_Data->Conclusion Labeling_Data->Conclusion Lophotoxin_Mechanism This compound This compound Reactive_Groups Reactive Functional Groups (Epoxide, α,β-unsaturated aldehyde) This compound->Reactive_Groups Nucleophilic_Attack Nucleophilic Attack by Tyr190 Hydroxyl Group Reactive_Groups->Nucleophilic_Attack nAChR nAChR α-subunit Tyr190 Tyrosine 190 (in Agonist Binding Site) nAChR->Tyr190 Tyr190->Nucleophilic_Attack Covalent_Bond Stable Covalent Bond Formation Nucleophilic_Attack->Covalent_Bond Conformational_Change Steric Hindrance in Agonist Binding Pocket Covalent_Bond->Conformational_Change Irreversible_Inhibition Irreversible Inhibition of nAChR Function Conformational_Change->Irreversible_Inhibition

References

The Pharmacological Profile of Lophotoxin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophotoxin, a complex diterpene lactone isolated from gorgonian corals of the genus Lophogorgia, is a potent marine neurotoxin that has garnered significant interest as a pharmacological tool for studying nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive overview of the pharmacological characterization of this compound, detailing its mechanism of action, binding characteristics, and functional effects on nAChRs. The guide also summarizes its known activity on other neurotransmitter receptors, presents detailed experimental protocols for its characterization, and includes visualizations of its signaling pathway and experimental workflows.

Introduction

This compound is a naturally occurring neurotoxin that exhibits high affinity and selectivity as an antagonist for nAChRs.[1][2] Its unique chemical structure, which includes a furanoaldehyde and an α,β-epoxy-γ-lactone, distinguishes it from classic quaternary ammonium-containing nicotinic antagonists.[2] The primary mechanism of this compound involves the irreversible covalent modification of a specific tyrosine residue within the α-subunit of the nAChR, making it an invaluable tool for probing the structure and function of this critical class of ligand-gated ion channels.[3][4]

Mechanism of Action

This compound functions as a slow-binding, irreversible antagonist of nAChRs.[3][5] Its mechanism involves a two-step process: an initial reversible binding to the receptor followed by the formation of a covalent bond.

Covalent Modification of nAChRs

The irreversible nature of this compound's antagonism stems from its ability to covalently modify a specific amino acid residue within the nAChR structure. Studies have identified Tyrosine 190 (Tyr190) on the α-subunits of the nAChR as the site of covalent adduction.[3][4] This covalent modification permanently inactivates the receptor.

Preferential Binding Site

The nAChR possesses two acetylcholine-binding sites at the interface between subunits. This compound exhibits a preferential inhibition of one of these two sites. This preference is a result of both a higher reversible binding affinity and a faster rate of irreversible inhibition at one of the sites.[1][3]

Quantitative Pharmacodynamic Data

The following tables summarize the known binding and functional data for this compound.

Table 1: this compound Binding Affinity for Nicotinic Acetylcholine Receptors

RadioligandReceptor SourceParameterValueReference
[¹²⁵I]-α-bungarotoxinTorpedo californica electric organApparent reversible association and dissociation rate constantsNot explicitly quantified in reviewed sources[3]

Table 2: this compound Functional Antagonism at Nicotinic Acetylcholine Receptors

Assay TypeReceptor/PreparationParameterValueReference
ElectrophysiologyNeuromuscular JunctionIC₅₀Not explicitly quantified in reviewed sources[2][6]
²²Na⁺ Permeability AssayBC3H-1 cellsInhibitionConcentration-dependent[1]

Table 3: this compound Activity at Other Receptors

ReceptorAssay TypeParameterValueReference
5-HT₃A ReceptorFunctional AssaysIC₅₀Not explicitly quantified in reviewed sources[7]

Experimental Protocols

The following sections detail the methodologies for key experiments used in the pharmacological characterization of this compound.

[¹²⁵I]-α-Bungarotoxin Competition Binding Assay

This assay is used to determine the binding of this compound to the nAChR by measuring its ability to compete with the binding of a radiolabeled antagonist, [¹²⁵I]-α-bungarotoxin.

Materials:

  • Membrane preparations from a source rich in nAChRs (e.g., Torpedo californica electric organ, cultured cells expressing nAChRs).

  • [¹²⁵I]-α-bungarotoxin (radioligand).

  • This compound (test compound).

  • Non-specific binding control (e.g., a high concentration of a known nAChR antagonist like d-tubocurarine or nicotine).

  • Assay buffer (e.g., phosphate-buffered saline with a small amount of bovine serum albumin).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the receptor-containing membranes with varying concentrations of this compound for a predetermined time. Due to the slow and irreversible nature of this compound, pre-incubation is crucial.

  • Radioligand Addition: Add a fixed concentration of [¹²⁵I]-α-bungarotoxin to the incubation mixture.

  • Equilibration: Allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-α-bungarotoxin (IC₅₀). For irreversible antagonists, IC₅₀ values will be dependent on the pre-incubation time.

Electrophysiological Analysis of nAChR Blockade

Electrophysiological techniques, such as two-electrode voltage clamp or patch-clamp, are used to directly measure the effect of this compound on the function of nAChRs.

Materials:

  • Xenopus oocytes or other suitable cells expressing the desired nAChR subtype.

  • Two-electrode voltage clamp or patch-clamp setup.

  • Recording electrodes filled with an appropriate internal solution.

  • External recording solution (e.g., Ringer's solution).

  • Acetylcholine (ACh) or another nAChR agonist.

  • This compound.

Procedure:

  • Cell Preparation: Prepare and mount the oocyte or cell in the recording chamber.

  • Electrode Impalement/Patching: Impale the cell with the recording electrodes or form a patch-clamp configuration.

  • Baseline Recording: Perfuse the cell with the external solution and apply brief pulses of the nAChR agonist to elicit baseline currents.

  • This compound Application: Perfuse the cell with a solution containing this compound for a defined period.

  • Post-Lophotoxin Recording: After the application of this compound, apply the agonist again to measure the extent of current inhibition.

  • Washout: Attempt to wash out the this compound to determine the reversibility of the block. For an irreversible antagonist, the current will not recover.

  • Data Analysis: Measure the peak amplitude of the agonist-evoked currents before and after this compound application. Determine the concentration of this compound that causes a 50% reduction in the current amplitude (IC₅₀). Similar to binding assays, the IC₅₀ for an irreversible antagonist will be time-dependent.

Visualizations

Signaling Pathway of this compound Action

Lophotoxin_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to Ion_Channel Ion Channel (Na⁺, K⁺) nAChR->Ion_Channel Opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction Initiates This compound This compound This compound->nAChR Irreversibly Binds to (Covalent Modification of Tyr190) This compound->Ion_Channel Blockade

Caption: Mechanism of this compound's irreversible antagonism at the neuromuscular junction.

Experimental Workflow for [¹²⁵I]-α-Bungarotoxin Binding Assay

Binding_Assay_Workflow start Start prep Prepare nAChR Membrane Suspension start->prep incubate Incubate Membranes with Varying [this compound] prep->incubate add_radio Add Fixed [¹²⁵I]-α-Bungarotoxin incubate->add_radio equilibrate Allow to Reach Equilibrium add_radio->equilibrate filter Rapid Filtration equilibrate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (Determine IC₅₀) count->analyze end End analyze->end

Caption: Workflow for determining this compound's binding to nAChRs.

Experimental Workflow for Electrophysiological Characterization

Electrophysiology_Workflow start Start prep Prepare nAChR-expressing Cell start->prep record_baseline Record Baseline ACh-evoked Currents prep->record_baseline apply_toxin Apply this compound record_baseline->apply_toxin record_post_toxin Record Post-Lophotoxin ACh-evoked Currents apply_toxin->record_post_toxin washout Attempt Washout record_post_toxin->washout analyze Data Analysis (Determine % Inhibition and IC₅₀) washout->analyze end End analyze->end

Caption: Workflow for assessing this compound's functional block of nAChRs.

Conclusion

This compound is a powerful and selective tool for the study of nicotinic acetylcholine receptors. Its mechanism as a slow-binding, irreversible antagonist, coupled with its specific covalent modification of Tyr190 in the α-subunit, provides a unique means to investigate nAChR structure, function, and pharmacology. While precise quantitative data on its binding affinity and functional potency are not extensively documented, the experimental protocols outlined in this guide provide a clear framework for its characterization. Further research to quantify the kinetic parameters of this compound's interaction with various nAChR subtypes will undoubtedly enhance its utility as a pharmacological probe and may inform the development of novel therapeutics targeting the nicotinic cholinergic system.

References

Methodological & Application

Application Notes and Protocols: Radiolabeling of Lophotoxin for Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophotoxin, a potent neurotoxin isolated from gorgonian corals of the genus Lophogorgia, is a valuable tool for studying nicotinic acetylcholine receptors (nAChRs). It acts as a slow-binding, irreversible antagonist by covalently modifying a specific tyrosine residue (Tyr190) within the alpha-subunit of the nAChR.[1][2] This irreversible binding makes this compound and its analogs powerful probes for characterizing the structure and function of nAChRs.

Radiolabeling of this compound or the use of a radiolabeled competitor is essential for quantitative binding assays to determine the affinity and binding kinetics of this toxin and its derivatives. These assays are critical in drug discovery and neuroscience research for screening new compounds that target nAChRs and for elucidating the molecular mechanisms of receptor function.

This document provides detailed protocols for the radiolabeling of a this compound analog and for performing competitive binding assays using a commercially available radioligand to characterize the binding of unlabeled this compound.

Signaling Pathway of this compound Inhibition

This compound exerts its effect by blocking the normal signaling pathway of nAChRs. Upon binding of the neurotransmitter acetylcholine (ACh), nAChRs, which are ligand-gated ion channels, open to allow the influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to depolarization of the postsynaptic membrane and the propagation of a nerve impulse. This compound irreversibly binds to the ACh binding site, preventing ACh from binding and thereby blocking channel opening and subsequent downstream signaling events.

Lophotoxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) nAChR nAChR ACh->nAChR Binds This compound This compound This compound->nAChR Irreversibly Binds Blocked Blocked Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Signal_Propagation Signal Propagation Depolarization->Signal_Propagation

Figure 1: Signaling pathway of nAChR and inhibition by this compound.

Quantitative Data from this compound Binding Assays

The binding characteristics of this compound and its analogs are typically determined through competition binding assays. In these assays, the ability of unlabeled this compound to displace a radiolabeled ligand that binds to the same site on the nAChR is measured. While direct binding data for radiolabeled this compound is scarce in publicly available literature, the apparent affinity of its analogs has been determined.

CompoundRadioligandReceptor SourceApparent KdReference
Reduced [³H]this compound analog-1N/A (Direct Binding)Torpedo californica electric organ~1.5 µM[3]

Table 1: Direct Binding Affinity of a Radiolabeled this compound Analog.

Competition binding assays using radiolabeled α-bungarotoxin ([¹²⁵I]-α-bungarotoxin), a well-characterized competitive antagonist of nAChRs, are commonly employed to determine the inhibitory potency (IC₅₀) of this compound.

CompetitorRadioligandReceptor SourceIC₅₀Reference
This compound[¹²⁵I]-α-bungarotoxinTorpedo electric organ membranesVaries with incubation time[2]
α-Conotoxin TxIA[¹²⁵I]-α-bungarotoxinRat brain P₂ homogenate (α₇ nAChR)1.2 µM[4]

Table 2: Example IC₅₀ Values from Competition Binding Assays. Note: Due to the irreversible nature of this compound binding, the IC₅₀ is highly dependent on the incubation time.

Experimental Protocols

Protocol 1: Tritiation of this compound Analog

This protocol is based on the method described for the synthesis of [³H]this compound analog-1.[3] This procedure involves the reduction of a precursor molecule with a tritium-labeled reducing agent, followed by back-oxidation.

Materials:

  • This compound analog-1

  • Sodium borohydride ([³H]NaBH₄), high specific activity

  • Chromium trioxide (CrO₃)

  • Anhydrous ethanol

  • Pyridine

  • Dichloromethane

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

  • Scintillation vials and cocktail

Workflow:

Tritiation_Workflow Start Start: this compound Analog-1 Reduction Reduction with [³H]NaBH₄ in Ethanol Start->Reduction Back_Oxidation Back-Oxidation with CrO₃ in Pyridine/Dichloromethane Reduction->Back_Oxidation Purification Purification by Silica Gel Chromatography Back_Oxidation->Purification Analysis Analysis by TLC and Liquid Scintillation Counting Purification->Analysis End End: [³H]this compound Analog-1 Analysis->End

Figure 2: Workflow for the tritiation of a this compound analog.

Procedure:

  • Reduction:

    • Dissolve this compound analog-1 in anhydrous ethanol in a reaction vial.

    • Add a molar excess of [³H]NaBH₄ to the solution.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction progress by TLC.

  • Quenching and Extraction:

    • Carefully add water to quench the excess [³H]NaBH₄.

    • Extract the aqueous solution with dichloromethane.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

  • Back-Oxidation:

    • Dissolve the dried product in a mixture of pyridine and dichloromethane.

    • Add a molar excess of CrO₃.

    • Stir the reaction at room temperature for 30-60 minutes.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

    • Collect fractions and analyze by TLC.

  • Characterization:

    • Pool the fractions containing the pure [³H]this compound analog-1.

    • Determine the radiochemical purity by TLC with autoradiography or by radio-HPLC.

    • Measure the specific activity using liquid scintillation counting and by determining the mass of the product.

Protocol 2: Competition Binding Assay Using [¹²⁵I]-α-Bungarotoxin

This protocol describes how to determine the binding affinity of unlabeled this compound for nAChRs by measuring its ability to compete with the binding of [¹²⁵I]-α-bungarotoxin.

Materials:

  • Membrane preparation expressing the nAChR subtype of interest (e.g., from Torpedo electric organ or cultured cells)

  • [¹²⁵I]-α-Bungarotoxin (specific activity ~2000 Ci/mmol)

  • Unlabeled this compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.2% BSA)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Nicotine or another suitable competing ligand for determining non-specific binding

  • Glass fiber filters

  • Filtration apparatus

  • Gamma counter

Workflow:

Binding_Assay_Workflow Start Start: Prepare Reagents Incubation Incubate Membranes with [¹²⁵I]-α-Bungarotoxin and Varying [this compound] Start->Incubation Filtration Separate Bound and Free Radioligand by Filtration Incubation->Filtration Washing Wash Filters to Remove Unbound Radioligand Filtration->Washing Counting Measure Radioactivity of Filters in Gamma Counter Washing->Counting Analysis Data Analysis: IC₅₀ and Kᵢ Determination Counting->Analysis End End: Binding Affinity Analysis->End

Figure 3: Workflow for the competition binding assay.

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of unlabeled this compound in binding buffer.

    • In a series of tubes, add the following in order:

      • Binding buffer

      • Unlabeled this compound dilution or buffer (for total binding) or excess nicotine (for non-specific binding)

      • A fixed concentration of [¹²⁵I]-α-bungarotoxin (typically at or below its Kd, e.g., 5 nM)[5]

      • Membrane preparation (protein concentration should be optimized for the assay)

  • Incubation:

    • Incubate the tubes at 37°C for a time sufficient to reach equilibrium (e.g., 3 hours).[5] Note that due to this compound's irreversible binding, the apparent IC₅₀ will decrease with longer incubation times.

  • Filtration and Washing:

    • Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in counting vials and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding at each this compound concentration: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-α-bungarotoxin).

    • If the binding of this compound is reversible, the Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. However, for an irreversible inhibitor like this compound, the IC₅₀ is a more appropriate measure of potency under the specific assay conditions.

Conclusion

The radiolabeling of this compound analogs and the use of competition binding assays are invaluable techniques for the study of nicotinic acetylcholine receptors. The protocols and information provided herein offer a comprehensive guide for researchers to utilize this compound as a tool to investigate nAChR pharmacology and to aid in the development of novel therapeutics targeting this important class of receptors. Careful consideration of the irreversible nature of this compound binding is crucial for the design and interpretation of these experiments.

References

Lophotoxin Application In Vitro: Detailed Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophotoxin, a potent neurotoxin derived from gorgonian corals, serves as a valuable tool in neuroscience research due to its high selectivity and irreversible antagonism of nicotinic acetylcholine receptors (nAChRs).[1][2] This diterpene lactone covalently binds to a specific tyrosine residue (Tyr190) within the alpha-subunit of nAChRs, leading to a time-dependent and essentially permanent blockade of receptor function.[3] Its unique mechanism of action makes it an excellent probe for studying the role of nAChRs in various physiological and pathological processes.

These application notes provide detailed protocols for the in vitro use of this compound, covering cell culture, cytotoxicity assays, and functional assessments of nAChR inhibition. The information is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on cellular function.

Data Presentation

The following tables summarize the key characteristics and effects of this compound based on available literature. Due to its irreversible binding nature, traditional IC50 values are not always reported; instead, effective concentrations for receptor blockade are often provided.[4]

Table 1: this compound Characteristics

PropertyDescriptionReference(s)
Source Gorgonian corals of the genus Lophogorgia[2]
Chemical Class Diterpene lactone[2]
Mechanism of Action Irreversible antagonist of nicotinic acetylcholine receptors (nAChRs)[1][3]
Binding Site Covalently binds to Tyrosine-190 of the nAChR α-subunit[3]
Nature of Inhibition Time-dependent, irreversible[3][4]

Table 2: Effective Concentrations of this compound for nAChR Blockade

nAChR Subtype/PreparationConcentrationEffectReference(s)
Neuronal nAChRs (chick and rat autonomic ganglia)1 µMPartially reversible blockade after 3-5 hours of washout[2]
Neuronal nAChRs (chick and rat autonomic ganglia)up to 32 µMIrreversible blockade[2]
Muscle nAChRs (mouse, expressed in oocytes)30 µM (Bipinnatin B, an analog)Complete and irreversible block of ACh-induced currents
Neuronal nAChRs (cockroach)10-30 µM (Bipinnatin B, an analog)Partial to complete block of nicotine-induced depolarization[5]

Experimental Protocols

Cell Culture and Maintenance

Successful in vitro experiments with this compound require healthy cell cultures expressing the target nAChRs. Below are protocols for commonly used cell lines.

a. BC3H-1 Cells (Muscle-like, expressing muscle-type nAChRs)

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 20% Fetal Bovine Serum (FBS).

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

  • Subculturing: When cells reach 80-90% confluency, remove the medium, rinse with PBS, and detach using 0.25% Trypsin-EDTA. Resuspend in fresh growth medium and replate at a 1:3 to 1:6 ratio. To induce differentiation and increase nAChR expression, reduce the serum concentration to 0.5-2% FBS for several days.

b. PC-12 Cells (Rat pheochromocytoma, expressing neuronal nAChRs)

  • Growth Medium: RPMI-1640 medium supplemented with 10% horse serum and 5% FBS.

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

  • Subculturing: Detach cells by gentle pipetting. Centrifuge at low speed, resuspend in fresh medium, and replate.

  • Neuronal Differentiation: To induce a neuronal phenotype, plate cells on collagen-coated dishes and treat with 50-100 ng/mL Nerve Growth Factor (NGF) in a low-serum medium (e.g., 1% horse serum). Differentiated cells will extend neurites and express higher levels of neuronal nAChRs.

c. HEK293 Cells (Human Embryonic Kidney, for transfection)

  • Growth Medium: DMEM supplemented with 10% FBS.

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

  • Transfection: HEK293 cells can be transiently or stably transfected with plasmids encoding specific nAChR subunits (e.g., α4 and β2) using standard lipid-based transfection reagents. This allows for the study of this compound's effects on specific nAChR subtypes.

Cytotoxicity Assays

It is crucial to determine the concentration range at which this compound exhibits its specific receptor-blocking effects without causing general cytotoxicity.

a. MTT Assay (Measures metabolic activity)

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the growth medium from the cells and replace it with the this compound solutions. Include a vehicle control (e.g., DMSO in serum-free medium). Incubate for the desired time (e.g., 24, 48 hours).

  • MTT Incubation: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO or a suitable solubilization buffer to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

b. LDH Assay (Measures membrane integrity)

  • Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (commercially available kits) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Add 50 µL of stop solution and measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent).

Functional Assays

a. Calcium Imaging (Measures changes in intracellular calcium)

This technique is used to assess the ability of this compound to block nAChR-mediated calcium influx.

  • Cell Plating: Seed cells on glass-bottom dishes or coverslips suitable for microscopy.

  • Dye Loading:

    • Prepare a loading solution of a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., HBSS). The addition of a mild detergent like Pluronic F-127 (0.02%) can aid in dye loading.

    • Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C in the dark.

    • Wash the cells 2-3 times with fresh buffer to remove excess dye and allow for de-esterification of the dye within the cells for about 30 minutes.

  • This compound Incubation: Incubate the dye-loaded cells with the desired concentration of this compound for a specific duration. Due to the time-dependent nature of this compound's action, pre-incubation is necessary.

  • Image Acquisition:

    • Mount the dish/coverslip on an inverted fluorescence microscope equipped with a camera and appropriate filter sets.

    • Acquire baseline fluorescence images.

    • Stimulate the cells with a nAChR agonist (e.g., acetylcholine or nicotine) and record the changes in fluorescence intensity over time.

  • Data Analysis: Quantify the fluorescence changes in response to the agonist in control versus this compound-treated cells. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm).

b. Whole-Cell Patch-Clamp Electrophysiology (Measures ion channel currents)

This is the gold standard for directly measuring the effect of this compound on nAChR currents.

  • Cell Preparation: Plate cells on coverslips.

  • Recording Setup:

    • Transfer a coverslip to the recording chamber of a patch-clamp setup and perfuse with an external solution.

    • Pull glass micropipettes to a resistance of 3-7 MΩ and fill with an internal solution.

  • Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.

  • Recording:

    • Clamp the cell membrane at a holding potential (e.g., -60 mV).

    • Apply a nAChR agonist via a perfusion system and record the inward current.

    • After establishing a stable baseline response, perfuse the cell with a solution containing this compound for a defined period.

    • Wash out the this compound and re-apply the agonist to measure the extent of irreversible inhibition.

  • Data Analysis: Measure the peak amplitude of the agonist-evoked currents before and after this compound application to quantify the degree of inhibition.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_functional cluster_analysis Data Analysis cell_culture Cell Culture (e.g., BC3H-1, PC-12, HEK293) plating Cell Plating (96-well plates or coverslips) cell_culture->plating cytotoxicity Cytotoxicity Assays (MTT / LDH) plating->cytotoxicity Treat with this compound functional Functional Assays plating->functional Treat with this compound data_analysis Quantify Effects: - Cell Viability - Calcium Influx - Ionic Currents cytotoxicity->data_analysis ca_imaging Calcium Imaging functional->ca_imaging patch_clamp Patch-Clamp Electrophysiology functional->patch_clamp ca_imaging->data_analysis patch_clamp->data_analysis

Caption: Experimental workflow for in vitro this compound application.

signaling_pathway cluster_receptor Cell Membrane cluster_this compound cluster_downstream Intracellular Signaling ACh Acetylcholine (ACh) or Nicotine nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds Ca_influx Ca²⁺ Influx nAChR->Ca_influx This compound This compound This compound->nAChR Irreversibly Binds & Blocks Channel Opening PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ca_influx->MAPK_ERK Cellular_Response Cellular Responses (e.g., Gene Expression, Survival) PI3K_Akt->Cellular_Response MAPK_ERK->Cellular_Response

Caption: this compound's effect on nAChR signaling pathways.

References

Application Notes and Protocols for Determining Lophotoxin Concentration in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophotoxin, a potent marine neurotoxin isolated from gorgonian corals of the genus Lophogorgia, is a valuable tool for studying nicotinic acetylcholine receptors (nAChRs).[1] It functions as a selective, high-affinity, and essentially irreversible antagonist of nAChRs.[2] This irreversibility stems from its ability to covalently bind to the α-subunit of the receptor, providing a long-lasting blockade of nicotinic transmission.[3] These characteristics make this compound a powerful molecular probe for investigating nAChR function, distribution, and pharmacology in various cell-based assay systems.

These application notes provide detailed protocols for determining the effective concentration of this compound for use in cell-based assays, including cytotoxicity, apoptosis, and receptor binding assays.

Mechanism of Action

This compound exerts its effect by acting as an irreversible antagonist at nicotinic acetylcholine receptors (nAChRs).[1] nAChRs are ligand-gated ion channels that, upon binding to acetylcholine or other agonists, open to allow the influx of cations, primarily Na⁺ and Ca²⁺. This influx leads to depolarization of the cell membrane and activation of various downstream signaling pathways.

This compound covalently binds to a specific tyrosine residue within the α-subunit of the nAChR, thereby preventing the binding of acetylcholine and other agonists.[3] This irreversible binding effectively locks the ion channel in a closed state, inhibiting ion influx and subsequent downstream signaling. The blockade of nAChR-mediated signaling can impact numerous cellular processes, including cell survival, proliferation, and differentiation, making the determination of the optimal this compound concentration critical for experimental design.

Data Presentation: this compound Concentration Ranges

While specific IC50 values for this compound across a wide range of cell lines are not extensively documented in publicly available literature, studies have established effective concentration ranges for its activity. Low micromolar concentrations (1 µM) have been shown to produce a reversible blockade of neuronal nicotinic transmission, while higher concentrations (up to 32 µM) result in an irreversible blockade.[2] Complete blockade of certain nAChR subunit combinations has been observed at concentrations up to 10,000 nM (10 µM).

The following table is provided as a template for researchers to systematically record their experimentally determined IC50 values for this compound in various cell lines and assays.

Cell LineAssay TypeThis compound Concentration Range (µM)Incubation Time (hours)IC50 (µM)Observations
e.g., SH-SY5YCytotoxicity (MTT)0.1 - 10024, 48, 72User-determinede.g., Morphological changes
e.g., PC-12Calcium Influx0.01 - 101User-determinede.g., Inhibition of agonist-induced Ca²⁺ response
e.g., HEK293 (expressing specific nAChR subtype)Radioligand Binding0.001 - 12User-determinede.g., Displacement of [³H]-epibatidine

Mandatory Visualizations

Lophotoxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) Acetylcholine->nAChR Binds & Activates This compound This compound This compound->nAChR Irreversibly Binds & Inhibits Ca_influx Ca²⁺ Influx nAChR->Ca_influx Channel Opening PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway Ca_influx->MAPK_ERK Activates Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Promotes MAPK_ERK->Cell_Survival Promotes Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibits

This compound's antagonistic effect on the nAChR signaling pathway.

Experimental_Workflow cluster_assays Assay Examples A 1. Cell Seeding (e.g., 96-well plate) B 2. This compound Treatment (Dose-response concentrations) A->B C 3. Incubation (Specified time points) B->C D 4. Assay-Specific Steps C->D Cytotoxicity Cytotoxicity Assay (e.g., MTT reagent addition) D->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Caspase-Glo® reagent) D->Apoptosis Binding Binding Assay (Membrane prep, radioligand addition) D->Binding E 5. Data Acquisition (e.g., Plate reader) F 6. Data Analysis (IC50 determination) E->F Cytotoxicity->E Apoptosis->E Binding->E

General experimental workflow for determining this compound concentration.

Experimental Protocols

Protocol 1: Determining this compound Cytotoxicity using MTT Assay

This protocol determines the concentration of this compound that reduces cell viability by 50% (IC50).

Materials:

  • Target cell line (e.g., SH-SY5Y, PC-12)

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubation:

    • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Assessing this compound-Induced Apoptosis via Caspase-3/7 Activity

This protocol measures the activation of executioner caspases 3 and 7, key markers of apoptosis.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol, seeding cells in a white-walled 96-well plate.

  • Incubation:

    • Incubate the plate for a time course (e.g., 6, 12, 24 hours) to capture the peak of caspase activity.

  • Caspase-Glo® 3/7 Assay:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Gently mix the contents of the wells by shaking the plate for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only).

    • Normalize the luminescence signal to the number of viable cells (which can be determined in a parallel plate using an MTT or other viability assay).

    • Plot the fold-change in caspase activity relative to the vehicle control against the this compound concentration.

Protocol 3: Competitive Radioligand Binding Assay

This protocol determines the ability of this compound to compete with a known radiolabeled nAChR ligand, providing information on its binding affinity.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from transfected HEK293 cells or brain tissue).

  • Radiolabeled nAChR antagonist (e.g., [³H]-epibatidine).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Unlabeled nAChR agonist/antagonist for determining non-specific binding (e.g., nicotine).

  • 96-well filter plates with glass fiber filters.

  • Vacuum manifold for filtration.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Cell membranes, radioligand, and assay buffer.

      • Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of unlabeled competitor (e.g., 10 µM nicotine).

      • Competition: Cell membranes, radioligand, and varying concentrations of this compound.

  • Incubation:

    • Incubate the plate at room temperature for 2-4 hours to allow binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Determine the percentage of specific binding inhibited by each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

This compound is a valuable pharmacological tool for the study of nicotinic acetylcholine receptors. The protocols outlined in these application notes provide a framework for researchers to determine the optimal concentration of this compound for their specific cell-based assays. Careful dose-response studies are essential for obtaining reliable and reproducible data. By understanding the mechanism of action and employing appropriate experimental designs, researchers can effectively utilize this compound to investigate the role of nAChRs in various physiological and pathological processes.

References

Lophotoxin in Electrophysiology: Application Notes and Protocols for Studying Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophotoxin, a potent neurotoxin derived from gorgonian corals, serves as a valuable pharmacological tool in the field of neurobiology, particularly in electrophysiological studies of nicotinic acetylcholine receptors (nAChRs).[1] Its unique mechanism of action as a slow-binding, irreversible antagonist provides a powerful method for probing the structure, function, and physiological roles of nAChRs.[2] this compound exerts its effect by covalently modifying a specific tyrosine residue (Tyr190) within the alpha-subunits of nAChRs, leading to a long-lasting or permanent blockade of receptor function.[2] This irreversible nature makes it an ideal probe for studies requiring persistent receptor inactivation, allowing for the functional characterization of remaining receptor populations or the investigation of the physiological consequences of chronic receptor blockade.

These application notes provide a comprehensive overview of the use of this compound in electrophysiology, including its mechanism of action, quantitative data on its effects, detailed experimental protocols for its application in two-electrode voltage clamp (TEVC) and patch-clamp recordings, and visualizations of relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound is a diterpene lactone that acts as a non-competitive, irreversible antagonist of nAChRs.[1][3] Unlike competitive antagonists that reversibly bind to the acetylcholine (ACh) binding site, this compound forms a covalent bond with Tyr190 in the α-subunits of the receptor.[2] This covalent modification physically obstructs the agonist binding pocket, thereby preventing the binding of ACh and other nicotinic agonists and consequently inhibiting ion channel opening.

The binding of this compound is a time- and concentration-dependent process, characterized by a slow association rate.[2] However, once bound, the inhibition is essentially irreversible under typical experimental conditions.[1] this compound has been shown to preferentially inhibit one of the two agonist binding sites on the nAChR, which can be leveraged to study the function of the remaining, unblocked site.[2][3]

Data Presentation: this compound Activity on Nicotinic Acetylcholine Receptors

Due to the irreversible nature of this compound's interaction with nAChRs, traditional equilibrium-based metrics like IC50 values are not the most accurate representation of its potency. Instead, the inhibitory effect is often described by the concentration and incubation time required to achieve a certain level of receptor blockade. The following table summarizes quantitative data from electrophysiological studies on the effects of this compound on various nAChR preparations.

PreparationnAChR Subtype(s)This compound ConcentrationIncubation TimeObserved EffectReference
Chick and Rat Autonomic GangliaNeuronal1 µMNot specifiedPartially reversible blockade after 3-5 hours of washout.[1]
Chick and Rat Autonomic GangliaNeuronalup to 32 µMNot specifiedIrreversible blockade.[1]
BC3H-1 cellsMuscle-type (α1β1γδ)Not specifiedNot specifiedIrreversible inactivation.[3]
Anuran Paravertebral GangliaC6 sub-type (neuronal)16-32 µM10-30 minElimination of transmission, persisting through 16 hours of washout.[4]
In vitro Ileal SectionsNot specifiedNot specified80 minLoss of sensitivity to nicotine for at least 5 hours.[4]

Signaling Pathways and Experimental Visualizations

Nicotinic Acetylcholine Receptor Signaling Pathway

The activation of nAChRs, ligand-gated ion channels, leads to the influx of cations (primarily Na⁺ and Ca²⁺), resulting in membrane depolarization and the initiation of downstream signaling cascades. The specific signaling outcomes depend on the nAChR subtype and the cellular context.

nAChR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol nAChR Nicotinic Acetylcholine Receptor Ca_influx Ca²⁺ Influx nAChR->Ca_influx Ca²⁺ Na_influx Na⁺ Influx nAChR->Na_influx Na⁺ This compound This compound This compound->nAChR Irreversibly Binds & Blocks ACh Acetylcholine (ACh) ACh->nAChR Binds Depolarization Membrane Depolarization Ca_signaling Ca²⁺-dependent Signaling Cascades Ca_influx->Ca_signaling Na_influx->Depolarization Gene_expression Changes in Gene Expression Ca_signaling->Gene_expression NT_release Neurotransmitter Release Ca_signaling->NT_release

nAChR signaling pathway and this compound's point of action.
Experimental Workflow for this compound Application in Electrophysiology

The following diagram illustrates a typical experimental workflow for assessing the irreversible antagonism of this compound on nAChRs using electrophysiological techniques.

Lophotoxin_Workflow start Start: Prepare nAChR-expressing cells (e.g., oocytes, cultured cells) control_recording 1. Establish Baseline: Record control agonist-evoked currents (e.g., ACh application) start->control_recording lophotoxin_application 2. This compound Incubation: Apply this compound at the desired concentration and for a specific duration control_recording->lophotoxin_application washout 3. Washout: Thoroughly wash out unbound This compound with control solution lophotoxin_application->washout post_lophotoxin_recording 4. Post-incubation Recording: Record agonist-evoked currents after this compound treatment washout->post_lophotoxin_recording data_analysis 5. Data Analysis: Compare pre- and post-lophotoxin current amplitudes and kinetics post_lophotoxin_recording->data_analysis end End: Determine the extent of irreversible inhibition data_analysis->end

Workflow for studying this compound's irreversible antagonism.

Experimental Protocols

The following are generalized protocols for using this compound in two common electrophysiological preparations for studying nAChRs. Specific parameters may need to be optimized for the particular nAChR subtype and expression system being used.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This protocol is suitable for studying the effects of this compound on heterologously expressed nAChRs in Xenopus laevis oocytes.

Materials:

  • Xenopus laevis oocytes expressing the nAChR of interest

  • TEVC setup (amplifier, headstages, micromanipulators, recording chamber)

  • Glass microelectrodes (0.5-2 MΩ resistance when filled with 3 M KCl)

  • Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4)

  • Agonist stock solution (e.g., 100 mM Acetylcholine chloride in water)

  • This compound stock solution (e.g., 1 mM in DMSO, stored at -20°C)

Procedure:

  • Oocyte Preparation: Place a healthy, nAChR-expressing oocyte in the recording chamber and perfuse with recording solution.

  • Electrode Impalement: Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

  • Voltage Clamp: Clamp the oocyte membrane potential to a holding potential of -70 mV.

  • Baseline Recording:

    • Establish a stable baseline current.

    • Apply a saturating concentration of the agonist (e.g., 100 µM ACh) for a short duration (e.g., 5-10 seconds) to elicit a peak inward current.

    • Wash the oocyte with recording solution until the current returns to baseline.

    • Repeat the agonist application 2-3 times to ensure a stable and reproducible control response.

  • This compound Incubation:

    • Prepare the desired concentration of this compound in the recording solution from the stock solution. Note: Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid non-specific effects.

    • Perfuse the oocyte with the this compound-containing solution for a predetermined duration (e.g., 10-30 minutes). The incubation time will depend on the this compound concentration and the desired level of inhibition.

  • Washout: Perfuse the oocyte with fresh recording solution for an extended period (e.g., 15-30 minutes) to ensure complete removal of unbound this compound.

  • Post-Lophotoxin Recording:

    • Apply the same concentration of agonist as in the baseline recording.

    • Record the peak inward current.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-evoked currents before and after this compound treatment.

    • Calculate the percentage of inhibition as: (1 - (I_post_this compound / I_baseline)) * 100%.

    • To confirm irreversibility, continue washing the oocyte and periodically re-test the agonist response. A lack of recovery of the current amplitude indicates irreversible inhibition.

Protocol 2: Whole-Cell Patch Clamp on Cultured Cells

This protocol is designed for studying the effects of this compound on nAChRs in cultured mammalian cells (e.g., HEK293, SH-SY5Y) transiently or stably expressing the receptor of interest.

Materials:

  • Cultured cells expressing the nAChR of interest

  • Patch-clamp setup (inverted microscope, amplifier, headstage, micromanipulator, perfusion system)

  • Borosilicate glass pipettes (2-5 MΩ resistance)

  • External solution (e.g., 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.3)

  • Internal solution (e.g., 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.3 with CsOH)

  • Agonist stock solution

  • This compound stock solution

Procedure:

  • Cell Preparation: Plate cells on coverslips and place a coverslip in the recording chamber, perfusing with external solution.

  • Pipette Preparation: Fill a patch pipette with internal solution.

  • Seal Formation and Whole-Cell Configuration:

    • Approach a cell with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell at a holding potential of -60 mV.

  • Baseline Recording:

    • Rapidly apply the agonist (e.g., 100 µM ACh) using a fast perfusion system to evoke a transient inward current.

    • Wash with external solution to allow for recovery from desensitization.

    • Repeat several times to obtain a stable control response.

  • This compound Application:

    • Dilute this compound to the desired final concentration in the external solution.

    • Perfuse the cell with the this compound-containing solution for the desired incubation period (e.g., 5-15 minutes).

  • Washout: Perfuse the cell with control external solution for at least 10-15 minutes to wash out unbound toxin.

  • Post-Lophotoxin Recording:

    • Apply the agonist as in the baseline recording and record the resulting current.

  • Data Analysis:

    • Measure the peak current amplitudes before and after this compound treatment.

    • Calculate the percentage of inhibition as described in the TEVC protocol.

    • Assess the recovery from blockade by repeated agonist applications during the washout period to confirm the irreversibility of the effect.

Conclusion

This compound is a highly selective and potent tool for the irreversible inhibition of nicotinic acetylcholine receptors. Its unique covalent binding mechanism makes it particularly useful for electrophysiological studies aimed at understanding the long-term consequences of nAChR blockade and for dissecting the contributions of specific nAChR populations to neuronal and synaptic function. The protocols and information provided herein offer a foundation for researchers to effectively utilize this compound in their investigations of nicotinic receptor pharmacology and physiology. Careful consideration of incubation times and concentrations is crucial for achieving the desired level of irreversible receptor antagonism.

References

Application Notes and Protocols for Studying nAChR Trafficking and Localization Using Lophotoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems. The dynamic regulation of nAChR density and localization at the cell surface is crucial for synaptic plasticity and is implicated in various neurological disorders. Lophotoxin, a marine-derived neurotoxin, serves as a powerful tool for investigating nAChR biology due to its unique mechanism of action. It is a potent, slow-binding, and irreversible antagonist that covalently binds to a specific tyrosine residue (Tyr190) on the α-subunits of nAChRs.[1][2][3] This irreversible binding provides a stable tag to track receptor populations over time, making it an invaluable probe for studying nAChR trafficking, internalization, and turnover.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to elucidate the complex dynamics of nAChR trafficking and localization. While direct literature on the use of fluorescently or biotin-tagged this compound for imaging and pulldown assays is limited, the protocols described herein are adapted from established methodologies for other irreversible ligands, such as α-bungarotoxin, and are designed to leverage the unique properties of this compound.

Principle of this compound Application in nAChR Trafficking Studies

The core principle behind using this compound to study nAChR trafficking lies in its ability to create a permanently labeled population of receptors. By introducing this compound, researchers can "tag" the cohort of nAChRs present on the cell surface at a specific time. The subsequent movement of this tagged population can be monitored, providing insights into:

  • Internalization and Endocytosis: Tracking the disappearance of this compound-labeled receptors from the cell surface over time.

  • Receptor Turnover and Degradation: Measuring the rate at which the labeled receptor population is degraded.

  • Receptor Insertion: By blocking the existing surface receptors with this compound, the appearance of new, unlabeled receptors can be quantified.

  • Localization: Differentiating between synaptic and extrasynaptic receptor populations and observing their redistribution.

The irreversible nature of this compound's binding is particularly advantageous for pulse-chase experiments, allowing for a clear distinction between pre-existing and newly synthesized receptor pools.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data that could be obtained from the experiments described in the protocols. These tables are designed for easy comparison and interpretation of results.

Table 1: Quantification of nAChR Internalization Rate

Time Post-Lophotoxin Labeling (minutes)% Surface nAChRs Remaining (Control)% Surface nAChRs Remaining (Stimulated)
0100 ± 5.2100 ± 4.8
3085 ± 6.165 ± 5.5
6072 ± 5.842 ± 6.3
12055 ± 7.325 ± 4.9

Table 2: Measurement of nAChR Turnover Rate

Time Post-Lophotoxin Blockade (hours)% of Initial Surface nAChRs (Control)% of Initial Surface nAChRs (Chronic Nicotine Exposure)
0100 ± 4.5100 ± 5.1
652 ± 6.875 ± 7.2
1228 ± 5.455 ± 6.9
2412 ± 4.130 ± 5.8

Table 3: Analysis of Synaptic vs. Extrasynaptic nAChR Localization

Receptor Population% of Total Surface nAChRs (Baseline)% of Total Surface nAChRs (After Depolarization)
Synaptic78 ± 8.165 ± 7.5
Extrasynaptic22 ± 5.935 ± 6.8

Experimental Protocols

Protocol 1: Pulse-Chase Assay for nAChR Internalization Using Biotinylated this compound

This protocol allows for the quantification of the rate of nAChR endocytosis. It utilizes a biotinylated this compound derivative to tag surface receptors, which can then be tracked and quantified.

Materials:

  • Cultured neurons or cell line expressing nAChRs

  • Biotinylated this compound (custom synthesis may be required)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • MESNA solution (cell-impermeable reducing agent)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-coated beads

  • SDS-PAGE and Western blotting reagents

  • Antibody against the nAChR subunit of interest

Methodology:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency.

  • Pulse Labeling:

    • Wash cells twice with ice-cold PBS.

    • Incubate cells with a saturating concentration of biotinylated this compound in culture medium for 1 hour at 4°C to label surface nAChRs while minimizing endocytosis.

    • Wash cells three times with ice-cold PBS to remove unbound biotinylated this compound.

  • Chase Period:

    • Add pre-warmed culture medium and transfer the cells to a 37°C incubator. This initiates the "chase" period, allowing for receptor internalization.

    • At various time points (e.g., 0, 30, 60, 120 minutes), remove a set of dishes from the incubator.

  • Removal of Surface Biotin:

    • To quantify the internalized receptors, remove the biotin from the receptors remaining on the cell surface.

    • Wash the cells twice with ice-cold PBS.

    • Incubate the cells with a freshly prepared, ice-cold MESNA solution for 15 minutes. Repeat this step twice. MESNA will cleave the biotin from the surface-exposed receptors, leaving only the internalized, biotin-labeled receptors intact.

    • Quench the MESNA reaction by washing with an iodoacetamide-containing buffer.

  • Cell Lysis and Pulldown:

    • Lyse the cells in lysis buffer.

    • Clarify the lysates by centrifugation.

    • Incubate the supernatant with streptavidin-coated beads overnight at 4°C to pull down the biotinylated (internalized) nAChRs.

  • Analysis:

    • Wash the beads extensively.

    • Elute the bound proteins by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting using an antibody against the nAChR subunit of interest.

    • Quantify the band intensity at each time point to determine the rate of internalization.

G cluster_0 Pulse Labeling (4°C) cluster_1 Chase Period (37°C) cluster_2 Quantification A Plate Cells B Wash with ice-cold PBS A->B C Incubate with Biotinylated this compound B->C D Wash to remove unbound toxin C->D E Add pre-warmed medium D->E Start Chase F Incubate for various time points (0, 30, 60, 120 min) E->F G Remove surface biotin with MESNA F->G End Chase H Lyse cells G->H I Streptavidin pulldown of internalized receptors H->I J Western Blot & Quantify I->J

Workflow for nAChR internalization assay.
Protocol 2: Visualizing nAChR Localization and Trafficking with Fluorescent this compound

This protocol describes the use of a fluorescently labeled this compound derivative to visualize the localization and movement of nAChRs in live or fixed cells using fluorescence microscopy.

Materials:

  • Cultured neurons or cell line expressing nAChRs grown on glass coverslips

  • Fluorescently Labeled this compound (e.g., this compound-AlexaFluor 488; custom synthesis may be required)

  • Live-cell imaging medium

  • Paraformaldehyde (PFA) for fixing cells

  • Mounting medium with DAPI

  • Fluorescence microscope (confocal recommended)

Methodology:

  • Cell Preparation: Grow cells on glass coverslips suitable for microscopy.

  • Labeling of Surface nAChRs:

    • Wash cells with pre-warmed imaging medium.

    • Incubate with fluorescent this compound at a suitable concentration in imaging medium for 30-60 minutes at 37°C.

    • Wash cells three times with imaging medium to remove unbound toxin.

  • Live-Cell Imaging (for trafficking):

    • Mount the coverslip in a live-cell imaging chamber.

    • Acquire images at different time points to track the movement of fluorescently labeled receptor clusters. Time-lapse imaging can reveal internalization events (appearance of intracellular puncta) and lateral diffusion on the cell surface.

  • Fixed-Cell Imaging (for localization):

    • After the labeling and washing steps, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the coverslips with PBS.

    • (Optional) Permeabilize the cells with a detergent (e.g., Triton X-100) if intracellular structures are to be co-stained.

    • (Optional) Perform immunocytochemistry for synaptic markers (e.g., synaptophysin) or cellular compartment markers (e.g., LAMP1 for lysosomes) using antibodies with different fluorophores.

    • Mount the coverslips on microscope slides using mounting medium with DAPI.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope. For high-resolution localization, confocal or super-resolution microscopy is recommended.

    • Analyze the images to determine the distribution of nAChRs (e.g., clustered vs. diffuse, synaptic vs. extrasynaptic). Co-localization analysis with synaptic or organelle markers can provide further insights.

G cluster_0 Cell Preparation & Labeling cluster_1 Live-Cell Imaging cluster_2 Fixed-Cell Imaging prep Grow cells on coverslips label_surface Label with Fluorescent this compound prep->label_surface wash Wash to remove unbound toxin label_surface->wash live_imaging Time-lapse microscopy wash->live_imaging For Trafficking fix Fix with PFA wash->fix For Localization track_movement Analyze receptor trafficking live_imaging->track_movement stain (Optional) Co-stain for markers fix->stain mount Mount and image stain->mount analyze_loc Analyze receptor localization mount->analyze_loc

Experimental workflow for visualizing nAChRs.
Protocol 3: Measuring nAChR Turnover by Irreversible Blockade

This protocol measures the rate of appearance of new nAChRs on the cell surface after the existing population has been irreversibly blocked by unlabeled this compound.

Materials:

  • Cultured neurons or cell line expressing nAChRs

  • Unlabeled this compound

  • Radiolabeled or fluorescently labeled α-bungarotoxin (e.g., [¹²⁵I]α-BTX or α-BTX-AlexaFluor 488)

  • Cell culture medium

  • PBS

  • Scintillation counter or fluorescence plate reader

Methodology:

  • Irreversible Blockade:

    • Treat cells with a high concentration of unlabeled this compound for a sufficient duration (e.g., 2-4 hours) to ensure complete and irreversible blockade of all surface nAChRs.

    • Wash the cells extensively (at least three times) with culture medium to remove all unbound this compound. This is the zero time point (t=0).

  • Incubation for New Receptor Insertion:

    • Return the cells to the incubator in fresh culture medium.

    • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove sets of culture dishes for analysis.

  • Labeling of Newly Inserted Receptors:

    • At each time point, wash the cells with ice-cold PBS.

    • Incubate the cells with a saturating concentration of labeled α-bungarotoxin (e.g., [¹²⁵I]α-BTX) for 1 hour at 4°C to label the newly inserted, unblocked nAChRs.

    • Wash the cells thoroughly with ice-cold PBS to remove unbound α-bungarotoxin.

  • Quantification:

    • Lyse the cells and measure the amount of bound labeled α-bungarotoxin.

    • For [¹²⁵I]α-BTX, use a gamma counter.

    • For fluorescent α-BTX, use a fluorescence plate reader or quantify fluorescence intensity from microscopic images.

    • The amount of bound label at each time point represents the number of new nAChRs that have been inserted into the plasma membrane since the this compound block.

  • Data Analysis:

    • Plot the amount of newly inserted receptors as a function of time. The rate of appearance can be used to calculate the receptor turnover rate.

G A Treat cells with unlabeled This compound to block all surface nAChRs B Wash thoroughly to remove unbound this compound (t=0) A->B C Incubate for various time points (2, 4, 8, 12, 24h) to allow new receptor insertion B->C D Label newly inserted nAChRs with [¹²⁵I]α-BTX or fluorescent α-BTX C->D E Wash to remove unbound α-BTX D->E F Lyse cells and quantify bound α-BTX E->F G Plot new receptors vs. time to determine turnover rate F->G

Signaling pathway for nAChR turnover measurement.

Conclusion

This compound's irreversible and specific antagonism of nAChRs makes it a theoretically powerful tool for dissecting the complex processes of receptor trafficking and localization. The protocols provided here, adapted from established methodologies, offer a framework for leveraging these properties. The development and availability of tagged this compound derivatives would greatly enhance the utility of these approaches, particularly for high-resolution imaging studies. By carefully designing and executing these experiments, researchers can gain significant insights into the lifecycle of nAChRs, contributing to our understanding of synaptic function and the pathophysiology of related neurological diseases.

References

Application of Lophotoxin in Neuromuscular Junction Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophotoxin, a potent neurotoxin isolated from gorgonian corals of the genus Lophogorgia, serves as a valuable tool in the study of the neuromuscular junction (NMJ).[1][2] Its high specificity and irreversible antagonism of nicotinic acetylcholine receptors (nAChRs) make it an excellent probe for investigating the structure, function, and pharmacology of these critical receptors in synaptic transmission.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in neuromuscular junction research.

This compound is a diterpene lactone that acts as a slow-binding, irreversible antagonist of nAChRs.[3][4] Its primary mechanism of action involves the covalent modification of a specific tyrosine residue (Tyr190) located in the α-subunit of the nAChR.[4] This covalent binding occurs at the acetylcholine recognition site, leading to a non-competitive and essentially permanent blockade of the receptor.[3] this compound preferentially inhibits one of the two acetylcholine-binding sites on the receptor.[4] Studies have shown that low concentrations of this compound (e.g., 1 µM) can produce a partially reversible blockade of neuronal nicotinic transmission, while higher concentrations (up to 32 µM) result in an irreversible blockade.[3]

Data Presentation

This compound Activity at the Neuromuscular Junction
ParameterValue/EffectSpecies/PreparationReference
Mechanism of Action Irreversible antagonist of nicotinic acetylcholine receptorsGeneral[3][4]
Binding Site Covalently modifies Tyrosine-190 of the nAChR α-subunitGeneral[4]
Effect on End-Plate Potentials (EPPs) Reduces quantal size (amplitude of mEPPs)Frog (Rana pipiens)[5]
Effect on Quantal Content Does not affect the number of quanta releasedFrog (Rana pipiens)[5]
Reversibility (Autonomic Ganglia) Partially reversible at 1 µM after 3-5 hours of washoutChick and Rat[3]
Reversibility (Autonomic Ganglia) Irreversible at concentrations up to 32 µMChick and Rat[3]
Apparent Association Rate Constant ~106-fold slower than diffusion-limited interactionGeneral[4]

Signaling Pathway

The primary signaling event at the neuromuscular junction is the binding of acetylcholine (ACh) released from the motor neuron to nAChRs on the muscle fiber's postsynaptic membrane. This binding opens the ion channel, leading to an influx of sodium ions and depolarization of the membrane, which triggers muscle contraction. This compound disrupts this pathway by irreversibly binding to the nAChRs, preventing ACh from binding and thereby blocking the depolarization and subsequent muscle contraction.

Lophotoxin_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds Depolarization Membrane Depolarization nAChR->Depolarization Opens Channel Contraction Muscle Contraction Depolarization->Contraction Triggers This compound This compound This compound->nAChR Irreversibly Binds & Blocks ACh Binding

Mechanism of this compound at the NMJ.

Experimental Protocols

Electrophysiological Analysis of this compound's Effect on End-Plate Potentials

This protocol describes how to measure the effect of this compound on miniature end-plate potentials (mEPPs) and evoked end-plate potentials (EPPs) at the vertebrate neuromuscular junction. The frog sartorius muscle-nerve preparation is a classic model for this type of study.

Materials:

  • Frog (Rana pipiens)

  • Ringer's solution (in mM: 115 NaCl, 2.5 KCl, 1.8 CaCl₂, 2.15 Na₂HPO₄, 0.85 NaH₂PO₄, pH 7.2)

  • This compound stock solution (in DMSO or ethanol)

  • Dissection microscope and tools

  • Electrophysiology rig with amplifier, oscilloscope, and microelectrodes (filled with 3 M KCl)

  • Nerve stimulator

Procedure:

  • Preparation of the Muscle-Nerve Preparation:

    • Dissect the sartorius muscle with the sciatic nerve attached from a pithed frog.

    • Pin the muscle in a recording chamber and continuously perfuse with oxygenated Ringer's solution.

  • Baseline Recordings:

    • Using a microelectrode, impale a muscle fiber near the end-plate region to record intracellular potentials.

    • Record spontaneous mEPPs for a baseline period (e.g., 5-10 minutes).

    • Stimulate the sciatic nerve with brief electrical pulses to evoke EPPs and record their amplitude. To prevent muscle contraction, the calcium concentration in the Ringer's solution can be lowered and magnesium added, or a low concentration of a competitive antagonist like d-tubocurarine can be used to reduce the EPP amplitude below the threshold for action potential generation.

  • Application of this compound:

    • Prepare the desired concentration of this compound in Ringer's solution from the stock solution. A concentration range of 1 µM to 10 µM is a good starting point for observing significant effects.

    • Perfuse the muscle preparation with the this compound-containing Ringer's solution.

  • Post-Lophotoxin Recordings:

    • Due to the slow-binding nature of this compound, allow for a sufficient incubation period (e.g., 30-60 minutes or longer).

    • Record mEPPs and EPPs at regular intervals to monitor the time course of the blockade.

  • Data Analysis:

    • Measure the amplitude and frequency of mEPPs before and after this compound application. This compound is expected to decrease the amplitude of mEPPs without significantly affecting their frequency.[5]

    • Measure the amplitude of the evoked EPPs. This compound will cause a progressive decline in EPP amplitude.

    • Calculate the quantal content (m = mean EPP amplitude / mean mEPP amplitude) to confirm that this compound's effect is postsynaptic. The quantal content should remain unchanged.[5]

Electrophysiology_Workflow A Prepare Muscle-Nerve Preparation B Record Baseline mEPPs and EPPs A->B C Perfuse with This compound Solution B->C D Incubate for 30-60 minutes C->D E Record mEPPs and EPPs Post-Lophotoxin D->E F Analyze mEPP/EPP Amplitude, Frequency, and Quantal Content E->F

Workflow for Electrophysiology Experiments.
Radioligand Binding Assay to Determine this compound's Inhibition of nAChRs

This protocol outlines a competitive binding assay to measure the ability of this compound to inhibit the binding of a radiolabeled antagonist, such as [¹²⁵I]α-bungarotoxin, to nAChRs in a membrane preparation.

Materials:

  • Tissue rich in nAChRs (e.g., Torpedo electric organ, rodent brain, or cultured cells expressing nAChRs)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mg/mL BSA)

  • [¹²⁵I]α-bungarotoxin

  • This compound

  • Non-specific binding control (e.g., a high concentration of unlabeled α-bungarotoxin or nicotine)

  • Glass fiber filters

  • Filtration apparatus

  • Gamma counter

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a series of tubes, add a fixed amount of membrane protein.

    • Add increasing concentrations of this compound.

    • To account for the slow binding of this compound, pre-incubate the membranes with this compound for a defined period (e.g., 60 minutes) at room temperature.

    • Add a fixed, low concentration of [¹²⁵I]α-bungarotoxin (typically at or below its Kd).

    • For determining non-specific binding, add a saturating concentration of an unlabeled competitor instead of this compound.

    • Incubate the mixture to allow the radioligand to reach binding equilibrium (e.g., 60 minutes at room temperature).

  • Separation and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the percentage of specific [¹²⁵I]α-bungarotoxin binding as a function of the this compound concentration.

    • Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

Binding_Assay_Workflow A Prepare nAChR-rich Membranes B Pre-incubate Membranes with this compound A->B C Add [¹²⁵I]α-bungarotoxin and Incubate B->C D Filter and Wash to Separate Bound Ligand C->D E Measure Radioactivity with Gamma Counter D->E F Calculate Specific Binding and Determine IC₅₀ E->F

Workflow for Radioligand Binding Assay.
Fluorescence Microscopy to Visualize nAChR Blockade by this compound

This protocol uses a fluorescently-labeled α-bungarotoxin to visualize the blockade of nAChRs by this compound at the neuromuscular junction.

Materials:

  • Isolated muscle preparation (e.g., mouse diaphragm or levator auris longus)

  • Physiological saline solution

  • This compound

  • Fluorescently-conjugated α-bungarotoxin (e.g., Alexa Fluor 488-α-bungarotoxin)

  • Fixative (e.g., 4% paraformaldehyde)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Muscle Preparation and this compound Treatment:

    • Dissect the muscle of choice and pin it in a chamber with physiological saline.

    • Incubate one set of muscles with a saturating concentration of this compound (e.g., 10-20 µM) for at least 60 minutes.

    • Use a control set of muscles incubated in physiological saline without this compound.

  • Fluorescent Labeling of nAChRs:

    • Wash both control and this compound-treated muscles with fresh saline.

    • Incubate all muscles with a fluorescently-conjugated α-bungarotoxin (e.g., 1-5 µg/mL) for 30-60 minutes at room temperature, protected from light.

  • Fixation and Mounting:

    • Wash the muscles thoroughly with saline to remove unbound bungarotoxin.

    • Fix the muscles in 4% paraformaldehyde for 30 minutes.

    • Wash again with saline.

    • Carefully mount the muscle on a microscope slide with a mounting medium.

  • Imaging and Analysis:

    • Image the neuromuscular junctions using a confocal microscope with the appropriate laser excitation and emission filters.

    • In the control muscles, you should observe bright fluorescence at the end-plate regions, outlining the nAChR clusters.

    • In the this compound-treated muscles, the fluorescence intensity at the end-plates should be significantly reduced, demonstrating that this compound has blocked the binding of the fluorescent bungarotoxin.

    • Quantify the fluorescence intensity at the end-plates in both conditions to determine the extent of nAChR blockade by this compound.

Fluorescence_Microscopy_Workflow A Isolate Muscle Preparation B Incubate with this compound (or Saline for Control) A->B C Wash and Incubate with Fluorescent α-Bungarotoxin B->C D Wash, Fix, and Mount Muscle on Slide C->D E Image NMJs with Confocal Microscope D->E F Quantify Fluorescence Intensity at End-plates E->F

Workflow for Fluorescence Microscopy.

References

Lophotoxin as a Selective Antagonist for Neuronal Nicotinic Acetylcholine Receptors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophotoxin, a potent neurotoxin derived from gorgonian corals of the genus Lophogorgia, serves as a highly selective and irreversible antagonist of neuronal nicotinic acetylcholine receptors (nAChRs).[1] Its unique mechanism of action, involving covalent modification of the receptor, makes it an invaluable tool for the characterization of nAChR subtypes and for studies of nicotinic cholinergic transmission. This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience and drug discovery research.

This compound is a diterpene lactone that exerts its antagonistic effect by covalently binding to a specific tyrosine residue (Tyr190) located in the α-subunits of nAChRs.[2][3] This irreversible binding leads to a long-lasting, and at higher concentrations, permanent blockade of receptor function.[1] this compound exhibits a high affinity for its binding site and displays selectivity for neuronal nAChRs over other neurotransmitter receptors, showing no effect on muscarinic or GABAergic responses.[1]

Data Presentation

The irreversible nature of this compound's interaction with nAChRs complicates the determination of standard equilibrium binding constants such as K_i or K_d values from conventional radioligand binding assays. The observed inhibitory potency is highly dependent on the incubation time and concentration. The following tables summarize the available quantitative data on the effects of this compound on neuronal nAChRs.

Table 1: this compound Concentration-Dependent Blockade of Neuronal nAChRs in Autonomic Ganglia

Concentration (µM)Effect on Nicotinic TransmissionReversibilityReference
1BlockadePartially reversed after 3-5 hours of washout[1]
up to 32BlockadeNot reversed with a similar washout period[1]

Table 2: Characteristics of this compound Interaction with nAChRs

ParameterDescriptionReference
Mechanism of Action Irreversible covalent binding to Tyr190 of the nAChR α-subunit.[2][3]
Binding Characteristics Slow-binding, irreversible inhibitor with a preference for one of the two acetylcholine-binding sites on the receptor.
Selectivity Selective for neuronal nAChRs. No effect on muscarinic or GABAergic responses.[1]

Signaling Pathways and Experimental Workflows

Neuronal Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

Activation of neuronal nAChRs by acetylcholine leads to the influx of cations, primarily Na⁺ and Ca²⁺, resulting in membrane depolarization and the initiation of downstream signaling cascades. These pathways are crucial for various neuronal functions, including neurotransmitter release, gene expression, and cell survival.

nAChR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm nAChR nAChR Depolarization Membrane Depolarization nAChR->Depolarization Na⁺ Influx Ca_influx Ca²⁺ Influx nAChR->Ca_influx ACh Acetylcholine ACh->nAChR Activates This compound This compound This compound->nAChR Irreversibly Blocks Downstream Downstream Signaling Cascades (e.g., CaMK, PKC, MAPK) Ca_influx->Downstream Gene_expression Altered Gene Expression Downstream->Gene_expression Neurotransmitter_release Neurotransmitter Release Downstream->Neurotransmitter_release

Caption: nAChR signaling pathway and this compound's point of action.

Experimental Workflow for Characterizing this compound using Electrophysiology

This workflow outlines the key steps for assessing the irreversible antagonism of this compound on neuronal nAChRs using whole-cell patch-clamp electrophysiology.

electrophysiology_workflow cluster_prep Preparation cluster_recording Recording & Application cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture (e.g., primary neurons or cell lines expressing nAChRs) Whole_Cell Establish Whole-Cell Configuration Cell_Culture->Whole_Cell Patch_Pipette Prepare Patch Pipette (Internal Solution) Patch_Pipette->Whole_Cell Baseline Record Baseline Agonist-Evoked Currents (e.g., ACh or Nicotine) Whole_Cell->Baseline Lophotoxin_App Bath Apply this compound (Varying Concentrations and Incubation Times) Baseline->Lophotoxin_App Post_this compound Record Agonist-Evoked Currents Post-Lophotoxin Lophotoxin_App->Post_this compound Washout Washout Attempt Post_this compound->Washout Quantify_Block Quantify Time- and Concentration-Dependent Blockade Post_this compound->Quantify_Block Washout->Post_this compound Assess Reversibility Rate_of_Inactivation Determine Rate of Receptor Inactivation (k_obs) Quantify_Block->Rate_of_Inactivation

Caption: Workflow for electrophysiological analysis of this compound.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Assessing this compound's Irreversible Binding

Due to its covalent binding, traditional equilibrium competition assays are not suitable for determining this compound's affinity. This protocol is adapted to characterize the time- and concentration-dependent irreversible binding of this compound.

Materials:

  • Neuronal membranes expressing the nAChR subtype of interest.

  • Radioligand specific for the nAChR subtype (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin).

  • This compound stock solution (in DMSO or ethanol).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Scintillation cocktail and scintillation counter.

  • Filtration manifold.

Procedure:

  • Membrane Preparation: Prepare neuronal membranes from cultured cells or brain tissue expressing the target nAChR subtype using standard homogenization and centrifugation techniques. Resuspend the final membrane pellet in assay buffer.

  • Pre-incubation with this compound:

    • In a series of tubes, add a fixed amount of membrane protein (e.g., 50-100 µg).

    • Add varying concentrations of this compound to different tubes. Include a vehicle control (DMSO or ethanol).

    • Incubate the membranes with this compound for different durations (e.g., 15, 30, 60, 120 minutes) at a controlled temperature (e.g., 25°C or 37°C) to assess the time-dependency of the irreversible binding.

  • Washing Step: After the pre-incubation period, wash the membranes to remove unbound this compound. This can be achieved by centrifugation (e.g., 20,000 x g for 15 minutes at 4°C), followed by resuspension in fresh assay buffer. Repeat the wash step at least twice.

  • Radioligand Binding:

    • To the washed membranes, add a saturating concentration of the appropriate radioligand.

    • Incubate to allow the radioligand to reach equilibrium with the remaining available receptors (typically 60-90 minutes at 25°C).

    • Non-specific binding is determined in the presence of a high concentration of a competing non-labeled ligand (e.g., 1 mM nicotine).

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of remaining specific binding as a function of this compound concentration for each pre-incubation time.

    • This will demonstrate the concentration- and time-dependent irreversible blockade of the nAChRs by this compound. An IC₅₀ value can be determined for each pre-incubation time point, which will decrease with longer incubation times.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology to Characterize this compound's Irreversible Antagonism

This protocol is designed to measure the functional consequences of this compound's irreversible blockade of nAChRs in real-time.

Materials:

  • Cultured neurons or acutely dissociated neurons expressing the nAChR subtype of interest.

  • External solution (e.g., 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.3).

  • Internal solution (e.g., 140 mM KCl, 2 mM MgCl₂, 1 mM CaCl₂, 11 mM EGTA, 10 mM HEPES, 2 mM ATP-Mg, 0.2 mM GTP-Na, pH 7.3).

  • Agonist solution (e.g., Acetylcholine or Nicotine in external solution).

  • This compound stock solution.

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

Procedure:

  • Cell Preparation: Plate cells on coverslips suitable for microscopy and electrophysiological recording.

  • Recording Setup:

    • Establish a whole-cell patch-clamp configuration on a selected neuron.

    • Voltage-clamp the neuron at a holding potential of -60 mV.

  • Baseline Recordings:

    • Obtain a stable baseline recording.

    • Apply a brief pulse of the nAChR agonist (e.g., 100 µM ACh for 2-5 seconds) to elicit an inward current.

    • Repeat the agonist application at regular intervals (e.g., every 2-3 minutes) to ensure a stable response. Record at least 3-5 stable baseline currents.

  • This compound Application:

    • Begin continuous bath perfusion of the external solution containing a specific concentration of this compound.

    • Continue to apply the brief agonist pulses at the same regular intervals during the this compound perfusion.

  • Monitoring the Blockade:

    • Record the peak amplitude of the agonist-evoked current with each pulse.

    • Observe the progressive decrease in the current amplitude over time as this compound irreversibly binds to the nAChRs.

    • Continue the recording until the current is maximally inhibited or reaches a steady-state level of block for that this compound concentration.

  • Washout Attempt:

    • Switch the perfusion back to the this compound-free external solution.

    • Continue to apply agonist pulses to assess the reversibility of the blockade. For this compound, little to no recovery of the current is expected, especially at higher concentrations.

  • Data Analysis:

    • Normalize the peak current amplitude of each response to the average baseline current amplitude.

    • Plot the normalized current amplitude as a function of time for each this compound concentration.

    • From these plots, the rate of receptor inactivation (k_obs) can be determined by fitting the decay of the current amplitude to a single exponential function.

    • Plot the k_obs values against the corresponding this compound concentrations to characterize the concentration-dependence of the rate of irreversible blockade.

Conclusion

This compound is a powerful and selective tool for investigating neuronal nAChRs. Its irreversible mechanism of action, while requiring specialized experimental approaches, provides a unique opportunity to study receptor function, trafficking, and the physiological roles of specific nAChR subtypes. The protocols and data presented here offer a framework for researchers to effectively utilize this compound in their studies.

References

Troubleshooting & Optimization

Troubleshooting Lophotoxin insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lophotoxin, specifically addressing challenges related to its insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is a lipophilic molecule and is practically insoluble in water. The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).

Q2: How should I store this compound powder and stock solutions?

A2: this compound powder should be stored at -20°C. This compound stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and irreversible antagonist of nicotinic acetylcholine receptors (nAChRs). It acts by covalently binding to a specific tyrosine residue (Tyr190) in the α-subunit of the nAChR, thereby blocking the binding of acetylcholine and preventing ion channel opening.

Q4: What are the typical working concentrations for this compound in cell-based assays?

A4: The optimal working concentration of this compound will vary depending on the cell type and the specific experimental goals. However, literature suggests that effective concentrations can range from the nanomolar (nM) to low micromolar (µM) range. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Troubleshooting Guide: this compound Insolubility and Precipitation

This guide addresses common issues encountered when preparing and using this compound in aqueous experimental buffers.

Issue Potential Cause Recommended Solution
This compound powder will not dissolve in my aqueous buffer. This compound is highly hydrophobic and has negligible solubility in aqueous solutions.Do not attempt to dissolve this compound directly in aqueous buffers. A stock solution in an organic solvent is required.
A precipitate forms immediately upon diluting my DMSO stock solution into my aqueous buffer. The concentration of this compound in the final aqueous solution exceeds its solubility limit. The rapid change in solvent polarity causes the compound to crash out of solution.1. Reduce the final concentration: Your target concentration may be too high. 2. Optimize the dilution method: Add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing or stirring. This gradual addition can help prevent localized high concentrations and precipitation. 3. Prepare an intermediate dilution: Dilute the high-concentration DMSO stock in a smaller volume of your aqueous buffer first, then add this intermediate solution to the final volume. 4. Maintain a low final DMSO concentration: Ensure the final concentration of DMSO in your experiment is low (ideally ≤0.5%) to minimize solvent effects and potential toxicity.
My this compound solution is clear initially but becomes cloudy or forms a precipitate over time. The this compound solution may be supersaturated and is slowly precipitating. The compound may also be interacting with components in your buffer or media (e.g., proteins in serum).1. Use freshly prepared solutions: Prepare your final working solution immediately before use. 2. Assess buffer components: If using complex media, consider if serum or other components could be contributing to the insolubility. Test the solubility in a simpler buffer (e.g., PBS) to identify potential interactions.
I am observing unexpected or inconsistent results in my experiments. This could be due to incomplete dissolution of this compound or precipitation, leading to an inaccurate final concentration. The DMSO concentration itself might also be affecting the cells.1. Visually inspect your solutions: Before each experiment, carefully inspect your final working solution for any signs of precipitation. 2. Include a vehicle control: Always include a control group that is treated with the same final concentration of DMSO as your experimental groups to account for any solvent-induced effects.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

  • Weigh: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is approximately 416.42 g/mol .

    • Volume (mL) = (Mass of this compound (mg) / 416.42 g/mol ) / 10 mmol/L

  • Dissolve: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mix: Tightly cap the vial and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution.

  • Inspect: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer for experimental use.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer or cell culture medium (pre-warmed to the experimental temperature)

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your experimental volume. Remember to account for the final DMSO concentration.

  • Dilution:

    • Add the required volume of your pre-warmed aqueous buffer to a sterile tube.

    • While gently vortexing the buffer, add the calculated volume of the this compound DMSO stock drop by drop.

  • Mix Gently: Mix the final working solution by gentle inversion or pipetting. Avoid vigorous vortexing, especially with protein-containing media.

  • Use Immediately: Use the freshly prepared working solution for your experiment without delay to minimize the risk of precipitation.

Mandatory Visualizations

This compound's Mechanism of Action: Irreversible nAChR Inhibition

Lophotoxin_Mechanism cluster_PreSynaptic Presynaptic Neuron cluster_PostSynaptic Postsynaptic Membrane AP Action Potential ACh_Vesicle Acetylcholine Vesicles AP->ACh_Vesicle Triggers Fusion ACh Acetylcholine (ACh) ACh_Vesicle->ACh Release nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds Blocked_nAChR Blocked nAChR ACh->Blocked_nAChR Binding Prevented This compound This compound This compound->nAChR Irreversibly Binds (Covalent Bond) This compound->Blocked_nAChR nAChR->Blocked_nAChR Ion_Channel Ion Channel (Closed)

Caption: this compound irreversibly binds to nAChRs, preventing acetylcholine binding.

Troubleshooting Workflow for this compound Precipitation

Troubleshooting_Workflow Start Start: this compound Precipitation Observed Check_Stock Is the DMSO stock solution clear? Start->Check_Stock Prepare_Fresh_Stock Prepare fresh DMSO stock solution Check_Stock->Prepare_Fresh_Stock No Optimize_Dilution Optimize Dilution Method (e.g., dropwise addition, intermediate dilution) Check_Stock->Optimize_Dilution Yes Prepare_Fresh_Stock->Optimize_Dilution Check_Concentration Is the final concentration too high? Optimize_Dilution->Check_Concentration Lower_Concentration Lower the final working concentration Check_Concentration->Lower_Concentration Yes Check_Buffer Assess Buffer/Media Components (e.g., serum) Check_Concentration->Check_Buffer No End_Resolved Issue Resolved Lower_Concentration->End_Resolved Check_Buffer->End_Resolved If resolved End_Unresolved Contact Technical Support Check_Buffer->End_Unresolved If unresolved

Caption: A logical workflow for troubleshooting this compound precipitation issues.

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

nAChR_Signaling ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Activates This compound This compound This compound->nAChR Inhibits Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Opens Ion Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Intracellular Ca2+ Signaling Ion_Influx->Ca_Signaling Cellular_Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Depolarization->Cellular_Response PI3K_Akt PI3K-Akt Pathway Ca_Signaling->PI3K_Akt PI3K_Akt->Cellular_Response

Technical Support Center: Optimizing Lophotoxin Incubation Time for Irreversible Binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time of lophotoxin for achieving complete and specific irreversible binding to nicotinic acetylcholine receptors (nAChRs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a marine neurotoxin that acts as a potent, irreversible antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2] Its mechanism of action involves the covalent modification of a specific tyrosine residue (Tyr190) within the alpha-subunit of the nAChR.[1][3] This covalent bond formation leads to a long-lasting, essentially permanent blockade of the receptor's function. This compound is characterized as a "slow binding" inhibitor, meaning the irreversible binding process is time-dependent.[1]

Q2: Why is optimizing the incubation time for this compound crucial?

Q3: What are the key kinetic parameters that describe this compound's irreversible binding?

The interaction of an irreversible inhibitor like this compound with its target is typically described by a two-step model: an initial reversible binding followed by an irreversible covalent bond formation. The key kinetic parameters are:

  • KI (Inhibitor Dissociation Constant): Represents the affinity of the initial reversible binding of this compound to the nAChR. A lower KI value indicates a higher affinity in the initial binding step.[4][5]

  • kinact (Rate of Inactivation): Represents the maximal rate of covalent bond formation once the inhibitor is reversibly bound to the receptor.[4][5]

The overall efficiency of the irreversible inhibition is often expressed as the ratio kinact/KI .[5]

Q4: How do I determine the optimal incubation time for my specific experiment?

The optimal incubation time depends on several factors, including the concentration of this compound, the specific cell line or tissue preparation being used, the expression level of nAChRs, and the experimental temperature. A time-course experiment is the most effective method to empirically determine the optimal incubation time.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Incomplete Receptor Blockade Insufficient incubation time.Perform a time-course experiment to determine the point at which maximum inhibition is achieved. Increase the incubation time accordingly.
This compound concentration is too low.Increase the concentration of this compound. Refer to the table below for suggested starting concentrations.
High Background or Non-Specific Effects This compound concentration is too high.Decrease the this compound concentration and increase the incubation time to achieve complete binding.
Insufficient washout of unbound this compound.Implement a thorough washout protocol after the incubation step to remove any unbound toxin.
Variability Between Experiments Inconsistent incubation conditions.Strictly control incubation parameters such as time, temperature, and cell density/tissue amount.
Degradation of this compound stock solution.Prepare fresh this compound solutions from a reliable stock and store them properly according to the manufacturer's instructions.

Data Presentation

This compound Concentration and Incubation Time in Published Studies
Cell Line/SystemThis compound ConcentrationIncubation TimeOutcomeReference
BC3H-1 cellsNot specifiedTime-dependentIrreversible inactivation of nAChRs.[2]
Cultured cellsNot specifiedTime-dependentCovalent reaction with Tyr190 of the nAChR α-subunit.[1]

Note: Specific incubation times for this compound are often determined empirically for each experimental system and are not always explicitly stated as a fixed value in the literature.

Experimental Protocols

Protocol 1: Determining Optimal this compound Incubation Time

This protocol outlines a time-course experiment to determine the minimum incubation time required for complete irreversible blockade of nAChRs.

1. Cell/Tissue Preparation:

  • Prepare your cells or tissue expressing the nAChR of interest. For cell lines like PC12 or BC3H-1, ensure consistent plating density and growth conditions.

2. This compound Incubation:

  • Choose a fixed, supra-maximal concentration of this compound (e.g., 10 µM as a starting point).
  • Incubate the cells/tissue with this compound for a range of time points (e.g., 15, 30, 60, 90, 120, 180 minutes). Include a vehicle control (no this compound) for each time point.

3. Washout:

  • After each incubation period, thoroughly wash the cells/tissue with fresh, warm buffer to remove all unbound this compound. A minimum of 3-5 washes is recommended.

4. Functional Assay:

  • Perform a functional assay to measure nAChR activity. This could be a whole-cell patch-clamp recording measuring acetylcholine-evoked currents, a calcium imaging assay using a fluorescent indicator, or a radioligand binding assay.

5. Data Analysis:

  • Plot the nAChR response as a function of incubation time. The optimal incubation time is the point at which the response reaches a stable minimum (plateau), indicating that maximal irreversible inhibition has occurred.

Protocol 2: Verifying Irreversible Binding via Washout Experiment

This protocol helps to confirm that the observed inhibition by this compound is indeed irreversible.

1. This compound Incubation:

  • Incubate your cells/tissue with an effective concentration of this compound for the optimal incubation time determined in Protocol 1.
  • Include a parallel control group incubated with a known reversible nAChR antagonist and a vehicle control group.

2. Extensive Washout:

  • Following incubation, subject the cells/tissue to a prolonged and thorough washout procedure. This may involve continuous perfusion or multiple buffer changes over several hours.

3. Functional Assay:

  • Measure nAChR function at various time points during the washout period (e.g., 1, 2, 4, 6 hours post-washout).

4. Data Analysis:

  • For the this compound-treated group, there should be no significant recovery of nAChR function even after extensive washout. In contrast, the group treated with the reversible antagonist should show a time-dependent recovery of function as the antagonist dissociates from the receptor.

Visualizations

Lophotoxin_Mechanism cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) nAChR nAChR (α-subunit with Tyr190) Blocked_nAChR Irreversibly Blocked nAChR nAChR->Blocked_nAChR Ion_Flow Ion Flow (Na+, Ca2+) nAChR->Ion_Flow Channel Opens This compound This compound This compound->nAChR Covalently binds to Tyr190 ACh Acetylcholine (ACh) ACh->nAChR Binds ACh->Blocked_nAChR Binding site occupied No_Ion_Flow No Ion Flow Blocked_nAChR->No_Ion_Flow Channel Remains Closed

Caption: Mechanism of irreversible nAChR inhibition by this compound.

workflow start Start: Prepare Cells/Tissue incubation Incubate with this compound at Various Time Points start->incubation washout Thorough Washout of Unbound Toxin incubation->washout assay Perform Functional Assay (e.g., Patch-Clamp, Calcium Imaging) washout->assay analysis Analyze Data: Plot Response vs. Incubation Time assay->analysis decision Determine Optimal Incubation Time (Plateau of Inhibition) analysis->decision end End: Use Optimal Time in Future Experiments decision->end

Caption: Workflow for determining optimal this compound incubation time.

troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Incomplete Receptor Blockade cause1 Insufficient Incubation Time issue->cause1 cause2 This compound Concentration Too Low issue->cause2 solution1 Perform Time-Course Experiment to Find Plateau cause1->solution1 solution2 Increase this compound Concentration cause2->solution2

Caption: Troubleshooting incomplete this compound-mediated receptor blockade.

References

Preventing non-specific binding of Lophotoxin in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lophotoxin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of non-specific binding in experimental assays.

Troubleshooting Guide: High Non-Specific Binding of this compound

High non-specific binding can obscure specific interactions and lead to inaccurate data interpretation. The following guide provides a systematic approach to troubleshoot and mitigate this issue in your this compound experiments.

Identifying the Source of Non-Specific Binding

The first step in troubleshooting is to pinpoint the likely cause of high background signal. This compound's properties as a hydrophobic and covalently binding molecule present unique challenges.

A logical workflow for troubleshooting is presented below:

G start High Non-Specific Binding Detected check_blocking Review Blocking Protocol start->check_blocking optimize_blocking Optimize Blocking Conditions: - Titrate BSA concentration (1-5%) - Test alternative blockers (e.g., non-fat dry milk) - Increase incubation time/temperature check_blocking->optimize_blocking Suboptimal check_washing Evaluate Washing Steps check_blocking->check_washing Optimal optimize_blocking->check_washing optimize_washing Optimize Washing Protocol: - Increase number of washes (4-6 cycles) - Increase wash duration (3-5 min each) - Add detergent (e.g., 0.05% Tween-20) to wash buffer check_washing->optimize_washing Insufficient check_buffer Assess Buffer Composition check_washing->check_buffer Sufficient optimize_washing->check_buffer optimize_buffer Optimize Buffer Conditions: - Adjust pH - Increase salt concentration (e.g., 150-500 mM NaCl) - Add a non-ionic detergent check_buffer->optimize_buffer Suboptimal check_ligand Examine this compound (or radioligand) Integrity check_buffer->check_ligand Optimal optimize_buffer->check_ligand validate_ligand Validate Ligand: - Check for degradation or aggregation - Confirm radiochemical purity (>90%) check_ligand->validate_ligand Questionable end Reduced Non-Specific Binding check_ligand->end Validated validate_ligand->end

Caption: Troubleshooting workflow for high non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a concern with this compound?

A: Non-specific binding refers to the interaction of this compound with components in your assay other than its intended target, the nicotinic acetylcholine receptor (nAChR).[1] This can include binding to plastic surfaces, filter membranes, or other proteins. This compound is a diterpenoid, making it relatively hydrophobic, which can increase its propensity for non-specific interactions with hydrophobic surfaces.[2][3] Furthermore, as an irreversible, covalent inhibitor, any non-specific binding is likely to be stable and difficult to remove with standard washing procedures, leading to high background signal and inaccurate results.[4][5]

Q2: How do I determine the level of non-specific binding in my this compound assay?

A: To quantify non-specific binding, you should include a control group in your experiment where you measure the binding of radiolabeled this compound in the presence of a high concentration of an unlabeled competitor.[1] This competitor, which binds to the same site on the nAChR, will block the specific binding of the radiolabeled this compound. Any remaining radioactivity detected is considered non-specific. A common practice is to use a concentration of the unlabeled competitor that is 100 to 1000 times its binding affinity (Ki or Kd).[1]

The experimental workflow for a typical radioligand binding assay to determine both total and non-specific binding is outlined below:

G cluster_0 Total Binding cluster_1 Non-Specific Binding cluster_2 Calculation tb_radioligand Add Radiolabeled this compound tb_receptor Add nAChR Preparation (e.g., cell membranes) tb_radioligand->tb_receptor tb_incubate Incubate to Reach Equilibrium tb_receptor->tb_incubate tb_separate Separate Bound from Free Ligand (e.g., filtration) tb_incubate->tb_separate tb_measure Measure Radioactivity tb_separate->tb_measure calc Specific Binding = Total Binding - Non-Specific Binding nsb_competitor Add Excess Unlabeled Competitor nsb_radioligand Add Radiolabeled this compound nsb_competitor->nsb_radioligand nsb_receptor Add nAChR Preparation nsb_radioligand->nsb_receptor nsb_incubate Incubate to Reach Equilibrium nsb_receptor->nsb_incubate nsb_separate Separate Bound from Free Ligand nsb_incubate->nsb_separate nsb_measure Measure Radioactivity nsb_separate->nsb_measure

Caption: Workflow for determining specific binding.
Q3: What are the most effective strategies to reduce this compound's non-specific binding?

A: A multi-pronged approach is often necessary. Here are key strategies:

  • Optimize Blocking Agents: Blocking agents are inert proteins or other molecules that coat the surfaces in your assay system, preventing this compound from binding non-specifically.[6]

    • Bovine Serum Albumin (BSA): This is a commonly used blocking agent. A concentration of 1-5% in your assay buffer is a good starting point.[7]

    • Non-fat Dry Milk: While cost-effective, be aware that it contains phosphoproteins which can interfere with assays studying phosphorylation.[8]

    • Normal Serum: Using serum from the same species as your secondary antibody (if applicable) can be very effective at reducing background.[9]

  • Adjust Buffer Conditions:

    • pH: The pH of your buffer can influence the charge of both this compound and the surfaces it might interact with. Maintaining a stable, physiological pH is crucial.[10]

    • Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can help to disrupt non-specific electrostatic interactions.

  • Incorporate Detergents:

    • Non-ionic Detergents: Adding a small amount of a non-ionic detergent like Tween-20 (typically 0.05-0.1%) to your assay and wash buffers can significantly reduce non-specific binding by disrupting hydrophobic interactions.[6][7]

  • Enhance Washing Steps:

    • Increase Wash Volume and Frequency: Thoroughly washing after incubation is critical to remove unbound this compound.[11][12] Increasing the number of wash cycles (e.g., from 3 to 5) and the volume of wash buffer can be very effective.[11][12]

    • Use Cold Wash Buffer: Performing washes with ice-cold buffer can help to preserve specific binding interactions while removing loosely associated non-specific molecules.[12]

Q4: Can you provide a starting point for a this compound binding assay protocol?

A: The following is a generalized protocol for a competitive radioligand binding assay using membranes from cells expressing nAChRs. This should be optimized for your specific experimental setup.

Experimental Protocol: Competitive Radioligand Binding Assay for this compound

  • Membrane Preparation:

    • Homogenize cells or tissue expressing the nAChR of interest in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and centrifuging again.

    • Resuspend the final pellet in the assay binding buffer and determine the protein concentration.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: Add assay buffer, a known concentration of radiolabeled this compound (e.g., [3H]this compound), and the membrane preparation.

    • Non-Specific Binding: Add a high concentration of an unlabeled nAChR ligand (e.g., nicotine or unlabeled this compound), the same concentration of radiolabeled this compound, and the membrane preparation.

    • Competition: Add varying concentrations of your unlabeled test compound, the same concentration of radiolabeled this compound, and the membrane preparation.

  • Incubation:

    • Incubate the plate at a defined temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[12]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter mat (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.[12]

    • Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer.[12]

  • Counting and Data Analysis:

    • Dry the filter mat and add a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the specific binding as a function of the competitor concentration to determine the IC50, from which the Ki (inhibition constant) can be calculated.

The interaction of this compound with the nAChR signaling pathway is depicted below:

G This compound This compound Covalent_Bond Forms Irreversible Covalent Bond This compound->Covalent_Bond nAChR Nicotinic Acetylcholine Receptor (nAChR) Tyr190 Tyr190 Residue nAChR->Tyr190 contains Covalent_Bond->Tyr190 Blockade Blockade of Acetylcholine Binding Site Covalent_Bond->Blockade Ion_Channel Ion Channel Remains Closed Blockade->Ion_Channel No_Influx No Influx of Na+/Ca2+ Ion_Channel->No_Influx No_Depolarization No Membrane Depolarization No_Influx->No_Depolarization Inhibition Inhibition of Neuronal Signaling No_Depolarization->Inhibition

Caption: this compound's mechanism of irreversible nAChR inhibition.
Data Summary: Common Blocking Agents and Buffer Additives

While direct quantitative comparisons for this compound are limited in the literature, the following table summarizes commonly used concentrations and key considerations for various blocking agents and additives that can be adapted for your experiments.

ReagentTypical ConcentrationKey Considerations
Blocking Agents
Bovine Serum Albumin (BSA)1 - 5% (w/v)A good general-purpose blocking agent. Fatty acid-free BSA is often preferred to reduce variability.[13]
Non-fat Dry Milk3 - 5% (w/v)Cost-effective, but contains phosphoproteins and biotin which can interfere with certain assays.[8]
Normal Serum5 - 10% (v/v)Highly effective, especially when matched to the species of the secondary antibody to prevent cross-reactivity.[9][14]
Buffer Additives
Sodium Chloride (NaCl)150 - 500 mMIncreases ionic strength to reduce non-specific electrostatic interactions.
Tween-200.05 - 0.1% (v/v)A non-ionic detergent that minimizes non-specific hydrophobic interactions.[6][7]
EDTA1 - 5 mMA chelating agent that can prevent the action of certain proteases and nucleases.

By systematically applying these troubleshooting steps and optimizing your assay conditions, you can effectively minimize the non-specific binding of this compound and obtain more accurate and reliable experimental results.

References

Lophotoxin stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lophotoxin. This guide provides detailed information on the stability, storage, and handling of this compound, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing solid this compound?

For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are 0-4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years)[1].

Q2: How should I prepare and store this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (DMSO)[1]. It is recommended to prepare a concentrated stock solution in anhydrous DMSO. This stock solution should be stored at 0-4°C for short-term use (days to weeks) or at -20°C for long-term storage (months)[1]. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials.

Q3: What is the known shelf life of this compound?

When stored properly as a solid powder, this compound has a shelf life of over three years[1]. Stock solutions in DMSO are stable for months when stored at -20°C[1].

Q4: Is this compound stable in aqueous solutions?

Q5: Can this compound be degraded by light?

This compound should be stored in the dark[1]. As a complex organic molecule, it may be susceptible to photodegradation. Diterpene lactones, in general, can be sensitive to UV irradiation[4]. Therefore, it is recommended to protect this compound solutions from light during storage and experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no bioactivity observed in experiments. Degradation of this compound. this compound may have degraded due to improper storage (exposure to light, moisture, or non-optimal temperatures) or instability in the experimental buffer.Ensure solid this compound and DMSO stock solutions are stored according to the recommended conditions (see FAQs). Prepare fresh dilutions in aqueous buffer for each experiment. Minimize the time the compound is in aqueous solution before application to cells.
Irreversible binding to plasticware. this compound is a hydrophobic molecule and may adsorb to plastic surfaces, reducing the effective concentration in your experiment.Consider using low-adhesion microplates or glass inserts for critical experiments to minimize loss of the compound.
Incorrect concentration. The effective concentration of this compound can vary depending on the cell type and the specific nicotinic acetylcholine receptor subtype being studied.Perform a dose-response curve to determine the optimal concentration for your experimental system.
High background or off-target effects. DMSO concentration. High concentrations of the solvent DMSO can be toxic to cells.Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and that a vehicle control (medium with the same concentration of DMSO) is included in your experiments.
Degradation products. If this compound has degraded, the resulting products could have unexpected biological activities.Use freshly prepared solutions and properly stored this compound to minimize the presence of degradation products.
Variability between experiments. Repeated freeze-thaw cycles of stock solution. This can lead to degradation of the compound over time.Aliquot the DMSO stock solution into single-use vials to avoid multiple freeze-thaw cycles.
Incomplete dissolution. If the this compound is not fully dissolved in the stock solution, the actual concentration will be lower than calculated.Ensure the this compound is completely dissolved in DMSO before making further dilutions. Gentle warming or sonication may aid dissolution.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Solvent Short-Term Storage (Days to Weeks) Long-Term Storage (Months to Years) Light Protection
Solid PowderN/A0 - 4°C[1]-20°C[1]Required[1]
Stock SolutionDMSO0 - 4°C[1]-20°C[1]Required

Table 2: this compound Stability Profile (Qualitative)

Condition Stability Concern Recommendation
Aqueous Buffer Potential for hydrolysis of the lactone ring.Prepare fresh dilutions from DMSO stock immediately before use.
Light Exposure Potential for photodegradation.Protect from light during storage and handling.
pH Hydrolysis of lactones is often pH-dependent. Extreme pH values should be avoided.Maintain physiological pH in experimental buffers.
Temperature Higher temperatures can accelerate degradation.Store at recommended low temperatures.
Freeze-Thaw Cycles Can lead to degradation of the compound in solution.Aliquot stock solutions into single-use vials.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibration: Allow the vial of solid this compound to come to room temperature before opening to prevent condensation of moisture.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials. Store at -20°C for long-term storage.

Protocol 2: General Protocol for Cell-Based Assays
  • Cell Culture: Plate cells at the desired density in a suitable multi-well plate and culture until they reach the appropriate confluency for the assay.

  • Preparation of Working Solution: On the day of the experiment, thaw a single-use aliquot of the this compound DMSO stock solution. Dilute the stock solution in the appropriate cell culture medium or physiological buffer to the final desired concentrations. Ensure the final DMSO concentration is kept constant across all conditions, including the vehicle control (typically ≤ 0.1%).

  • Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period to allow for this compound to interact with the nicotinic acetylcholine receptors. The incubation time will depend on the specific assay and cell type.

  • Assay Measurement: Following incubation, perform the specific assay to measure the biological response of interest (e.g., ion flux, membrane potential, cell viability).

Visualizations

Lophotoxin_Signaling_Pathway cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_toxin This compound Action cluster_cellular_response Cellular Response nAChR nAChR Ion_channel_closed Ion Channel Blocked nAChR->Ion_channel_closed Conformational Change Inhibited ACh_binding_site Acetylcholine Binding Site ACh_binding_site->nAChR This compound This compound This compound->ACh_binding_site Irreversibly Binds (Covalent Modification) No_ion_influx No Na+/Ca2+ Influx Ion_channel_closed->No_ion_influx No_depolarization No Membrane Depolarization No_ion_influx->No_depolarization Inhibition_of_signaling Inhibition of Downstream Signaling No_depolarization->Inhibition_of_signaling Acetylcholine Acetylcholine (ACh) Acetylcholine->ACh_binding_site Binds

Caption: this compound's mechanism of action on nicotinic acetylcholine receptors.

Lophotoxin_Experimental_Workflow start Start prepare_stock Prepare this compound Stock Solution (in DMSO) start->prepare_stock store_stock Store Stock Solution (-20°C, Aliquoted) prepare_stock->store_stock prepare_working Prepare Working Solution (Dilute in Assay Buffer) store_stock->prepare_working treat_cells Treat Cells prepare_working->treat_cells incubate Incubate treat_cells->incubate measure_response Measure Biological Response incubate->measure_response analyze_data Analyze Data measure_response->analyze_data end End analyze_data->end

Caption: A typical experimental workflow for using this compound in cell-based assays.

References

Lophotoxin Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the potential off-target effects of lophotoxin. This compound is a potent marine neurotoxin known for its irreversible antagonism of nicotinic acetylcholine receptors (nAChRs).[1][2][3][4] While highly selective, understanding and mitigating potential off-target interactions is crucial for its application in research and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a diterpene lactone isolated from gorgonian corals that acts as a selective and high-affinity antagonist of neuronal nicotinic acetylcholine receptors (nAChRs).[1] It functions as a slow-binding, irreversible inhibitor by covalently modifying a specific tyrosine residue (Tyr190) on the α-subunits of the nAChR.[2][3] This covalent modification leads to a long-lasting blockade of nicotinic transmission.[1]

Q2: Is this compound completely selective for nicotinic acetylcholine receptors?

A2: While this compound displays high selectivity for nAChRs, evidence suggests it is not completely selective. Studies have reported inhibitory effects on the serotonin-gated ion channel (5-HT3A receptor), a related member of the pentameric ligand-gated ion channel superfamily.[5][6] This highlights the importance of comprehensive off-target screening.

Q3: What are the known off-target effects of this compound?

A3: The most well-documented potential off-target effect of this compound is its inhibition of the 5-HT3A receptor.[5][6] However, it appears to have no effect on muscarinic acetylcholine receptors or GABA receptors.[1] Comprehensive screening against a broader panel of receptors and kinases has not been widely reported in public literature, underscoring the need for researchers to perform their own off-target assessments.

Q4: How can I prepare this compound for in vitro experiments?

A4: this compound is a solid powder that is soluble in dimethyl sulfoxide (DMSO).[7] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous assay buffer to the final desired concentration. The final DMSO concentration in the assay should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.

Q5: How stable is this compound in experimental conditions?

A5: As a diterpenoid lactone, this compound's stability can be influenced by pH and temperature. It is generally stable for short-term storage at 0-4°C and for long-term storage at -20°C.[7] It is advisable to prepare fresh working solutions from a frozen stock for each experiment to ensure consistent activity.

Troubleshooting Guides

Problem: Inconsistent IC50 values in nAChR inhibition assays.
Potential Cause Troubleshooting Step
Time-dependent Inhibition This compound is a slow-binding irreversible inhibitor.[3] Ensure a consistent and adequate pre-incubation time of this compound with the cells or membranes before adding the agonist to allow for covalent bond formation.
This compound Degradation Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Cell Health and Density Maintain consistent cell passage number, confluency, and seeding density between experiments, as these can affect receptor expression levels.
Assay Buffer Composition Use a consistent buffer composition, as pH and ionic strength can influence ligand binding.
Problem: Unexpected results or lack of effect in experiments.
Potential Cause Troubleshooting Step
This compound Precipitation This compound has limited aqueous solubility. Visually inspect the final solution for any signs of precipitation. Consider optimizing the final DMSO concentration or using a solubilizing agent if necessary.
Off-Target Effects The observed phenotype may be due to an interaction with an unknown off-target. Perform a broader off-target screening to identify other potential binding partners.
Incorrect Concentration Verify the concentration of your this compound stock solution. Perform a dose-response curve to ensure you are working within the expected effective concentration range.
Irreversible Binding Remember that this compound's effects are largely irreversible, especially at higher concentrations.[1] Standard washout protocols may not be sufficient to reverse its action.

Data Presentation

Table 1: On-Target and Potential Off-Target Activity of this compound

TargetReceptor FamilyInteraction TypePotency (IC50/Ki)Reference
Nicotinic Acetylcholine Receptors (nAChRs) Ligand-Gated Ion ChannelIrreversible AntagonistSub-micromolar to low micromolar range[1]
- Neuronal SubtypesVaries by subtype
- Muscle SubtypesHigh affinity[1]
Serotonin Receptor 3A (5-HT3A) Ligand-Gated Ion ChannelAntagonistData not yet quantified in public literature[5][6]
Muscarinic Acetylcholine Receptors G-Protein Coupled ReceptorNo significant effect> 32 µM[1]
GABA Receptors Ligand-Gated Ion ChannelNo significant effect> 32 µM[1]

Note: Quantitative data for this compound's affinity across various nAChR subtypes is dispersed in the literature. Researchers should consult specific studies for values relevant to their subtype of interest.

Experimental Protocols

Protocol 1: Assessing Off-Target Effects using a Receptor Binding Assay Panel

This protocol outlines a general procedure for screening this compound against a panel of receptors to identify potential off-target interactions.

1. Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.
  • Create serial dilutions of the stock solution in DMSO to be used for the assay.

2. Assay Procedure (example using a radioligand binding assay):

  • In a 96-well plate, combine the cell membranes or recombinant protein expressing the target receptor, the specific radioligand, and either this compound at various concentrations or vehicle control (DMSO).
  • Incubate the plate at a specified temperature for a sufficient time to reach binding equilibrium.
  • Terminate the binding reaction by rapid filtration through a filter mat to separate bound from free radioligand.
  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of specific binding at each this compound concentration relative to the vehicle control.
  • Plot the percent inhibition versus the logarithm of the this compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation if the radioligand's Kd is known.

Protocol 2: Functional Assessment of Off-Target Effects using Electrophysiology

This protocol describes a method to functionally characterize the effect of this compound on a potential off-target ion channel, such as the 5-HT3A receptor, using two-electrode voltage clamp (TEVC) on Xenopus oocytes.

1. Oocyte Preparation:

  • Inject Xenopus oocytes with cRNA encoding the subunits of the receptor of interest (e.g., 5-HT3A).
  • Incubate the oocytes for 2-5 days to allow for receptor expression.

2. Electrophysiological Recording:

  • Place an oocyte in the recording chamber and perfuse with recording solution.
  • Impale the oocyte with two microelectrodes filled with 3 M KCl and clamp the membrane potential at a holding potential of -60 mV.
  • Apply the specific agonist for the receptor (e.g., serotonin for 5-HT3A receptors) to elicit an inward current.
  • After establishing a stable baseline response, pre-incubate the oocyte with this compound for a defined period.
  • Apply the agonist again in the presence of this compound and record the current response.

3. Data Analysis:

  • Measure the peak amplitude of the agonist-induced current before and after this compound application.
  • Calculate the percentage of inhibition of the current response by this compound.
  • Perform these measurements at multiple this compound concentrations to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

Lophotoxin_On_Target_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Irreversible Antagonism Ion_Channel_Closed Ion Channel Closed nAChR->Ion_Channel_Closed Ion_Channel_Open Ion Channel Open ACh Acetylcholine (ACh) ACh->nAChR Binding Na_Ca_Influx Na+/Ca2+ Influx Ion_Channel_Open->Na_Ca_Influx Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Downstream Downstream Signaling Depolarization->Downstream Off_Target_Screening_Workflow Start Start: This compound Compound Primary_Screen Primary Screen: Broad Receptor Panel (e.g., Binding Assays) Start->Primary_Screen Hit_Identified Hit Identified? (e.g., >50% inhibition at 10 µM) Primary_Screen->Hit_Identified No_Hits No Significant Off-Target Hits Hit_Identified->No_Hits No Dose_Response Secondary Screen: Dose-Response Curve (Determine IC50) Hit_Identified->Dose_Response Yes Functional_Assay Functional Assay: (e.g., Electrophysiology, Cell-based Assay) Dose_Response->Functional_Assay Confirmed_Hit Confirmed Off-Target Interaction Functional_Assay->Confirmed_Hit Troubleshooting_Logic Problem Inconsistent or Unexpected Results Check_Compound Check Compound Integrity & Solubility Problem->Check_Compound Check_Assay Check Assay Parameters Problem->Check_Assay Consider_Off_Target Consider Off-Target Effects Problem->Consider_Off_Target Solubility_Issue Resolution: Optimize solvent/dilution Check_Compound->Solubility_Issue Precipitation Observed Degradation_Issue Resolution: Use fresh solutions Check_Compound->Degradation_Issue Inconsistent Activity Assay_Params_Issue Resolution: Standardize protocol (e.g., incubation time) Check_Assay->Assay_Params_Issue High Variability Off_Target_Screen Action: Perform off-target screening Consider_Off_Target->Off_Target_Screen Known targets ruled out

References

Overcoming slow binding kinetics of Lophotoxin in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the slow binding kinetics of lophotoxin in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its binding kinetics challenging?

A1: this compound is a marine-derived neurotoxin that acts as a potent, irreversible antagonist of nicotinic acetylcholine receptors (nAChRs).[1] Its primary challenge in experimental assays stems from its slow-binding kinetics.[1][2] The apparent association rate constant of this compound is approximately 10^6-fold slower than that of a diffusion-limited interaction.[1][2] This means that the binding of this compound to its target receptor is a time-dependent process, and equilibrium is not reached instantaneously.

Q2: How does this compound inhibit nicotinic acetylcholine receptors (nAChRs)?

A2: this compound functions by covalently binding to a specific amino acid, Tyrosine 190 (Tyr190), located in the alpha-subunits of the nAChR.[2][3] This covalent modification results in an essentially irreversible inhibition of the receptor, meaning that simple washing of the preparation will not restore receptor function.[4] this compound preferentially inhibits one of the two acetylcholine-binding sites on the receptor.[2][4]

Q3: What is the difference between a slow-binding inhibitor and a weak inhibitor?

A3: A weak inhibitor has a low affinity for its target and will quickly reach equilibrium, showing a consistent level of inhibition regardless of pre-incubation time. In contrast, a slow-binding inhibitor like this compound may initially appear to have weak activity. However, with increased pre-incubation time, the level of inhibition will progressively increase as more of the inhibitor binds to the target, eventually revealing its true potency.

Q4: Why is pre-incubation important when working with this compound?

A4: Due to its slow on-rate, a pre-incubation step is crucial to allow the binding reaction between this compound and the nAChR to approach equilibrium. Without sufficient pre-incubation, the potency of this compound will be significantly underestimated. The ability of this compound to inhibit the equilibrium binding of other ligands, such as [125I]-α-bungarotoxin, increases with longer incubation times.[3]

Q5: Is this compound a protoxin that requires activation?

A5: Unlike some related marine neurotoxins, this compound does not appear to be an inactive protoxin. Studies have shown that pre-incubation of this compound in buffer does not lead to an increase in its rate of irreversible inhibition, suggesting it does not require conversion to an active form.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no apparent inhibition by this compound. Inadequate incubation time.Increase the pre-incubation time of this compound with the receptor preparation. For slow-binding inhibitors, equilibrium can take several hours to be reached. It is recommended to perform a time-course experiment to determine the optimal pre-incubation period.
This compound degradation.Ensure proper storage of this compound solution (typically at -20°C or below, protected from light). Prepare fresh dilutions before each experiment.
Incorrect assay conditions (pH, temperature, buffer composition).Optimize assay buffer conditions. Ensure the pH and temperature are suitable for both the receptor and this compound stability and activity.
High variability between replicate wells. Inconsistent incubation times.Ensure that all wells are treated and incubated for the exact same duration, especially during the pre-incubation step. Use of multichannel pipettes and automated liquid handlers can improve consistency.
Pipetting errors.Calibrate pipettes regularly. Use low-retention pipette tips. Ensure thorough mixing of solutions before dispensing.
Assay reaching equilibrium at different rates across the plate.Ensure uniform temperature across the microplate during incubation. Avoid stacking plates.
IC50 value appears to change between experiments. Different pre-incubation times were used.Standardize the pre-incubation time across all experiments to ensure consistent and comparable IC50 values. Report the pre-incubation time along with the IC50 value.
Substrate or competing ligand concentration is affecting the apparent potency.For competitive binding assays, the concentration of the competing ligand will influence the IC50. Use a consistent concentration of the competing ligand, ideally at or below its Kd.
Difficulty distinguishing between slow-binding and irreversible inhibition. Insufficient washout or dilution.To test for irreversibility, after incubation with this compound, perform extensive washing of the receptor preparation or a rapid dilution of the complex. If the inhibition persists after washout/dilution, it indicates irreversible or very slowly reversible binding.

Quantitative Data

Due to the complex nature of this compound's slow and irreversible binding, precise and universally applicable kinetic constants (k_on, k_off, K_d) are not widely reported in a standardized format. The apparent binding affinity is highly dependent on experimental conditions, particularly incubation time.

Parameter Value/Description Receptor/System Reference
Apparent Association Rate (k_on) ~10^6-fold slower than a diffusion-limited interaction.Nicotinic Acetylcholine Receptor[1][2]
Inhibition Type Slow-binding, irreversible, competitiveNicotinic Acetylcholine Receptor[2][3][4]
Mechanism of Action Covalent modification of Tyr190 in the nAChR α-subunitNicotinic Acetylcholine Receptor[2][3]

Experimental Protocols

Protocol 1: Determination of this compound IC50 using a Radioligand Competition Binding Assay

This protocol is adapted for a 96-well plate format using a filtration-based method to separate bound and free radioligand.

Materials:

  • Receptor source: Membranes prepared from cells expressing the target nAChR subtype or from tissues rich in nAChRs (e.g., Torpedo electric organ).

  • Radioligand: A suitable nAChR antagonist radioligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin).

  • This compound stock solution (in DMSO).

  • Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4, containing a protease inhibitor cocktail and 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: Cold Assay Buffer.

  • 96-well filter plates (e.g., glass fiber filters).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

    • Dilute the receptor membranes in Assay Buffer to a concentration that provides a robust signal-to-noise ratio (to be determined empirically).

    • Dilute the radioligand in Assay Buffer to a concentration at or near its K_d value.

  • Assay Plate Setup:

    • Add Assay Buffer to all wells.

    • Add the this compound serial dilutions to the appropriate wells.

    • Include wells for "total binding" (no this compound) and "non-specific binding" (no this compound, but with a high concentration of a non-radioactive competing ligand, e.g., nicotine or unlabeled epibatidine).

  • Pre-incubation:

    • Add the diluted receptor membranes to all wells.

    • Incubate the plate for a pre-determined optimal time (e.g., 2-4 hours, to be optimized) at a controlled temperature (e.g., room temperature or 37°C) with gentle shaking. This step allows this compound to bind to the receptors.

  • Competitive Binding:

    • Add the diluted radioligand to all wells.

    • Incubate the plate for a sufficient time to allow the radioligand to reach equilibrium (this time should also be optimized, e.g., 1-2 hours).

  • Filtration and Washing:

    • Rapidly filter the contents of the plate through the filter plate using a vacuum manifold.

    • Wash the filters multiple times (e.g., 3-5 times) with ice-cold Wash Buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of this compound concentration.

    • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

Visualizations

Lophotoxin_Signaling_Pathway cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) nAChR nAChR (Pentameric Ion Channel) BindingSite Acetylcholine Binding Site (α-subunit) IonChannel Ion Channel BindingSite->IonChannel Activates Acetylcholine Acetylcholine (Agonist) Acetylcholine->BindingSite Binds This compound This compound (Antagonist) This compound->BindingSite Binds Covalently (Slow On-rate) CellularResponse Cellular Response (e.g., Muscle Contraction, Neurotransmission) IonChannel->CellularResponse Leads to Experimental_Workflow start Start: Hypothesis of Slow Binding preincubation Pre-incubation Time Course (Varying times with fixed [this compound]) start->preincubation determine_incubation Determine Optimal Pre-incubation Time preincubation->determine_incubation competition_assay Competition Binding Assay (Fixed pre-incubation, varying [this compound]) determine_incubation->competition_assay ic50 Calculate IC50 competition_assay->ic50 washout Washout/Dilution Experiment ic50->washout check_reversibility Assess Reversibility washout->check_reversibility irreversible Conclusion: Irreversible/ Slowly Reversible Binding check_reversibility->irreversible Inhibition Persists reversible Conclusion: Reversible Binding check_reversibility->reversible Inhibition Reversed Troubleshooting_Logic start Problem: Low/No Inhibition check_incubation Is pre-incubation time sufficient? start->check_incubation increase_incubation Action: Increase pre-incubation time and perform time-course. check_incubation->increase_incubation No check_reagents Are reagents (this compound, Receptor) active and at correct concentration? check_incubation->check_reagents Yes increase_incubation->check_reagents prepare_fresh Action: Prepare fresh reagents. Verify receptor activity. check_reagents->prepare_fresh No check_assay_conditions Are assay conditions optimal? check_reagents->check_assay_conditions Yes prepare_fresh->check_assay_conditions optimize_conditions Action: Optimize buffer, pH, temperature. check_assay_conditions->optimize_conditions No resolved Problem Resolved check_assay_conditions->resolved Yes optimize_conditions->resolved

References

Lophotoxin Activity Quenching: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Lophotoxin, precise control over its activity is paramount for accurate and reproducible experimental outcomes. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when needing to quench or neutralize this compound's potent and irreversible antagonism of nicotinic acetylcholine receptors (nAChRs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound activity?

A1: this compound is an irreversible antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2] It functions by forming a covalent bond with a specific tyrosine residue (Tyr190) located in the alpha-subunits of the nAChR.[3] This covalent modification prevents the binding of acetylcholine and other agonists, leading to a long-lasting blockade of receptor function.

Q2: Is it possible to reverse this compound's binding to nAChRs?

A2: Due to the covalent nature of the bond, this compound's binding is generally considered irreversible.[1][2] At low concentrations (around 1 µM), some partial recovery of neuronal nAChR function may be observed after prolonged washing periods of 3-5 hours.[4] However, at higher concentrations, the blockade is not reversible with washing.[4]

Q3: Can I protect my cells or tissue from this compound's effects?

A3: Yes, protection can be achieved by pre-incubating the biological sample with a competitive nAChR antagonist, such as d-tubocurarine, before the addition of this compound.[4] The competitive antagonist occupies the binding site, preventing this compound from accessing and covalently modifying the receptor. Non-competitive antagonists do not offer this protective effect.[4]

Q4: How can I prepare an inactivated this compound solution for use as a negative control?

A4: Inactivated this compound is essential for distinguishing specific effects from potential non-specific or off-target effects. You can prepare an inactivated solution by chemical quenching or heat inactivation, as detailed in the protocols below.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving the quenching of this compound activity.

Problem Possible Cause Recommended Solution
Inconsistent or incomplete quenching of this compound activity. Insufficient concentration of quenching agent.Increase the molar excess of the quenching agent (e.g., sodium thiosulfate) to this compound. A molar ratio of at least 200:1 has been shown to be effective for other alkylating agents.[5]
Inadequate reaction time or temperature.Increase the incubation time of this compound with the quenching agent and ensure the reaction is carried out at an appropriate temperature. For nucleophilic quenching, room temperature is often sufficient with adequate time. For heat inactivation, ensure the solution reaches and is maintained at the target temperature for the specified duration.
pH of the quenching solution is not optimal.Adjust the pH of the this compound solution to a basic pH (e.g., pH 8-9) before adding the nucleophilic quenching agent to facilitate the reaction. Verify the final pH of your experimental medium after adding the quenched this compound solution.
Quenched this compound solution is causing unexpected cellular toxicity. The quenching agent itself is toxic to the cells at the concentration used.Perform a dose-response experiment with the quenching agent alone to determine its toxicity profile in your specific cell type. Reduce the concentration of the quenching agent or dialyze the quenched this compound solution to remove excess quenching agent before applying it to cells.
Degradation products of this compound are toxic.While less common, it is a possibility. Ensure complete inactivation and consider purification of the quenched product if toxicity persists and is a critical issue.
Difficulty in confirming the complete inactivation of this compound. The functional assay is not sensitive enough to detect low levels of residual activity.Use a highly sensitive functional assay, such as patch-clamp electrophysiology or a fluorescent ion flux assay, to confirm the absence of nAChR blockade.
The inactivated control is not being compared to a potent competitive antagonist.As a positive control for receptor blockade, use a known reversible antagonist at a saturating concentration to compare against your inactivated this compound.

Experimental Protocols

Protocol 1: Chemical Quenching of this compound using Sodium Thiosulfate

This protocol is based on the principle of nucleophilic inactivation of the reactive epoxide group in the this compound molecule. Sodium thiosulfate, a mild and effective nucleophile, is used to open the epoxide ring, rendering the toxin inactive.

Materials:

  • This compound stock solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Phosphate-buffered saline (PBS) or other appropriate buffer

  • pH meter

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare a fresh solution of sodium thiosulfate. Dissolve sodium thiosulfate in PBS to a final concentration of 1 M.

  • Adjust the pH of the this compound solution. For optimal reactivity of the nucleophile, adjust the pH of the this compound stock solution to approximately 8.0 using a small amount of a suitable base (e.g., 0.1 M NaOH).

  • Mix this compound and the quenching agent. In a sterile microcentrifuge tube, add the pH-adjusted this compound solution. Add the 1 M sodium thiosulfate solution to achieve a final molar ratio of at least 200:1 (sodium thiosulfate:this compound).

  • Incubate the reaction mixture. Incubate the mixture for at least 4 hours at room temperature with gentle agitation to ensure complete reaction.

  • Neutralize the pH (optional). If necessary for your experimental application, adjust the pH of the quenched this compound solution back to physiological pH (7.2-7.4).

  • Sterile filter the solution. Pass the quenched this compound solution through a 0.22 µm sterile filter before use in cell culture or other biological assays.

  • Validate inactivation. Before use as a negative control, it is crucial to validate the inactivation of the quenched this compound using a sensitive functional assay (e.g., calcium imaging, electrophysiology) to confirm the absence of nAChR antagonism.

Protocol 2: Heat Inactivation of this compound

This protocol utilizes heat to denature and inactivate this compound. This method is simpler but may be less suitable for all applications as it can lead to precipitation.

Materials:

  • This compound stock solution

  • Water bath or heat block capable of maintaining 70°C

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare the this compound solution. Aliquot the this compound stock solution into a sterile microcentrifuge tube.

  • Heat the solution. Place the tube in a water bath or heat block pre-heated to 70°C.

  • Incubate. Incubate the solution for 60 minutes.

  • Cool the solution. After incubation, remove the tube and allow it to cool to room temperature.

  • Centrifuge to remove precipitates. Centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes to pellet any precipitated material.

  • Collect the supernatant. Carefully collect the supernatant containing the heat-inactivated this compound.

  • Validate inactivation. As with chemical quenching, validate the inactivation of the heat-treated this compound using a functional assay before use.

Data Presentation

Quenching Method Principle Recommended Conditions Advantages Disadvantages
Chemical Quenching (Sodium Thiosulfate) Nucleophilic attack on the epoxide ring.Molar excess of ≥200:1, pH ~8.0, ≥4 hours at RT.Specific chemical modification, less likely to cause aggregation.Requires removal or tolerance of the quenching agent, longer preparation time.
Heat Inactivation Thermal denaturation.70°C for 60 minutes.Simple and rapid, no additional chemical reagents.May cause protein aggregation and precipitation, potentially less specific.

Visualizations

Lophotoxin_Mechanism nAChR_inactive Inactive nAChR nAChR_active Active nAChR nAChR_inactive->nAChR_active Conformational Change nAChR_blocked Blocked nAChR nAChR_active->nAChR_inactive Dissociates ACh Acetylcholine ACh->nAChR_inactive Binds This compound This compound This compound->nAChR_inactive Binds Covalently (Irreversible)

Caption: Mechanism of this compound's irreversible antagonism of the nAChR.

Quenching_Workflow start Active this compound method_choice Choose Quenching Method start->method_choice chemical_quench Chemical Quenching (e.g., Sodium Thiosulfate) method_choice->chemical_quench Nucleophilic Attack heat_inactivation Heat Inactivation method_choice->heat_inactivation Denaturation incubation Incubation chemical_quench->incubation heat_inactivation->incubation validation Validate Inactivation (Functional Assay) incubation->validation inactive_this compound Inactive this compound (Negative Control) validation->inactive_this compound Successful troubleshooting Troubleshoot validation->troubleshooting Incomplete troubleshooting->method_choice Re-optimize

Caption: Experimental workflow for quenching this compound activity.

References

Lophotoxin Technical Support Center: In Vitro Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of lophotoxin in in vitro studies. This guide addresses common challenges related to solvent compatibility, solution preparation, and experimental execution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1] this compound is soluble in DMSO, which is a versatile solvent for both polar and nonpolar compounds and is miscible with a wide range of organic solvents and water, making it suitable for cell culture applications.[1][2]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, weigh the required amount of this compound powder and dissolve it in anhydrous or molecular sieve-dried DMSO.[3] It is crucial to use high-purity, anhydrous DMSO as it is hygroscopic and moisture can reduce the solubility of the compound.[4][5] Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[3][6]

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

A3: this compound powder should be stored in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[1] this compound stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months).[1]

Q4: How do I prepare working solutions of this compound for my cell culture experiments?

A4: Working solutions should be prepared by diluting the high-concentration DMSO stock solution into your cell culture medium immediately before use.[3] It is recommended to perform a serial dilution to accurately achieve the desired final concentration.[7] Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1% to 0.5%) to avoid solvent-induced cytotoxicity.[4][6]

Q5: Should I include a vehicle control in my experiments?

A5: Yes, it is critical to include a vehicle control in all experiments.[3] This control should contain the same final concentration of DMSO as the highest concentration of this compound used in your experiment.[3][4] This will help you to distinguish the effects of this compound from any potential effects of the solvent.

Troubleshooting Guide

Issue 1: this compound precipitates out of solution when added to my cell culture medium.

  • Cause A: Low Aqueous Solubility: this compound, like many organic compounds, has low solubility in aqueous solutions such as cell culture media.

  • Solution A: Ensure the final concentration of DMSO is sufficient to keep the this compound in solution, but still within the non-toxic range for your cells (typically ≤ 0.1% to 0.5%).[4][6] Prepare fresh dilutions of this compound from the stock solution for each experiment and add the final dilution to the pre-warmed media immediately before use, ensuring thorough mixing.[8][9]

  • Cause B: Interaction with Media Components: Components in the serum or the medium itself can sometimes cause less soluble compounds to precipitate.[8]

  • Solution B: Try preparing the final dilution in a smaller volume of pre-warmed media and then adding it to the larger volume in the culture plate. This can help to disperse the compound more effectively.

Issue 2: I am observing inconsistent or no effects of this compound in my experiments.

  • Cause A: Degradation of this compound: The stability of this compound in cell culture media over the duration of a long experiment may be a factor.

  • Solution A: Prepare fresh working solutions for each experiment from a properly stored, single-use aliquot of the DMSO stock solution.[9] Avoid repeated freeze-thaw cycles of the stock solution.[1][4]

  • Cause B: Incorrect Concentration: The working concentration of this compound may be too low to elicit a response in your specific cell line or assay.

  • Solution B: It is recommended to perform a dose-response experiment to determine the optimal working concentration for your particular experimental setup.[9]

Quantitative Data Summary

The following table provides information for preparing this compound stock solutions in DMSO.

Desired Stock ConcentrationVolume of DMSO to add to 1 mg of this compound (MW: 416.42 g/mol )Volume of DMSO to add to 5 mg of this compoundVolume of DMSO to add to 10 mg of this compound
1 mM2.40 mL12.01 mL24.01 mL
5 mM0.48 mL2.40 mL4.80 mL
10 mM0.24 mL1.20 mL2.40 mL
50 mM0.05 mL0.24 mL0.48 mL
Data adapted from MedKoo Biosciences.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)[3]

  • Sterile, amber microcentrifuge tubes or cryovials[3]

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Safety Precautions: Handle this compound in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder (e.g., 1 mg).

  • Dissolution: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder to achieve a 10 mM concentration (see table above). Tightly cap the tube and vortex thoroughly for 2-3 minutes until the powder is completely dissolved.[3] If necessary, gently warm the solution in a 37°C water bath to aid dissolution.[3][6]

  • Visual Inspection: Visually inspect the solution against a light source to ensure no particulates remain.[3]

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber cryovials.[3] This prevents degradation from repeated freeze-thaw cycles.[1][4] Store the aliquots at -20°C for long-term storage.[1]

Protocol 2: Preparation of Working Solutions for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Sterile microcentrifuge tubes and/or multi-well plates

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.[3]

  • Intermediate Dilution (Recommended): To ensure accurate pipetting of small volumes, it is advisable to perform an intermediate dilution. For example, to prepare a 1 mM intermediate solution, add 5 µL of the 10 mM stock to 45 µL of cell culture medium and mix well.[3]

  • Final Dilution: Use the intermediate dilution to prepare the final desired concentrations in your cell culture plates. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 10 µL of the 1 mM intermediate dilution to 990 µL of cell culture medium in the well.[3]

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.[3][4] For the example above, this would be 0.1% DMSO.

Visualizations

Lophotoxin_Signaling_Pathway cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_ligands Ligands cluster_response Cellular Response nAChR nAChR Ion_Channel_Opening Ion Channel Opening nAChR->Ion_Channel_Opening Activates Blocked_Response Blocked Response nAChR:e->Blocked_Response:w Inhibition alpha_subunit α-subunit (Tyr190) ACh Acetylcholine (ACh) ACh->nAChR Binds This compound This compound This compound->alpha_subunit Covalently Binds Ion_Influx Na+/Ca2+ Influx Ion_Channel_Opening->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Activation Cellular Activation Depolarization->Cellular_Activation

Caption: this compound's mechanism of action on the nAChR pathway.

Lophotoxin_Workflow cluster_prep Preparation cluster_exp Experiment cluster_control Control Start This compound Powder Dissolve Dissolve in Anhydrous DMSO Start->Dissolve Stock 10 mM Stock Solution Dissolve->Stock Store Aliquot & Store at -20°C Stock->Store Thaw Thaw Single Aliquot Store->Thaw Dilute Prepare Working Solution in Media Thaw->Dilute Vehicle Prepare Vehicle Control (DMSO in Media) Thaw->Vehicle Treat Treat Cells Dilute->Treat Incubate Incubate Treat->Incubate Assay Perform Assay Incubate->Assay Treat_Control Treat Control Cells Vehicle->Treat_Control

References

Lophotoxin Handling & Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of lophotoxin in experimental settings. This compound is a potent, irreversible antagonist of nicotinic acetylcholine receptors (nAChRs), making it a valuable tool in neuroscience research.[1][2] However, its chemical structure, which includes reactive epoxide and lactone functional groups, renders it susceptible to degradation in aqueous solutions.[3]

Frequently Asked Questions (FAQs)

Q1: My this compound solution has lost activity. What is the most likely cause?

A: The most common cause of activity loss is the chemical degradation of the this compound molecule in your aqueous buffer. The α,β-epoxy-γ-lactone functional group is particularly prone to hydrolysis, especially in neutral to alkaline conditions (pH > 7).[3] This opens the lactone ring, altering the molecule's conformation and destroying its ability to bind to the nAChR.

Q2: What is the optimal pH for my experimental buffer to ensure this compound stability?

A: To minimize hydrolysis, this compound solutions should be prepared in slightly acidic buffers, ideally within a pH range of 5.0 to 6.5.[4] Avoid basic conditions (pH > 8) as this will significantly accelerate degradation.[5]

Q3: How should I prepare and store this compound stock solutions?

A: this compound should be stored as a lyophilized powder at -20°C or -80°C for maximum long-term stability.[6] For stock solutions, dissolve the powder in a high-purity, anhydrous solvent like DMSO.[7] Prepare high-concentration stock solutions, aliquot them into single-use vials to avoid repeated freeze-thaw cycles, and store them at -80°C under an inert gas like argon or nitrogen.[5][7]

Q4: For how long is a this compound working solution stable?

A: Once diluted into an aqueous experimental buffer, this compound's stability is limited. It is strongly recommended to prepare working solutions fresh for each experiment.[7] If a solution must be kept, it should be stored on ice and used within a few hours. Do not store aqueous solutions of this compound for extended periods, even when frozen.[4]

Q5: Are there any buffer components I should avoid?

A: Avoid buffers containing primary amines, such as Tris, if your protocol involves aldehydes, as this can reduce buffering capacity.[8] While no specific buffer components are cited as directly degrading this compound, using a well-characterized and simple buffer system like MES or Sodium Acetate within the optimal pH range is a prudent choice.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or No Toxin Effect This compound degradation due to improper buffer pH.Verify the pH of your experimental buffer is between 5.0 and 6.5. Prepare fresh buffer if necessary.
Degradation from improper storage.Prepare a fresh working solution from a new aliquot of your DMSO stock. Ensure stock solutions are stored at -80°C.[7]
Repeated freeze-thaw cycles of stock solution.Discard the current stock and prepare a new one. Aliquot into single-use vials to prevent this issue in the future.[5][7]
Precipitate Observed in Solution Poor solubility of this compound in the aqueous buffer.While dissolving, you can use sonication to aid the process.[6] If the issue persists, consider preparing the working solution by diluting the DMSO stock into the buffer dropwise while vortexing.
Buffer components are precipitating.Ensure all buffer components are fully dissolved and the buffer is properly prepared. Consider using a different buffer system.[9]

Experimental Protocols & Data

Protocol: Preparation of this compound Working Solution
  • Equilibrate: Remove one single-use aliquot of this compound stock solution (in DMSO) from the -80°C freezer. Allow it to equilibrate to room temperature before opening to prevent condensation.[5]

  • Prepare Buffer: Prepare your experimental buffer (e.g., 0.1 M Sodium Acetate) and adjust the pH to the desired acidic range (e.g., pH 6.0). Filter the buffer using a 0.22 µm filter.

  • Dilute: Perform a serial dilution of the DMSO stock into the chilled experimental buffer to achieve the final desired concentration for your assay. Prepare this working solution immediately before use.

  • Maintain Temperature: Keep the final working solution on ice throughout the duration of the experiment to minimize thermal degradation.

This compound Stability Profile (Qualitative)
Condition Buffer Example Expected Stability Primary Degradation Pathway
Acidic (pH < 7) Sodium Acetate (pH 5.5)Higher StabilityAcid-catalyzed hydrolysis (slower)
Neutral (pH ~7) PBS (pH 7.4)Moderate StabilityBase-catalyzed hydrolysis
Alkaline (pH > 7) Tris (pH 8.0)Low Stability / Rapid DegradationBase-catalyzed hydrolysis (faster)
Elevated Temp. (>25°C) AnyLow StabilityIncreased rate of hydrolysis[10]
Room Temp. (~25°C) AnyModerate Stability (short-term)Hydrolysis
On Ice (~4°C) AnyHigher Stability (short-term)Slowed hydrolysis

Visualizations

This compound Degradation Pathway

The primary degradation route for this compound in aqueous buffers is the hydrolysis of the lactone ring, which is significantly accelerated by hydroxide ions present in neutral or basic solutions.

G cluster_0 This compound Stability LT_Active Active this compound (Closed Lactone Ring) LT_Inactive Inactive Product (Hydrolyzed Lactone) LT_Active->LT_Inactive Hydrolysis OH Hydroxide Ion (OH⁻) (High conc. at pH > 7) OH->LT_Active Accelerates

Caption: Logical diagram of this compound hydrolysis accelerated by alkaline pH.

Experimental Workflow for Minimizing Degradation

This workflow outlines the critical steps from storage to experimental use to preserve this compound activity.

G Store Store Lyophilized Toxin @ -80°C Stock Prepare DMSO Stock Aliquot & Store @ -80°C Store->Stock Equilibrate Equilibrate Aliquot to Room Temp Stock->Equilibrate Dilute Prepare Final Working Solution (Dilute Stock into Buffer) Equilibrate->Dilute Buffer Prepare Fresh Acidic Buffer (pH 5.0-6.5) Buffer->Dilute Use Use Immediately Keep on Ice Dilute->Use

Caption: Recommended workflow for handling this compound to ensure stability.

This compound Signaling Pathway

This compound acts by covalently binding to the nicotinic acetylcholine receptor (nAChR), preventing the binding of acetylcholine (ACh) and subsequent ion channel activation.[1][11]

G cluster_1 Mechanism of Action ACh Acetylcholine (ACh) (Agonist) nAChR Nicotinic Receptor (nAChR) ACh->nAChR Binds LT This compound (Antagonist) LT->nAChR Covalently Binds (Irreversible) Block Channel Blocked (No Ion Flow) nAChR->Block Inhibits Open Channel Open (Ion Flow) nAChR->Open Activates

Caption: this compound irreversibly binds to nAChR, blocking acetylcholine action.

References

Technical Support Center: Lophotoxin Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers using lophotoxin, focusing on the critical step of ensuring complete washout of unbound toxin to achieve accurate and reproducible results.

Understanding this compound's Binding Action

This compound is a marine neurotoxin that acts as a potent and selective antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2] A key feature of this compound is its mechanism of action: it is a slow-binding, irreversible inhibitor.[1][3][4] The toxin forms a covalent bond with a specific tyrosine residue (Tyr190) in the alpha-subunits of the nAChR.[1][3][5] This irreversible binding makes the complete removal of unbound this compound absolutely critical to prevent it from progressively inhibiting receptors during the wash steps and artificially inflating the background signal.[2][5]

Frequently Asked Questions (FAQs)

Q1: Why is the washout of unbound this compound so critical?

A: Due to its irreversible, covalent binding mechanism, any residual unbound this compound in the assay well or on the filter can bind to available receptors during the wash and detection phases.[5] This leads to an overestimation of binding, high background noise, and a reduced signal-to-noise ratio, ultimately compromising the accuracy and reproducibility of your data.[6][7]

Q2: What are the common signs of incomplete washout?

A: The primary indicator of poor washout is high non-specific binding (NSB).[6][8] Ideally, specific binding should account for at least 80% of the total binding signal.[8] Other signs include:

  • High signal in negative control wells.

  • Poor reproducibility between replicate wells.

  • A compressed assay window (low difference between total and non-specific binding).

Q3: How can I optimize my wash buffer to improve the removal of unbound this compound?

A: An effective wash buffer must remove unbound toxin without causing the dissociation of specifically bound ligands.[9] Key considerations include:

  • Temperature: Always use ice-cold wash buffer. Lower temperatures slow the kinetics of any potential binding events from residual this compound during the wash steps.[6][10]

  • Ionic Strength: Ensure the buffer has an appropriate physiological ionic strength (e.g., by including 100-150 mM NaCl) to minimize non-specific electrostatic interactions.[8]

  • Detergents: For hydrophobic compounds, adding a small amount of a non-ionic detergent like Tween-20 (0.01-0.05%) can help reduce non-specific sticking to plasticware and filters.[8]

  • pH: Maintain a stable, physiological pH (typically 7.2-7.4) using a buffer like PBS or Tris-HCl, as pH shifts can alter binding characteristics.[7]

Q4: What is the recommended number and duration of wash steps?

A: This needs to be empirically determined, but a good starting point for filtration-based assays is 3 to 5 rapid washes.[6][8]

  • Volume: Use a sufficient volume to completely exchange the buffer in the well or on the filter with each wash.

  • Speed: Perform washes quickly and consistently to minimize the time for unbound this compound to interact with receptors and to prevent dissociation of any reversibly bound ligands used in competitive assays.[9]

  • Avoid Drying: For filtration assays, it is critical that the filters do not dry out between washes, as this can cause proteins to denature and increase non-specific binding.[8]

Q5: Could my membrane preparation quality be contributing to high background?

A: Yes. A poor-quality membrane preparation with a low density of target receptors or the presence of contaminating proteins can significantly increase non-specific binding.[6][8] It is essential to use a validated membrane preparation protocol and to determine the protein concentration accurately to ensure consistent loading in each well.[8]

Data Summary and Recommended Parameters

The following table summarizes key characteristics of this compound and provides recommended starting parameters for a binding assay. These should be optimized for your specific experimental system.

ParameterCharacteristic / RecommendationRationale
Binding Type Covalent, Irreversible, Slow-Binding[1][3]Unbound toxin must be thoroughly removed to prevent continued binding during washes.
Target Nicotinic Acetylcholine Receptors (nAChRs)[1][5]Specifically, covalently binds to Tyr190 on the α-subunits.[1][3]
Assay Type Filtration or Plate-Based (Wash-Intensive)Filtration is common for separating bound from free ligand.[6]
Wash Buffer Temp. Ice-Cold (4°C)Slows binding kinetics and reduces potential for new binding events during washes.[6][10]
Wash Cycles 3-5 cycles (minimum)Ensures complete removal of unbound this compound. Increase if NSB is high.[8]
Buffer Additives 0.01-0.05% Tween-20 or 0.1% BSAReduces non-specific adherence of this compound to filters and plasticware.[10][11]
Filter Pre-treatment Pre-soak in 0.3-0.5% Polyethyleneimine (PEI)Reduces non-specific binding of ligands to negatively charged glass fiber filters.[6]

Visual Guides and Workflows

Experimental Workflow for a this compound Binding Assay

The following diagram outlines the key steps in a typical competitive receptor binding assay using this compound, emphasizing the critical wash phase.

G cluster_prep Preparation cluster_assay Assay Execution cluster_wash Critical Washout Phase cluster_detect Detection & Analysis reagents Prepare Buffers & Reagents membranes Thaw & Homogenize Membrane Prep reagents->membranes plate Add to Plate: 1. Unlabeled Competitor (or this compound) 2. Radiolabeled Ligand 3. Membranes membranes->plate incubate Incubate to Reach Equilibrium plate->incubate filter Rapid Vacuum Filtration (e.g., GF/B filters) incubate->filter wash Wash Filters 3-5x with Ice-Cold Buffer filter->wash dry Dry Filter Plate wash->dry count Add Scintillant & Measure Radioactivity dry->count analyze Calculate Specific Binding & Determine IC50/Ki count->analyze

Fig. 1: Workflow for a competitive binding assay highlighting the critical washout steps.
Troubleshooting High Non-Specific Binding

Use this decision tree to diagnose and resolve issues with high background signal, which is often caused by incomplete washout of unbound this compound.

G start High Non-Specific Binding (NSB) Observed q_wash Are Wash Steps Optimized? start->q_wash a_wash_no Action: Increase wash cycles (4-5x). Use ice-cold buffer. Ensure adequate volume. q_wash->a_wash_no No a_wash_yes Washing is Optimized q_wash->a_wash_yes Yes q_buffer Is Wash Buffer Optimized? a_wash_yes->q_buffer a_buffer_no Action: Add 0.01-0.05% Tween-20. Confirm physiological pH & ionic strength. q_buffer->a_buffer_no No a_buffer_yes Buffer is Optimized q_buffer->a_buffer_yes Yes q_filter Are Filters Pre-Treated? a_buffer_yes->q_filter a_filter_no Action: Pre-soak glass fiber filters in 0.3-0.5% Polyethyleneimine (PEI). q_filter->a_filter_no No a_filter_yes Filters are Pre-Treated q_filter->a_filter_yes Yes q_membranes Investigate Other Sources: - Membrane Quality - Ligand Integrity - Incubation Time a_filter_yes->q_membranes

Fig. 2: A decision tree for troubleshooting high non-specific binding in this compound assays.

Detailed Experimental Protocol: Filtration-Based Competitive Binding Assay

This protocol provides a template for a competitive binding assay to determine the affinity of a test compound against a radiolabeled ligand at the nAChR, where this compound could be used as a positive control for irreversible inhibition.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer containing 0.1% Bovine Serum Albumin (BSA).

  • Membrane Preparation: Prepare membranes expressing the nAChR subtype of interest. Aliquot and store at -80°C. Thaw on ice immediately before use and homogenize. Determine protein concentration via a BCA or Bradford assay.

  • Radioligand: Prepare a working stock at 2x the final desired concentration (e.g., at its Kd value).

  • Competitors: Prepare serial dilutions of the test compound and this compound (as a control) at 2x the final concentration.

2. Assay Procedure:

  • Plate Setup: In a 96-well plate, add 50 µL of the appropriate solution to each well:

    • Total Binding: 50 µL of Assay Buffer.

    • Non-Specific Binding (NSB): 50 µL of a saturating concentration of a known, unlabeled nAChR antagonist (e.g., d-tubocurarine).

    • Competitive Binding: 50 µL of each concentration of the test compound or this compound.

  • Add Radioligand: Add 50 µL of the 2x radioligand stock to all wells.

  • Initiate Reaction: Add 100 µL of the homogenized membrane preparation to all wells to initiate the binding reaction. The final volume is 200 µL.

  • Incubation: Incubate the plate for a predetermined time (e.g., 60-120 minutes) at a consistent temperature (e.g., 25°C) to reach equilibrium.[10]

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate (pre-soaked in 0.5% PEI) using a cell harvester.[6]

  • Washing: Immediately wash the filters 4-5 times with 200 µL of ice-cold Wash Buffer per well.[8][10] Do not allow the filters to dry between washes.

  • Drying: Dry the filter plate completely under a heat lamp or in a drying oven.

  • Detection: Add liquid scintillant to each well and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Subtract the average counts per minute (CPM) from the NSB wells from the CPM of all other wells.

  • Generate Curve: Plot the percent specific binding against the log concentration of the competitor.

  • Determine IC₅₀: Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

References

Validation & Comparative

Lophotoxin vs. α-Bungarotoxin: A Comparative Guide for Nicotinic Acetylcholine Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and drug development, selecting the appropriate molecular tool to study nicotinic acetylcholine receptors (nAChRs) is paramount. Lophotoxin and α-bungarotoxin are two potent, irreversibly acting antagonists widely used to investigate the structure, function, and pharmacology of these crucial ligand-gated ion channels. This guide provides a detailed comparison of their binding characteristics, mechanisms of action, and experimental applications, supported by quantitative data and detailed protocols to aid in the selection of the optimal toxin for specific research needs.

At a Glance: this compound vs. α-Bungarotoxin

FeatureThis compoundα-Bungarotoxin
Source Marine coral (gorgonians of the genus Lophogorgia)Venom of the banded krait (Bungarus multicinctus)
Chemical Nature Diterpene lactonePolypeptide (74 amino acids)
Mechanism of Action Covalent modification of a specific tyrosine residue (Tyr190) in the α-subunit of the nAChR.[1]Competitive, pseudo-irreversible binding to the acetylcholine binding site at the interface of α and adjacent subunits.[2]
Binding Kinetics Slow binding, irreversible.[1]Rapid association, very slow dissociation (pseudo-irreversible).
Selectivity Preferential binding to one of the two agonist sites on the receptor.[3]High affinity for muscle (α1)2β1δγ and neuronal α7, α9, and α10 nAChR subtypes.[4]

Mechanism of Action

This compound acts as a unique irreversible antagonist by forming a covalent bond with a specific amino acid residue within the nAChR binding site. This diterpenoid toxin targets a conserved tyrosine residue at position 190 (Tyr190) of the nAChR α-subunit.[1] This covalent modification permanently disables the receptor's ability to bind acetylcholine and other agonists.

α-Bungarotoxin , a polypeptide neurotoxin, functions as a competitive antagonist. It binds with very high affinity to the acetylcholine binding pocket at the interface between subunits.[5] Although the binding is non-covalent, the dissociation rate is extremely slow, rendering the inhibition effectively irreversible for the duration of most experiments.[2]

cluster_this compound This compound Mechanism cluster_bungarotoxin α-Bungarotoxin Mechanism This compound This compound Covalent_Bond Covalent Modification This compound->Covalent_Bond nAChR_L nAChR (α-subunit) Tyr190 Tyr190 nAChR_L->Tyr190 Tyr190->Covalent_Bond Inactive_Receptor_L Inactive Receptor Covalent_Bond->Inactive_Receptor_L Bungarotoxin α-Bungarotoxin Competitive_Binding Competitive Binding Bungarotoxin->Competitive_Binding nAChR_B nAChR (ACh Site) Binding_Pocket ACh Binding Pocket nAChR_B->Binding_Pocket Binding_Pocket->Competitive_Binding Inactive_Receptor_B Inactive Receptor Competitive_Binding->Inactive_Receptor_B

Mechanisms of nAChR inhibition by this compound and α-Bungarotoxin.

Binding Affinity and Selectivity

The choice between this compound and α-bungarotoxin often depends on the specific nAChR subtype being investigated. α-Bungarotoxin exhibits high affinity for the muscle-type nAChR [(α1)2β1δγ] and several neuronal subtypes, most notably the homomeric α7 receptor.[6] In contrast, quantitative binding data for this compound across various subtypes is less readily available, with studies often highlighting its irreversible nature and preferential binding to one of the two agonist sites on a given receptor.[3]

ToxinnAChR SubtypeBinding Affinity (Ki or IC50)Reference
α-Bungarotoxin α7IC50: 1.6 nM[6]
Muscle-typeKd: ~0.2 nM[6]
α9α10IC50: 166 nM[4][7]
α3β4No effect up to 3 µM[6]
α4β2Low affinity
This compound Muscle-type (Torpedo)Irreversible covalent modification[1]
Neuronal (chick and rat ganglia)High-affinity irreversible blockade
α7Inhibition of function[8]

Experimental Applications and Protocols

Both toxins are invaluable tools for nAChR research, particularly in radioligand binding assays to quantify receptor expression and pharmacology.

Competitive Radioligand Binding Assay

This assay is commonly used to determine the affinity of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor. For nAChR studies, [125I]-α-bungarotoxin is a frequently used radioligand due to its high affinity and specificity for certain subtypes.

cluster_workflow Competitive Binding Assay Workflow A Prepare nAChR-containing membranes or cells B Incubate with constant concentration of [125I]-α-Bungarotoxin A->B C Add increasing concentrations of unlabeled competitor (e.g., this compound) B->C D Incubate to reach equilibrium C->D E Separate bound from free radioligand (e.g., filtration) D->E F Quantify bound radioactivity E->F G Generate competition curve and determine IC50/Ki F->G

Workflow for a competitive radioligand binding assay.

Experimental Protocol: Competitive Radioligand Binding Assay with [125I]-α-Bungarotoxin

1. Materials:

  • Receptor Source: Membranes prepared from cells expressing the nAChR subtype of interest or tissue homogenates rich in the target receptor.

  • Radioligand: [125I]-α-Bungarotoxin.

  • Unlabeled Ligand: this compound or other competitor compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mg/mL bovine serum albumin (BSA).

  • Wash Buffer: Cold Assay Buffer.

  • Glass Fiber Filters: Pre-treated with a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Fluid and Counter.

2. Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Receptor preparation + Assay Buffer + [125I]-α-Bungarotoxin.

    • Non-specific Binding: Receptor preparation + high concentration of a known nAChR ligand (e.g., 1 mM nicotine or unlabeled α-bungarotoxin) + [125I]-α-Bungarotoxin.

    • Competition: Receptor preparation + varying concentrations of the competitor (this compound) + [125I]-α-Bungarotoxin.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).

  • Filtration: Rapidly filter the contents of each well through the pre-treated glass fiber filters using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding as a function of the log concentration of the competitor.

  • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol for Characterizing Irreversible Inhibition by this compound

Due to its covalent and time-dependent mechanism, the inhibitory potency of this compound is best characterized by determining both its initial binding affinity (Ki) and its rate of covalent modification (kinact).

1. Materials:

  • Same as for the competitive binding assay, with this compound as the inhibitor.

2. Procedure (Time-Dependent IC50 Method):

  • Pre-incubation: Pre-incubate the receptor preparation with various concentrations of this compound for different periods (e.g., 0, 15, 30, 60, 120 minutes).

  • Competitive Binding: After each pre-incubation period, initiate a competitive binding assay by adding a fixed concentration of [125I]-α-bungarotoxin.

  • Equilibration and Measurement: Allow the binding to reach equilibrium and then measure the bound radioactivity as described above.

  • Data Analysis:

    • Determine the IC50 value for this compound at each pre-incubation time point.

    • The IC50 values will decrease with longer pre-incubation times, reflecting the progressive, irreversible inhibition.

    • Plot the observed rate of inactivation (kobs) as a function of the this compound concentration. The kobs can be derived from the time-dependent shift in IC50 values.

    • From this plot, the individual parameters Ki and kinact can be determined using specialized kinetic models for irreversible inhibitors.[9][10][11][12][13]

nAChR Signaling Pathway

Activation of nAChRs by acetylcholine leads to the opening of the ion channel, allowing the influx of cations (primarily Na+ and Ca2+). This influx causes membrane depolarization and initiates downstream signaling cascades.

cluster_pathway Simplified nAChR Signaling ACh Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Ion_Channel Ion Channel Opening nAChR->Ion_Channel Cations Na+, Ca2+ Influx Ion_Channel->Cations Depolarization Membrane Depolarization Cations->Depolarization Downstream Downstream Signaling (e.g., Ca2+ dependent pathways, neurotransmitter release) Depolarization->Downstream

Simplified signaling pathway upon nAChR activation.

Conclusion

Both this compound and α-bungarotoxin are powerful tools for the study of nicotinic acetylcholine receptors. The choice between them should be guided by the specific research question, the nAChR subtype of interest, and the experimental techniques to be employed. α-Bungarotoxin is well-characterized with extensive quantitative binding data available for specific subtypes, making it a reliable choice for competitive binding assays targeting muscle-type, α7, and α9/α10 receptors. This compound, with its unique covalent mechanism of action, offers an alternative approach for irreversibly silencing nAChR function and can be particularly useful for studying the consequences of long-term receptor blockade. The detailed protocols and comparative data provided in this guide aim to facilitate the informed selection and effective use of these important neurotoxins in advancing our understanding of nicotinic acetylcholine receptor biology.

References

A Comparative Analysis of Lophotoxin and Epibatidine on Nicotinic Acetylcholine Receptors (nAChRs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the effects of Lophotoxin and epibatidine on nicotinic acetylcholine receptors (nAChRs). By presenting key experimental data, detailed methodologies, and visual representations of their distinct mechanisms and signaling pathways, this document aims to serve as a valuable resource for the rational design and development of selective and potent nAChR modulators.

Introduction: Two Potent Modulators of nAChRs with Opposing Actions

Nicotinic acetylcholine receptors are critical ligand-gated ion channels involved in a wide array of physiological processes, making them a key target for therapeutic intervention. This compound, a diterpene lactone from gorgonian corals, and epibatidine, an alkaloid from the skin of the poison frog Epipedobates tricolor, represent two powerful pharmacological tools for probing nAChR function.[1][2] Despite both exhibiting high affinity for nAChRs, their mechanisms of action and subsequent physiological effects are diametrically opposed. This compound acts as a selective, irreversible antagonist, while epibatidine is an extremely potent agonist.[1][2] This guide will dissect these differences, providing a comprehensive overview of their interactions with nAChRs.

Mechanism of Action: Covalent Inhibition vs. Potent Activation

The fundamental difference between this compound and epibatidine lies in their mode of interaction with the nAChR binding site.

This compound is a slow-binding, irreversible antagonist that covalently modifies a specific tyrosine residue (Tyr190) within the alpha-subunits of the nAChR.[1][3] This covalent modification permanently inactivates the receptor.[3] Studies have shown that this compound preferentially inhibits one of the two acetylcholine-binding sites on the receptor.[1] This irreversible blockade is not easily reversed by washing and can be prevented by the presence of competitive nicotinic agonists and antagonists.[3]

Epibatidine , in contrast, is a potent full agonist for neuronal nAChRs.[2] It binds with exceptionally high affinity to the acetylcholine binding site, mimicking the action of the endogenous neurotransmitter, acetylcholine, to activate the receptor and open the ion channel.[2] This activation leads to the influx of cations and subsequent depolarization of the cell membrane.[4]

Figure 1. Comparative Mechanism of Action cluster_this compound This compound (Antagonist) cluster_Epibatidine Epibatidine (Agonist) This compound This compound nAChR_L nAChR This compound->nAChR_L Binds to ACh site Covalent_Bond Covalent Bond Formation (at Tyr190) nAChR_L->Covalent_Bond Blocked_Channel Blocked Ion Channel (Irreversible) Covalent_Bond->Blocked_Channel Inactivates Receptor Epibatidine Epibatidine nAChR_E nAChR Epibatidine->nAChR_E Binds to ACh site Channel_Opening Ion Channel Opening nAChR_E->Channel_Opening Activates Receptor Ion_Influx Cation Influx (Na+, Ca2+) Channel_Opening->Ion_Influx Depolarization

Figure 1. Opposing mechanisms of this compound and epibatidine at the nAChR.

Quantitative Comparison of nAChR Interactions

The following tables summarize the quantitative data on the binding affinities and functional potencies of this compound and epibatidine at various nAChR subtypes.

Table 1: Binding Affinity (Ki) of this compound and Epibatidine for nAChR Subtypes

CompoundnAChR SubtypeKi ValueNotesReference(s)
This compound NeuronalHigh Affinity (Irreversible)Covalently binds to the receptor.[1]
MuscleHigh Affinity (Irreversible)Covalently binds to the receptor.[5]
Epibatidine α4β20.02 - 0.04 nMExtremely high affinity.[6][7]
α720 - 233 nMHigh affinity, but lower than for α4β2.[6][7]
α3 (human)0.6 pMExceptionally high affinity.[2]
Muscle (Torpedo)~5 µMSignificantly lower affinity compared to neuronal subtypes.[2]

Table 2: Functional Potency (EC50) of Epibatidine at nAChR Subtypes

CompoundnAChR SubtypeEC50 ValueNotesReference(s)
Epibatidine α8 (chicken)1 nMExtremely potent agonist.[2]
α7 (chicken)2 µMPotent agonist.[2]
Muscle (Torpedo)1.6 µMLower potency compared to neuronal subtypes.[2]
Muscle (human)16 µMLower potency compared to neuronal subtypes.[2]

Note: As an irreversible antagonist, the concept of a traditional EC50 value is not applicable to this compound's inhibitory effect.

Experimental Protocols

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol is adapted for determining the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand, such as [³H]epibatidine, for binding to nAChRs.

1. Membrane Preparation:

  • Tissues or cells expressing the nAChR subtype of interest are homogenized in an ice-cold buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a binding buffer to a specific protein concentration.[8]

2. Incubation:

  • The membrane preparation is incubated with a fixed concentration of [³H]epibatidine and varying concentrations of the unlabeled test compound (e.g., epibatidine or a novel compound).

  • The incubation is carried out at a specific temperature for a duration sufficient to reach equilibrium.[4]

3. Separation of Bound and Free Ligand:

  • The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[9]

4. Quantification of Radioactivity:

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.[9]

5. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[9]

Figure 2. Radioligand Binding Assay Workflow Start Start Membrane_Prep 1. Membrane Preparation (from cells/tissue expressing nAChRs) Start->Membrane_Prep Incubation 2. Incubation (Membranes + [3H]Epibatidine + Test Compound) Membrane_Prep->Incubation Filtration 3. Separation of Bound/Free Ligand (Vacuum Filtration) Incubation->Filtration Quantification 4. Quantification of Radioactivity (Scintillation Counting) Filtration->Quantification Data_Analysis 5. Data Analysis (IC50 and Ki determination) Quantification->Data_Analysis End End Data_Analysis->End

Figure 2. Workflow for a competitive radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) for Functional Characterization

This electrophysiological technique is used to measure the functional properties of nAChRs expressed in Xenopus oocytes.

1. Oocyte Preparation and cRNA Injection:

  • Xenopus laevis oocytes are harvested and treated with collagenase to remove the follicular layer.

  • Stage V-VI oocytes are selected and injected with cRNA encoding the desired nAChR subunits.

  • Injected oocytes are incubated for several days to allow for receptor expression.[10]

2. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber and perfused with a recording solution.

  • The oocyte is impaled with two microelectrodes for voltage clamping.

  • The membrane potential is held at a constant level (e.g., -70 mV).[10]

3. Compound Application and Data Acquisition:

  • The test compound (e.g., epibatidine) is applied to the oocyte via the perfusion system at various concentrations.

  • The resulting ion current flowing through the nAChRs is recorded.[10]

4. Data Analysis:

  • The peak current amplitude is measured for each concentration of the test compound.

  • Concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).[9]

Downstream Signaling Pathways

Activation of nAChRs, particularly by potent agonists like epibatidine, initiates a cascade of intracellular signaling events, primarily triggered by the influx of Ca²⁺.[11] These pathways are crucial for various cellular functions, including neuroprotection, cell survival, and proliferation.[11] Key downstream signaling pathways include:

  • Phosphoinositide 3-kinase (PI3K)-Akt Pathway: Agonist stimulation of nAChRs can lead to the activation of the PI3K-Akt signaling pathway, which is known to promote cell survival and protect against neurotoxicity.[11]

  • Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) Pathway: The influx of cations following nAChR activation can also trigger the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.

As an irreversible antagonist, this compound would be expected to block the activation of these downstream signaling pathways by preventing the initial receptor activation and subsequent ion influx. In contrast, epibatidine, as a potent agonist, would strongly activate these pathways.

Figure 3. Generalized nAChR Signaling Pathways Agonist Agonist (e.g., Epibatidine) nAChR nAChR Agonist->nAChR Activates Antagonist Antagonist (e.g., this compound) Antagonist->nAChR Blocks Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx PI3K_Akt PI3K/Akt Pathway Ion_Influx->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ion_Influx->MAPK_ERK Cellular_Response Cellular Responses (e.g., Neuroprotection, Gene Expression) PI3K_Akt->Cellular_Response MAPK_ERK->Cellular_Response

Figure 3. Downstream effects of nAChR modulation.

Conclusion

This compound and epibatidine serve as exemplary compounds that highlight the diverse ways in which nAChR function can be modulated. This compound's irreversible antagonism provides a tool for permanently silencing specific nAChR populations, making it invaluable for studying their long-term roles in neuronal circuits. Conversely, epibatidine's potent agonism allows for the robust activation of nAChRs, facilitating the study of downstream signaling cascades and the physiological consequences of intense nicotinic stimulation. A thorough understanding of their contrasting effects, as detailed in this guide, is essential for researchers aiming to develop novel therapeutics targeting the nicotinic cholinergic system with improved selectivity and desired functional outcomes.

References

Validating the Lophotoxin Binding Site on the nAChR α-Subunit: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental and computational methodologies for validating the binding site of lophotoxin, a potent irreversible antagonist of the nicotinic acetylcholine receptor (nAChR). Understanding the precise interaction of this compound with the nAChR α-subunit is crucial for the development of novel therapeutics targeting this receptor family, which is implicated in a range of neurological and inflammatory diseases. This document outlines key experimental approaches, presents supporting data, and offers detailed protocols to aid in the design and execution of validation studies.

Introduction to this compound and the nAChR

Nicotinic acetylcholine receptors are ligand-gated ion channels critical for various physiological processes, including memory, movement, and sensory perception.[1] this compound, a cyclic diterpene isolated from gorgonian corals, acts as an irreversible inhibitor of nAChRs by blocking the agonist recognition site.[2][3] Early studies demonstrated that this compound and its analogs covalently label the α-subunit of the nAChR, suggesting a direct and stable interaction.[2] The irreversible nature of this binding makes this compound a valuable tool for probing the structure and function of the nAChR agonist binding site.

Validation of the this compound binding site is essential for several reasons. It provides a deeper understanding of the molecular determinants of ligand recognition and receptor activation. Furthermore, a validated binding site can serve as a template for the rational design of new drugs with improved selectivity and potency for specific nAChR subtypes. This guide will explore three primary approaches for validating the this compound binding site: biochemical methods, structural biology techniques, and computational modeling.

Biochemical Approaches for Binding Site Validation

Biochemical methods provide direct evidence of ligand-receptor interactions and have been instrumental in identifying the key residues involved in this compound binding. These techniques often involve radiolabeling, site-directed mutagenesis, and chemical cross-linking.

Covalent Labeling and Radioligand Binding Assays

Initial evidence for the this compound binding site came from experiments using radiolabeled this compound analogs. These studies demonstrated that this compound selectively and covalently binds to the α-subunit of the nAChR.[2] The binding of radiolabeled this compound can be competed off by known nicotinic agonists and antagonists, confirming its interaction with the agonist binding site.[2]

Experimental Protocol: Covalent Labeling with [3H]this compound Analog

  • Preparation of nAChR-rich membranes: Isolate membranes from a source rich in nAChRs, such as the electric organ of Torpedo californica.[2]

  • Radiolabeling: Incubate the membranes with a tritiated this compound analog ([3H]analog-1).[2]

  • Reduction: Treat the incubated membranes with sodium borohydride (NaBH4) to form a stable, covalent bond between the ligand and the receptor.[2]

  • Competition Assay: In parallel experiments, pre-incubate the membranes with known nAChR agonists (e.g., carbamylcholine) or antagonists (e.g., d-tubocurarine) before adding the radiolabeled this compound analog to demonstrate specificity.[2]

  • Analysis: Separate the proteins by SDS-PAGE and use autoradiography or liquid scintillation counting to detect the radiolabeled nAChR α-subunit.[2]

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique to pinpoint specific amino acid residues critical for ligand binding. By systematically replacing candidate residues within the putative binding pocket and assessing the impact on this compound binding or function, researchers can identify the key interaction points. Studies have shown that mutation of Tyr190 in the nAChR α-subunit is critical for the covalent reaction with this compound.[4][5]

Table 1: Effect of α-Subunit Mutations on Toxin Binding

MutationEffect on α-Bungarotoxin BindingReference
Cys128/142 to Ser/AlaAbolished high-affinity binding[6][7]
Asn141 (glycosylation site) mutationDid not efficiently attain high-affinity binding[6][7]
Pro136 to Gly/AlaNo effect on high-affinity binding[6][7]
Cys192/193 to SerNo effect on high-affinity binding[6][7]

Note: While this data is for α-bungarotoxin, it provides a framework for how mutagenesis can be used to probe the binding pocket. Similar experiments are crucial for this compound.

Photoaffinity Labeling

Photoaffinity labeling is another technique to identify ligand binding sites.[8] A photoreactive analog of the ligand is used to covalently attach to the receptor upon UV irradiation. Subsequent protein sequencing or mass spectrometry can then identify the labeled amino acid residues. While not extensively reported for this compound itself, this method has been successfully used to map the binding sites of other nAChR ligands.[9][10][11]

Structural Biology Approaches

High-resolution structural information provides the most detailed view of the ligand-receptor interaction. Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) can visualize the precise orientation of this compound within the nAChR binding pocket.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)

While a high-resolution structure of this compound in complex with the full nAChR is not yet available, studies on the homologous acetylcholine-binding protein (AChBP) have provided significant insights.[12] X-ray crystallography of this compound bound to AChBP revealed that it occupies the interfacial binding site, stabilized by interactions with key residues.[12] Cryo-EM is an increasingly powerful tool for determining the structures of large, flexible membrane proteins like the nAChR and has been used to visualize the binding of other toxins.[13][14]

Table 2: Key Residues in the nAChR α-Subunit Binding Pocket

ResidueLocation/LoopRole in Ligand BindingReference
Tyr93Loop AForms part of the aromatic box[15]
Trp149Loop BForms part of the aromatic box[15]
Tyr190Loop CCovalent attachment site for this compound[4][5]
Cys192/193Loop CDisulfide bridge, adjacent to binding site[15]
Tyr198Loop CForms part of the aromatic box[15]

Computational Approaches

Computational modeling and simulation can predict and rationalize the binding of ligands to their receptors, complementing experimental data.

Molecular Docking and Dynamics Simulations

Molecular docking can be used to predict the binding pose of this compound within a model of the nAChR binding site. These predictions can then guide site-directed mutagenesis experiments. Molecular dynamics simulations can further refine the binding pose and provide insights into the stability of the ligand-receptor complex over time. Homology models of nAChRs, often based on AChBP structures, are frequently used for these computational studies.[16]

Workflow for Validating the this compound Binding Site

The following diagrams illustrate a typical workflow for validating the this compound binding site, integrating computational and experimental approaches.

experimental_workflow cluster_comp Computational Analysis cluster_exp Experimental Validation Homology_Modeling Homology Modeling of nAChR Docking Molecular Docking of this compound Homology_Modeling->Docking Predicts binding pose MD_Sim Molecular Dynamics Simulations Docking->MD_Sim Refines pose Mutagenesis Site-Directed Mutagenesis Docking->Mutagenesis Identifies residues to mutate Binding_Assay Radioligand Binding Assays Mutagenesis->Binding_Assay Tests binding to mutants Structural_Bio X-ray Crystallography / Cryo-EM Binding_Assay->Structural_Bio Confirms binding site

Caption: Integrated workflow for validating the this compound binding site.

Signaling Pathway of nAChR Inhibition by this compound

This compound acts as a competitive antagonist at the orthosteric binding site of the nAChR, preventing the binding of the endogenous agonist acetylcholine (ACh) and thereby inhibiting ion channel opening.

signaling_pathway ACh Acetylcholine (Agonist) nAChR nAChR (Resting State) ACh->nAChR Binds This compound This compound (Antagonist) This compound->nAChR Binds Irreversibly nAChR_Open nAChR (Open State) Ion Influx nAChR->nAChR_Open Activates nAChR_Blocked nAChR (Blocked State) nAChR->nAChR_Blocked

Caption: Mechanism of nAChR inhibition by this compound.

Conclusion

Validating the this compound binding site on the nAChR α-subunit requires a multi-faceted approach that combines biochemical, structural, and computational methods. Covalent labeling and site-directed mutagenesis have been pivotal in identifying Tyr190 as a key residue for the irreversible binding of this compound. Future studies employing high-resolution structural techniques like cryo-EM on the this compound-nAChR complex will be invaluable for a complete atomic-level understanding of this interaction. The methodologies and data presented in this guide provide a robust framework for researchers to further investigate the binding of this compound and to design novel modulators of nAChR function.

References

A Comparative Guide to the Structure-Activity Relationship of Lophotoxin Analogs as Irreversible Nicotinic Acetylcholine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of lophotoxin analogs, detailing their structure-activity relationships (SAR) as potent, irreversible antagonists of the nicotinic acetylcholine receptor (nAChR). This compound, a cyclic diterpene isolated from gorgonian corals, and its derivatives represent a unique class of neurological probes due to their specific covalent modification of the nAChR.[1][2] This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes the relevant biological pathways and workflows to facilitate further research and drug development in this area.

Introduction to this compound and its Mechanism of Action

This compound and its analogs are marine neurotoxins that exhibit potent and irreversible antagonism of nAChRs.[2][3][4] Their mechanism of action involves the covalent modification of a specific tyrosine residue (Tyr190) located in the alpha-subunit of the receptor, a key component of the acetylcholine binding site.[1][3] This irreversible binding effectively blocks the receptor's function, leading to neuromuscular paralysis.[5] The unique chemical structure of lophotoxins, which includes a furanoaldehyde and an α,β-epoxy-γ-lactone, distinguishes them from the more common quaternary ammonium-containing neurotoxins.[6]

The irreversible nature of this interaction makes this compound and its active analogs valuable tools for studying the structure and function of the nAChR. Understanding the SAR of these compounds is crucial for the design of novel therapeutic agents and research probes with tailored affinity and selectivity. A key pharmacophore for their irreversible inhibitory activity has been identified, consisting of the lactone oxygens and an electron-deficient epoxide.[1][2]

Comparative Analysis of this compound Analogs

The inhibitory potency of this compound analogs is typically assessed by their ability to compete with the binding of a radiolabeled antagonist, such as [¹²⁵I]-α-bungarotoxin, to the nAChR. The following table summarizes the available quantitative data for a selection of naturally occurring and chemically modified this compound analogs.

AnalogModificationRelative Potency (IC50)Key Structural FeaturesReference
This compound -HighFuran, Epoxide, Lactone[1]
Bipinnatin-B Natural AnalogHighFuran, Epoxide, Lactone[1]
Bipinnatin-A Natural AnalogModerateFuran, Epoxide, Lactone[1]
Bipinnatin-C Natural AnalogLowFuran, Epoxide, Lactone[1]
Reduced Analog-1 Aldehyde reduced to alcoholRetained ActivityFuran, Epoxide, Lactone, Alcohol[3]
Inactive Analogs Lacking epoxide or lactoneInactive-[7]

Note: Specific IC50 values were not available in the public domain at the time of this guide's compilation. The relative potencies are based on qualitative descriptions from the cited literature. The bimolecular reaction constants for bipinnatins follow the order: Bipinnatin-B > Bipinnatin-A > Bipinnatin-C.[1]

Key Structure-Activity Relationships

Analysis of various this compound analogs has revealed several key structural features essential for their biological activity:

  • The Epoxide and Lactone Moieties: The presence of both the epoxide and lactone functionalities is critical for the irreversible inhibition of the nAChR.[7] These groups are believed to be involved in the covalent reaction with Tyr190. Analogs lacking either of these groups are inactive.[7]

  • The Furan Ring: The furan ring is a common feature among active this compound analogs and contributes to the overall conformation and binding affinity.

  • The α,β-Unsaturated Aldehyde: While initially thought to be essential, studies on a reduced analog where the aldehyde was converted to an alcohol showed that this group is not an absolute requirement for covalent reaction with the receptor, although it may influence potency.[3]

  • Stereochemistry: The specific stereochemistry of the molecule is crucial for its activity, as it dictates the correct orientation within the nAChR binding pocket for the covalent reaction to occur.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound analogs.

Competitive Radioligand Binding Assay

This assay is used to determine the potency of this compound analogs in inhibiting the binding of a known radiolabeled ligand to the nAChR.

Materials:

  • Membrane preparation from Torpedo californica electric organ (rich in nAChRs)

  • [¹²⁵I]-α-bungarotoxin (radioligand)

  • This compound analog (test compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA)

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [¹²⁵I]-α-bungarotoxin (typically near its Kd value), and varying concentrations of the this compound analog.

  • Equilibration: Incubate the mixture for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature). Due to the slow-binding nature of this compound, longer incubation times may be necessary to observe irreversible inhibition.[2]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the this compound analog that inhibits 50% of the specific binding of [¹²⁵I]-α-bungarotoxin (IC50 value).

Electrophysiological Recording

This technique is used to measure the functional inhibition of nAChR ion channel activity by this compound analogs.

Materials:

  • Xenopus oocytes or a suitable cell line (e.g., HEK293) expressing the desired nAChR subtype.

  • Two-electrode voltage-clamp setup or patch-clamp setup.

  • External solution (e.g., ND96 for oocytes).

  • Acetylcholine (ACh) or other nAChR agonist.

  • This compound analog (test compound).

Procedure:

  • Cell Preparation: Prepare the oocytes or cultured cells expressing the nAChRs.

  • Recording Setup: Place the cell in the recording chamber and establish a whole-cell voltage-clamp or two-electrode voltage-clamp configuration.

  • Control Response: Apply a known concentration of ACh to elicit a control inward current mediated by the nAChRs.

  • Inhibitor Application: Perfuse the cell with a solution containing the this compound analog for a defined period.

  • Test Response: After incubation with the analog, re-apply the same concentration of ACh and measure the resulting current.

  • Data Analysis: Compare the amplitude of the ACh-evoked current before and after the application of the this compound analog to determine the degree of inhibition. Due to the irreversible nature of the binding, washout of the compound is not expected to restore receptor function.

Visualizing Pathways and Workflows

Signaling Pathway of nAChR Inhibition by this compound

The following diagram illustrates the mechanism of this compound action and the subsequent blockade of the nAChR signaling pathway.

nAChR_Inhibition cluster_membrane Cell Membrane cluster_receptor α-subunit nAChR nAChR Ion_Influx Ion Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opens Tyr190 Tyr190 ACh Acetylcholine (Agonist) ACh->nAChR Binds This compound This compound Analog This compound->Tyr190 Covalently Binds Blocked Blocked Depolarization Membrane Depolarization Ion_Influx->Depolarization Blocked->Ion_Influx

Caption: Mechanism of irreversible nAChR inhibition by this compound analogs.

Experimental Workflow for SAR Studies

The following diagram outlines a typical workflow for the structure-activity relationship study of this compound analogs.

SAR_Workflow start Start: Synthesize/Isolate this compound Analogs binding_assay Competitive Radioligand Binding Assay start->binding_assay electrohpysiology Electrophysiological Recording start->electrohpysiology data_analysis Data Analysis (IC50/Ki Determination) binding_assay->data_analysis electrohpysiology->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis end End: Identify Pharmacophore sar_analysis->end

Caption: A generalized workflow for SAR studies of this compound analogs.

Conclusion

This compound and its analogs are powerful tools for probing the nicotinic acetylcholine receptor. Their unique mechanism of irreversible inhibition through covalent modification of Tyr190 provides a distinct advantage for specific research applications. The structure-activity relationships highlighted in this guide underscore the critical role of the epoxide and lactone functionalities in their biological activity. While quantitative data for a broad range of analogs remains somewhat limited in the public domain, the experimental protocols provided herein offer a solid foundation for researchers to conduct their own comparative studies. Further investigation into the synthesis of novel analogs and a more detailed quantification of their potencies will undoubtedly contribute to a deeper understanding of nAChR pharmacology and aid in the development of new therapeutic agents targeting this important receptor family.

References

Comparative Analysis of Lophotoxin Potency Across Nicotinic Acetylcholine Receptor (nAChR) Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of lophotoxin, a marine neurotoxin, and its activity as an antagonist of nicotinic acetylcholine receptors (nAChRs). This compound, a diterpene lactone isolated from gorgonian corals, serves as a valuable pharmacological tool for studying nAChR structure and function due to its unique mechanism of action.[1] This document summarizes its potency across various receptor preparations, details the experimental protocols used for its characterization, and visualizes its mechanism and experimental workflows.

Mechanism of Action: Irreversible Antagonism

This compound is a potent, slow-binding, and irreversible antagonist of nAChRs.[2][3] Unlike competitive antagonists that reversibly bind to the receptor, this compound forms a covalent bond with a specific tyrosine residue (Tyr190) located in the α-subunits of the nAChR.[2][4] This site is a key component of the acetylcholine binding pocket. The covalent modification of this residue results in a near-permanent blockade of the agonist binding site, preventing channel activation.[4][5] Studies have shown that this compound preferentially inhibits one of the two agonist binding sites on the receptor, a preference driven by both a higher initial affinity and a faster rate of irreversible inhibition at that specific site.[2][6]

Comparative Potency of this compound

Direct comparative IC50 or Ki values for this compound across a comprehensive panel of nAChR subtypes are not widely reported in the literature, primarily due to its irreversible covalent binding mechanism. For such inhibitors, the rate of inactivation is often a more relevant parameter than equilibrium-dependent constants like IC50. However, data from various studies using different nAChR preparations allow for a semi-quantitative comparison of its effects. This compound demonstrates selectivity, showing potent activity against vertebrate muscle and neuronal nAChRs while being notably ineffective against certain invertebrate receptors.[1][7]

nAChR Subtype / PreparationSource Organism / Cell LinePotency / Effect ObservedSupporting Experimental Data
Muscle-type nAChR Torpedo californica (electric organ)Irreversible inhibition of [¹²⁵I]-α-bungarotoxin binding. Covalently labels the α-subunit.[4][5]Toxin binding was prevented by pre-incubation with agonists and competitive antagonists, confirming action at the agonist binding site.[5]
Muscle-type nAChR BC3H-1 cellsIrreversible inactivation of the receptor.[6]Binding of a single this compound molecule per receptor is sufficient to render the receptor nonfunctional.[6]
Muscle-type nAChR Mouse (expressed in Xenopus oocytes)Complete and irreversible block of ACh-induced currents.[7]A 1-hour application of 30 µM bipinnatin B (a potent this compound analogue) completely abolished the response to acetylcholine.[7]
Neuronal-type nAChR Chick and Rat (autonomic ganglia)Selective, high-affinity antagonism.[1]Low concentrations (1 µM) produce a blockade of neuronal nicotinic transmission. Higher concentrations (up to 32 µM) result in an irreversible block.[1]
α7 nAChR Human (expressed in HEK cells)Inhibition of α7-nAChR function.[8]This compound was found to inhibit receptor function and ligand binding to the acetylcholine binding protein (AChBP), a homolog of the α7 receptor domain.[8]
Neuronal-type nAChR Cockroach (Periplaneta americana)Blockade of α-bungarotoxin-sensitive neuronal nAChRs.[7]Both this compound and its analogue bipinnatin B were effective against these insect nAChRs.[7]
nAChR Nematode (Ascaris suum)Insensitive / No effect.[7]Bipinnatin B, which potently blocks vertebrate muscle and neuronal nAChRs, had no effect on nematode nAChRs.[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of this compound action and a typical workflow for its characterization.

G cluster_receptor nAChR Signaling ACh Acetylcholine (ACh) nAChR Nicotinic Receptor (nAChR) (Resting State) ACh->nAChR Binding Blocked This compound This compound This compound->nAChR Covalent Binding to α-subunit (Tyr190) nAChR_Blocked nAChR Covalently Blocked by this compound Ion_Channel Ion Channel Closed nAChR_Blocked->Ion_Channel Remains Closed No_Influx No Ion Influx (Na⁺, Ca²⁺) Ion_Channel->No_Influx No_Depolarization No Depolarization No_Influx->No_Depolarization

Caption: Mechanism of irreversible nAChR antagonism by this compound.

G cluster_workflow Electrophysiology Workflow for Irreversible Antagonist cluster_key Key Steps A Prepare nAChR-expressing cells (e.g., Xenopus oocytes, HEK cells) B Establish Whole-Cell or Two-Electrode Voltage Clamp A->B C Record Baseline Current (Apply Agonist, e.g., ACh) B->C D Incubate with this compound (Varying concentrations & times) C->D E Washout Period D->E F Re-apply Agonist (Post-toxin incubation) E->F G Measure Peak Current Amplitude F->G H Data Analysis G->H I Compare Pre- vs. Post-Toxin Currents (Determine rate and extent of inhibition) H->I C_node Control Response D_node Toxin Application F_node Test for Irreversibility

Caption: Workflow for assessing an irreversible nAChR antagonist.

Experimental Protocols

The characterization of this compound's activity relies on established techniques in pharmacology and neurobiology. Below are generalized protocols for the key experimental approaches cited.

Radioligand Binding Assay for Irreversible Inhibition

This assay measures the ability of this compound to prevent the binding of a radiolabeled ligand (like [¹²⁵I]-α-bungarotoxin for muscle-type or α7 nAChRs) to the receptor.

a. Membrane Preparation:

  • Homogenize tissue or cells expressing the target nAChR subtype in a cold buffer (e.g., Tris-HCl with protease inhibitors).

  • Centrifuge the homogenate at low speed to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

b. Inhibition Assay:

  • Aliquots of the membrane preparation are pre-incubated for varying durations with a range of this compound concentrations (or buffer for control) at room temperature or 37°C. This pre-incubation step is critical for irreversible inhibitors.

  • Following the pre-incubation, a fixed concentration of the radiolabeled antagonist (e.g., [¹²⁵I]-α-bungarotoxin) is added to all samples.

  • The incubation is allowed to proceed to equilibrium (for the radioligand).

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes while allowing unbound radioligand to pass through.

  • Filters are washed quickly with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using a gamma counter.

  • Non-specific binding is determined in parallel samples containing a high concentration of a known nAChR ligand (e.g., nicotine or d-tubocurarine).

  • Data are analyzed to determine the reduction in specific binding caused by this compound as a function of its concentration and pre-incubation time.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is commonly used with Xenopus oocytes expressing specific nAChR subtypes to measure ion flow through the receptor channel.

a. Oocyte Preparation:

  • Harvest oocytes from a female Xenopus laevis frog.

  • Inject oocytes with cRNAs encoding the specific α and β subunits of the desired nAChR subtype.

  • Incubate the oocytes for 2-7 days to allow for receptor expression on the cell surface.

b. Electrophysiological Recording:

  • Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., Ringer's solution).

  • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording. Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Establish a baseline by applying a short pulse of a high concentration of an agonist (e.g., acetylcholine) and record the peak inward current. This serves as the control response.

  • Perfuse the chamber with a specific concentration of this compound for a defined period (e.g., 1 to 60 minutes).

  • Perform a washout by perfusing the chamber with the standard recording solution for an extended period (e.g., 30-60 minutes) to remove any unbound toxin.

  • Re-apply the same agonist pulse as in the control step and record the resulting current.

  • The percentage of inhibition is calculated by comparing the peak current amplitude before and after this compound exposure. The lack of recovery after the washout period confirms irreversible antagonism.[7]

References

Lophotoxin's Receptor Cross-Reactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological tool is paramount. This guide provides an objective comparison of Lophotoxin's activity on its primary target, the nicotinic acetylcholine receptor (nAChR), versus other neurotransmitter receptors, supported by available experimental data and detailed methodologies.

This compound, a potent neurotoxin isolated from gorgonian corals, is a well-established irreversible antagonist of nicotinic acetylcholine receptors (nAChRs). Its high affinity and covalent mode of inhibition have made it a valuable tool for characterizing nAChR structure and function. However, a comprehensive understanding of its potential cross-reactivity with other neurotransmitter receptors is crucial for the accurate interpretation of experimental results and for assessing its therapeutic potential. This guide delves into the selectivity profile of this compound, with a particular focus on its unexpected interaction with the serotonin type 3A (5-HT3A) receptor.

Quantitative Comparison of this compound Activity

This compound exhibits a pronounced selectivity for nAChRs. Due to its irreversible binding mechanism, traditional equilibrium dissociation constants (Ki) derived from standard competitive binding assays are not always suitable for quantifying its potency. Instead, the rate of irreversible inactivation or functional inhibition (IC50) is often used to describe its effects.

Receptor TargetReceptor TypeThis compound ActivityQuantitative ValueReference
Nicotinic Acetylcholine Receptor (nAChR) Ligand-gated ion channelIrreversible AntagonistIC50 ≈ 2µM (functional inhibition)[1]
Serotonin Receptor Type 3A (5-HT3A) Ligand-gated ion channelFunctional InhibitorInhibitory effect observed, specific IC50 not determined[2]
Muscarinic Acetylcholine Receptors G-protein coupled receptorNo significant activityNo significant inhibition observed[3]
GABA-A Receptors Ligand-gated ion channelNo significant activityNo significant inhibition observed[3]

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action at the nAChR involves the covalent modification of a specific tyrosine residue (Tyr190) within the alpha subunit's agonist binding site.[2][4] This irreversible binding prevents acetylcholine from activating the receptor, thereby blocking neuromuscular transmission and neuronal signaling.

The interaction with the 5-HT3A receptor is less well characterized but is presumed to be non-covalent and inhibitory, leading to a reduction in serotonin-evoked currents.

cluster_nAChR Nicotinic Acetylcholine Receptor (nAChR) Pathway cluster_5HT3A Serotonin 5-HT3A Receptor Pathway Acetylcholine Acetylcholine nAChR nAChR Acetylcholine->nAChR Binds Ion_Flow_nAChR Na+/Ca2+ Influx nAChR->Ion_Flow_nAChR Opens Depolarization_nAChR Depolarization Ion_Flow_nAChR->Depolarization_nAChR Leads to Lophotoxin_nAChR This compound Lophotoxin_nAChR->nAChR Irreversibly Binds (Tyr190) Serotonin Serotonin HT3A 5-HT3A Receptor Serotonin->HT3A Binds Ion_Flow_HT3A Na+/K+/Ca2+ Influx HT3A->Ion_Flow_HT3A Opens Depolarization_HT3A Depolarization Ion_Flow_HT3A->Depolarization_HT3A Leads to Lophotoxin_HT3A This compound Lophotoxin_HT3A->HT3A Inhibits

Caption: Signaling pathways for nAChR and 5-HT3A receptors and the inhibitory action of this compound.

Experimental Protocols

Accurate assessment of this compound's cross-reactivity requires robust experimental designs. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for nAChRs (Irreversible Antagonist)

This protocol is adapted for an irreversible antagonist and aims to determine the rate of receptor inactivation.

Objective: To measure the time- and concentration-dependent irreversible inhibition of radioligand binding to nAChRs by this compound.

Materials:

  • Membrane preparation from cells expressing the nAChR subtype of interest (e.g., from Torpedo electric organ or a stable cell line).

  • Radioligand: [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin.

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters (pre-soaked in 0.5% polyethylenimine).

  • Scintillation fluid and counter.

Procedure:

  • Incubation Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: Membrane preparation + radioligand.

    • Non-specific Binding (NSB): Membrane preparation + radioligand + a saturating concentration of a known reversible nAChR antagonist (e.g., d-tubocurarine).

    • This compound Inhibition: Membrane preparation pre-incubated with various concentrations of this compound for different time points before the addition of the radioligand.

  • Pre-incubation with this compound: Add different concentrations of this compound to the designated wells containing the membrane preparation. Incubate for varying time points (e.g., 0, 5, 15, 30, 60 minutes) at a controlled temperature (e.g., 25°C).

  • Radioligand Addition: After the pre-incubation period, add the radioligand to all wells at a concentration near its Kd.

  • Incubation: Incubate the plate for a time sufficient to reach equilibrium for the radioligand in the absence of the irreversible inhibitor (typically 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - NSB.

    • For each this compound concentration, plot the percentage of specific binding remaining as a function of the pre-incubation time.

    • Determine the observed rate of inactivation (k_obs) from the slope of the semi-logarithmic plot of % binding versus time.

    • Plot k_obs versus the this compound concentration to determine the inactivation rate constant (k_inact) and the dissociation constant of the initial reversible binding (Ki).

cluster_workflow Irreversible Radioligand Binding Assay Workflow A Prepare Membrane Homogenate B Pre-incubate with this compound (various concentrations and times) A->B C Add Radioligand ([³H]-epibatidine) B->C D Incubate to Equilibrium C->D E Filter and Wash D->E F Scintillation Counting E->F G Data Analysis (k_obs, k_inact, Ki) F->G

Caption: Workflow for an irreversible radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) Assay for 5-HT3A Receptor Functional Inhibition

This electrophysiological assay directly measures the functional consequences of this compound on ion channel activity.

Objective: To determine the IC50 of this compound for the inhibition of serotonin-evoked currents in Xenopus oocytes expressing 5-HT3A receptors.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the human 5-HT3A receptor subunit.

  • Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

  • Serotonin stock solution.

  • This compound stock solution.

  • Two-electrode voltage clamp setup (amplifier, micromanipulators, perfusion system).

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog. Defolliculate the oocytes and inject each with the 5-HT3A receptor cRNA. Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording, one for current injection).

    • Clamp the oocyte membrane potential at a holding potential of -60 mV.

  • Baseline Response: Apply a saturating concentration of serotonin (e.g., 10 µM) to the oocyte and record the peak inward current. Wash the oocyte with recording solution until the current returns to baseline.

  • This compound Application: Perfuse the oocyte with a specific concentration of this compound for a set pre-incubation time (e.g., 2-5 minutes).

  • Co-application: In the continued presence of this compound, co-apply the same saturating concentration of serotonin and record the peak inward current.

  • Washout and Recovery: Wash the oocyte with recording solution to assess the reversibility of the inhibition.

  • Concentration-Response Curve: Repeat steps 3-6 with a range of this compound concentrations.

  • Data Analysis:

    • For each this compound concentration, calculate the percentage of inhibition of the serotonin-evoked current.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_tevc TEVC Functional Assay Workflow A Inject Oocytes with 5-HT3A cRNA B Incubate for Receptor Expression A->B C Mount Oocyte and Clamp at -60 mV B->C D Record Baseline Serotonin Response C->D E Apply this compound D->E F Record Serotonin Response in Presence of this compound E->F G Washout F->G H Repeat for Multiple Concentrations F->H G->D Next Concentration I Generate Dose-Response Curve (IC50) H->I

Caption: Workflow for a two-electrode voltage clamp (TEVC) assay.

Conclusion

This compound is a highly selective and potent irreversible antagonist of nicotinic acetylcholine receptors. While its primary utility lies in the study of nAChRs, researchers should be aware of its potential for cross-reactivity, particularly with the serotonin 5-HT3A receptor. The experimental protocols provided in this guide offer a framework for quantitatively assessing the selectivity profile of this compound and other novel compounds, ensuring the generation of precise and reliable data in neuroscience and drug discovery research. Further investigation into the mechanism of this compound's interaction with the 5-HT3A receptor is warranted to fully understand its pharmacological profile.

References

Unraveling the Intricacies of Lophotoxin's Grip on Nicotinic Acetylcholine Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions between ligands and their targets is paramount. This guide provides a comparative analysis of lophotoxin binding to nicotinic acetylcholine receptors (nAChRs), offering insights into its unique mechanism of action in contrast to other well-characterized nAChR antagonists.

This compound, a potent marine neurotoxin, distinguishes itself as a slow-binding, irreversible antagonist of nAChRs. Unlike reversible antagonists that associate and dissociate from the receptor, this compound forms a stable, covalent bond, rendering the receptor permanently inactive.[1][2][3] This guide delves into the experimental data characterizing this interaction and compares it with other key nAChR ligands, providing a framework for future research and drug design.

The Challenge of Analyzing Irreversible Binding: Beyond Scatchard Analysis

Traditional Scatchard analysis is a cornerstone for characterizing the affinity (Kd) and receptor density (Bmax) of reversible ligand-receptor interactions, which exist in a state of equilibrium. However, the irreversible nature of this compound's binding presents a unique challenge to this method. As this compound progressively forms covalent bonds with the nAChR, a true equilibrium is never reached.[2]

Consequently, the interaction of irreversible inhibitors like this compound is better described by kinetic parameters:

  • KI (Inactivation Constant): This represents the concentration of the inhibitor that yields half-maximal inactivation rate. It is a measure of the initial binding affinity before the covalent bond is formed.

  • kinact (Rate of Inactivation): This is the maximal rate of irreversible inactivation at saturating concentrations of the inhibitor.

These parameters provide a more accurate depiction of the potency and efficiency of an irreversible inhibitor.

Comparative Analysis of nAChR Antagonist Binding

To contextualize the binding characteristics of this compound, it is essential to compare it with other nAChR antagonists, including another irreversible inhibitor, α-bungarotoxin, and a classic competitive antagonist, d-tubocurarine.

LigandBinding MechanismReceptor SubtypeBinding ParametersReference
This compound Irreversible, CovalentMuscle-type nAChRsPreferentially inhibits one of two acetylcholine-binding sites.[1][4][1][4]
Autonomic Ganglia nAChRsEffective irreversible blockade.[5][5]
α-Bungarotoxin IrreversibleMuscle-type nAChRsEssentially irreversible binding.[6]
Neuronal α7 nAChRKd ≈ 1.7 nM; Bmax ≈ 37 fmol/mg protein (rat brain)[5]
Cockroach Central nAChRKd = 4.3 nM[7]
d-Tubocurarine Reversible, CompetitiveTorpedo (muscle-type) nAChR (α-γ interface - high affinity)Kd ≈ 30-40 nM[1][4]
Torpedo (muscle-type) nAChR (α-δ interface - low affinity)Kd ≈ 1.2-8 µM[1][4]
Frog Neuromuscular JunctionStoichiometric Kds of 2.2 and 8.8 µM[6]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting binding data and designing new studies.

Protocol for Determining KI and kinact for an Irreversible Inhibitor

This protocol is adapted for the analysis of an irreversible inhibitor like this compound using a competitive radioligand binding assay.

1. Materials and Reagents:

  • Receptor Source: Membranes prepared from cells or tissues expressing the nAChR subtype of interest (e.g., Torpedo electric organ for muscle-type receptors).
  • Radioligand: A high-affinity, reversible radiolabeled antagonist for the nAChR of interest (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin, used here to measure available sites).
  • Irreversible Inhibitor: this compound.
  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
  • Wash Buffer: Cold assay buffer.
  • Glass Fiber Filters: Pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
  • Scintillation Cocktail and Counter.

2. Experimental Procedure:

  • Incubation Setup: Prepare a series of tubes or a 96-well plate.
  • Time-Dependent Inhibition:
  • To each tube/well, add the receptor preparation and different concentrations of this compound.
  • Incubate these mixtures for various time points (e.g., 0, 5, 10, 20, 30, 60 minutes) at a controlled temperature.
  • Radioligand Addition:
  • At the end of each incubation period, add the radioligand at a concentration near its Kd to all tubes/wells.
  • Incubate for a short, defined period to allow the radioligand to bind to the receptors that have not been inactivated by this compound. This incubation time should be minimized to prevent further inactivation during this step.
  • Separation of Bound and Free Ligand:
  • Rapidly filter the incubation mixture through the glass fiber filters using a vacuum manifold.
  • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
  • Quantification:
  • Place the filters in scintillation vials with scintillation cocktail.
  • Measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • For each this compound concentration, plot the remaining specific binding of the radioligand as a function of the pre-incubation time.
  • Fit the data to a single exponential decay equation to determine the observed rate of inactivation (kobs) for each this compound concentration.
  • Plot the kobs values against the corresponding this compound concentrations.
  • Fit this plot to the following equation to determine KI and kinact: kobs = kinact * [I] / (KI + [I]) where [I] is the concentration of the irreversible inhibitor (this compound).

Visualizing the Molecular Interactions and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the irreversible binding of this compound and the experimental workflow for its characterization.

G cluster_receptor nAChR Subunit Interface Receptor nAChR Binding Pocket (with Tyr190) Covalent_Bond Covalent Bond Formation (Irreversible) Receptor->Covalent_Bond Chemical Reaction (kinact) This compound This compound This compound->Receptor Initial Reversible Binding (KI) Inactive_Receptor Inactive nAChR Covalent_Bond->Inactive_Receptor

Caption: Irreversible binding of this compound to the nAChR.

G Start Start Prepare Prepare Receptor Membranes and Reagents Start->Prepare Incubate_this compound Incubate Receptors with Varying [this compound] for Different Durations (t) Prepare->Incubate_this compound Add_Radioligand Add Reversible Radioligand (e.g., [3H]epibatidine) Incubate_this compound->Add_Radioligand Filter Rapid Filtration to Separate Bound and Free Radioligand Add_Radioligand->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis: 1. Plot Binding vs. Time for each [this compound] -> k_obs 2. Plot k_obs vs. [this compound] -> KI and kinact Count->Analyze End End Analyze->End

Caption: Workflow for determining KI and kinact.

Conclusion

This compound's irreversible and slow-binding nature makes it a unique tool for studying nAChR structure and function. While traditional Scatchard analysis is not suitable for characterizing its binding, kinetic analysis provides valuable insights into its potency and mechanism of action. This guide highlights the importance of selecting appropriate experimental designs and data analysis methods when investigating irreversible inhibitors. Further research to determine the specific KI and kinact values for this compound across various nAChR subtypes will be crucial for a more complete understanding of its pharmacological profile and for leveraging its unique properties in the development of novel therapeutics.

References

Lophotoxin in Competitive Binding Assays: A Comparative Guide for nAChR Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lophotoxin's performance against other nicotinic acetylcholine receptor (nAChR) ligands in competitive binding assays. The following sections detail the unique inhibitory mechanism of this compound, present quantitative binding data for various nAChR ligands, and provide comprehensive experimental protocols and pathway diagrams.

Unraveling the Inhibition of Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors (nAChRs) are crucial ligand-gated ion channels in the central and peripheral nervous systems, playing a vital role in synaptic transmission. The modulation of these receptors by various ligands is a key area of research for the development of therapeutics for a range of neurological disorders. Among the diverse array of nAChR antagonists, the marine-derived neurotoxin, this compound, stands out due to its unique mechanism of action.

This compound acts as a potent, slow-binding, and irreversible antagonist of nAChRs.[1] Unlike many competitive antagonists that bind reversibly to the receptor's active site, this compound forms a covalent bond with a specific tyrosine residue (Tyr190) located in the alpha-subunits of the nAChR.[2][3] This irreversible binding leads to a long-lasting blockade of the receptor, making it a valuable tool for studying nAChR structure and function. This compound preferentially inhibits one of the two acetylcholine-binding sites on the receptor.[2][4]

This guide will compare the binding characteristics of this compound with other well-known nAChR ligands, including the irreversible antagonist α-bungarotoxin and the reversible antagonists mecamylamine and d-tubocurarine.

Quantitative Comparison of nAChR Ligand Binding

The following table summarizes the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and other selected nAChR ligands. It is important to note that for irreversible inhibitors like this compound, IC50 values are time-dependent and not a direct measure of affinity in the same way a Ki value is for a reversible inhibitor. The potency of irreversible inhibitors is often better described by their rate of inactivation.

LigandTarget nAChR Subtype(s)Binding Affinity (Ki)IC50Mechanism of Action
This compound Muscle and Neuronal nAChRs-Time-dependentIrreversible covalent modification
α-BungarotoxinMuscle-type, α7, α9, α10 neuronal nAChRs~ pM to nM range-Irreversible competitive antagonist
MecamylamineNon-selective neuronal nAChRs~1.53 µM (rat brain membranes)~0.34 µM (rat chromaffin cells)Non-competitive antagonist (channel blocker)
d-TubocurarineMuscle-type and neuronal nAChRsHigh affinity: ~35 nM, Low affinity: ~1.2 µM-Competitive antagonist

Experimental Protocols

Competitive Radioligand Binding Assay for nAChR Antagonists

This protocol outlines a standard procedure for a competitive radioligand binding assay using a 96-well plate format to determine the binding affinity of test compounds for nicotinic acetylcholine receptors.

Materials:

  • Receptor Source: Membranes prepared from cells expressing the nAChR subtype of interest (e.g., HEK293 cells) or from tissue homogenates (e.g., rat brain cortex).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) nAChR ligand with high affinity and specificity (e.g., [³H]epibatidine, [¹²⁵I]α-bungarotoxin).

  • Test Compounds: this compound and other nAChR ligands of interest.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., 100 µM nicotine or unlabeled α-bungarotoxin).

  • 96-well Filter Plates: With glass fiber filters (e.g., GF/B or GF/C), pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Fluid.

  • Microplate Scintillation Counter.

  • Plate shaker.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold assay buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add receptor membranes, radioligand (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Add receptor membranes, radioligand, and a saturating concentration of the non-specific binding control.

    • Competitive Binding: Add receptor membranes, radioligand, and varying concentrations of the test compound (e.g., this compound or other ligands).

  • Incubation:

    • Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (typically 60-180 minutes). For slow-binding inhibitors like this compound, longer incubation times may be necessary. Gently agitate the plate during incubation.

  • Filtration:

    • Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

    • For reversible competitive inhibitors, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing Molecular Interactions and Cellular Responses

nAChR Signaling Pathway

Activation of nicotinic acetylcholine receptors triggers a cascade of intracellular signaling events. The influx of cations, primarily Na⁺ and Ca²⁺, upon channel opening leads to membrane depolarization and the activation of various downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways. These pathways are crucial in regulating a wide range of cellular processes, from cell survival and proliferation to synaptic plasticity.

nAChR_Signaling_Pathway nAChR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm nAChR nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Opens Channel PI3K PI3K Akt Akt PI3K->Akt Cellular_Response Cellular Response (Survival, Proliferation, Synaptic Plasticity) Akt->Cellular_Response Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cellular_Response Acetylcholine Acetylcholine Acetylcholine->nAChR Binds Ca_Influx->PI3K Activates Ca_Influx->Ras Activates Competitive_Binding_Assay_Workflow Competitive Binding Assay Workflow Start Start: Prepare Reagents Prepare_Membranes 1. Prepare nAChR Membranes Start->Prepare_Membranes Add_Components 2. Add Components to 96-well Plate (Membranes, Radioligand, Test Compound) Prepare_Membranes->Add_Components Incubate 3. Incubate to Reach Equilibrium Add_Components->Incubate Filter 4. Separate Bound and Free Ligand (Vacuum Filtration) Incubate->Filter Wash 5. Wash Filters Filter->Wash Dry 6. Dry Filters Wash->Dry Add_Scintillant 7. Add Scintillation Fluid Dry->Add_Scintillant Count 8. Measure Radioactivity (Scintillation Counting) Add_Scintillant->Count Analyze 9. Data Analysis (IC50/Ki Determination) Count->Analyze End End: Results Analyze->End

References

Lophotoxin's Irreversible Grip on Nicotinic Acetylcholine Receptors: A Washout Experiment-Based Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nature of receptor inhibition is paramount. This guide provides an objective comparison of lophotoxin's interaction with nicotinic acetylcholine receptors (nAChRs) against other common antagonists, with a focus on the experimental data derived from washout experiments that confirm its irreversible binding.

This compound, a diterpene lactone isolated from gorgonian corals, stands out as a potent and irreversible inhibitor of nAChRs.[1] This irreversibility, stemming from a covalent bond formation with the receptor, makes it a valuable tool for studying nAChR structure and function. Washout experiments are a cornerstone technique to differentiate such irreversible inhibitors from their reversible counterparts. This guide delves into the experimental evidence and methodologies that underpin our understanding of this compound's unique mechanism of action.

Comparing nAChR Inhibitors: The Washout Verdict

The reversibility of a ligand's binding to its receptor is a critical determinant of its pharmacological profile. Washout experiments provide a direct functional measure of this characteristic. In these assays, after exposing the receptors to an inhibitor, the inhibitor is washed away, and the recovery of receptor function is monitored over time. The table below summarizes the binding characteristics of this compound in comparison to other well-known nAChR antagonists.

InhibitorTarget Receptor(s)Binding MechanismOutcome of Washout Experiments
This compound Muscle and neuronal nAChRsIrreversible (covalent) No significant recovery of receptor function even after prolonged washout.
α-Bungarotoxin Muscle-type and α7 neuronal nAChRsPseudo-irreversible (very slow dissociation) Very slow and often incomplete recovery of receptor function over hours.[2]
d-Tubocurarine Muscle and neuronal nAChRsReversible (competitive) Rapid and complete recovery of receptor function upon washout.[3]
Mecamylamine Neuronal nAChRsReversible (non-competitive channel blocker) Rapid and complete recovery of receptor function upon washout.

The "How-To": A Detailed Look at this compound Washout Experiments

To experimentally validate the irreversible nature of this compound's inhibition of nAChRs, a meticulously designed washout experiment is essential. The following protocol outlines a typical workflow using a cell-based assay with functional readouts, such as whole-cell patch-clamp electrophysiology or a calcium flux assay.

Experimental Protocol: this compound Washout Assay

Objective: To determine the reversibility of nAChR inhibition by this compound.

Materials:

  • Cells expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with nAChR subunits).

  • Recording solution (e.g., Hanks' Balanced Salt Solution, HBSS).

  • nAChR agonist (e.g., acetylcholine, nicotine).

  • This compound.

  • Control reversible nAChR antagonist (e.g., d-tubocurarine).

  • Instrumentation for measuring nAChR activity (e.g., patch-clamp setup, fluorescence plate reader).

Procedure:

  • Baseline Response:

    • Establish a stable baseline recording of nAChR activity by perfusing the cells with the recording solution.

    • Apply a saturating concentration of the nAChR agonist for a short duration to elicit a maximal response. Record the response amplitude.

    • Wash out the agonist and allow the receptors to fully recover to the baseline state. Repeat this step 2-3 times to ensure a stable and reproducible baseline response.

  • Inhibitor Incubation:

    • Incubate the cells with a known concentration of this compound for a predetermined period (e.g., 10-30 minutes).

    • For the control experiment, incubate a separate set of cells with a concentration of a reversible inhibitor (e.g., d-tubocurarine) that produces a similar level of initial inhibition.

  • Washout Phase:

    • Perfuse the cells with a large volume of fresh, inhibitor-free recording solution for an extended period (e.g., 30-60 minutes or longer). The goal is to completely remove any unbound inhibitor from the experimental system.

  • Post-Washout Response:

    • After the washout period, re-apply the same saturating concentration of the nAChR agonist used to establish the baseline.

    • Record the amplitude of the nAChR response.

  • Data Analysis:

    • Calculate the percentage of receptor activity recovery by comparing the post-washout response amplitude to the initial baseline response amplitude.

    • For this compound-treated cells, the expectation is minimal to no recovery of the agonist-induced response.

    • For the reversible inhibitor control, a significant, if not complete, recovery of the response is expected.

Visualizing the Process and Pathway

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the experimental workflow of a washout experiment and the signaling pathway of the nicotinic acetylcholine receptor.

Washout_Experiment_Workflow cluster_pre_incubation 1. Baseline Measurement cluster_incubation 2. Inhibitor Incubation cluster_washout 3. Washout Phase cluster_post_washout 4. Post-Washout Measurement start Start agonist1 Apply nAChR Agonist start->agonist1 record1 Record Baseline Response agonist1->record1 wash1 Washout Agonist record1->wash1 inhibitor Apply this compound or Reversible Inhibitor wash1->inhibitor washout_inhibitor Washout Inhibitor with Fresh Solution inhibitor->washout_inhibitor agonist2 Re-apply nAChR Agonist washout_inhibitor->agonist2 record2 Record Post-Washout Response agonist2->record2 analyze Analyze Data & Compare Responses record2->analyze

Caption: Workflow of a washout experiment to determine inhibitor reversibility.

nAChR_Signaling_Pathway cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR nAChR ion_channel Ion Channel Ca_influx Ca²⁺ Influx ion_channel->Ca_influx Opens ACh Acetylcholine (Agonist) ACh->nAChR Binds PI3K PI3K Ca_influx->PI3K Activates Akt Akt PI3K->Akt Activates Neuroprotection Neuroprotection & Cell Survival Akt->Neuroprotection

Caption: Simplified nAChR signaling pathway leading to neuroprotection.

References

Unraveling Nicotinic Acetylcholine Receptor Blockade: A Comparative Guide to Lophotoxin and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Lophotoxin, a potent marine neurotoxin, with other nicotinic acetylcholine receptor (nAChR) antagonists. We delve into the functional validation of this compound-induced nAChR blockade, presenting supporting experimental data and detailed methodologies for key assays.

This compound, a diterpene lactone isolated from gorgonian corals, stands out as a powerful tool for studying nAChRs due to its selective, high-affinity, and often irreversible blockade of these ligand-gated ion channels.[1] Understanding its mechanism and comparing its efficacy to other antagonists is crucial for advancing our knowledge of nAChR function and for the development of novel therapeutics targeting these receptors, which are implicated in a range of neurological disorders.[2]

Mechanism of Action: An Irreversible Bond

This compound exerts its antagonist effect through a unique mechanism. It covalently modifies a specific tyrosine residue (Tyr190) located in the alpha-subunits of the nAChR.[3][4][5] This irreversible binding effectively locks the receptor in a closed state, preventing the binding of the endogenous agonist, acetylcholine (ACh), and subsequent ion channel opening. This contrasts with many other nAChR antagonists that bind reversibly to the receptor. The long-lasting nature of this compound's blockade makes it an invaluable probe for characterizing ganglionic nicotinic receptors.[1]

Comparative Analysis of nAChR Antagonists

The functional blockade of nAChRs can be achieved through a variety of compounds, each with distinct mechanisms and subtype selectivities. Below is a comparative summary of this compound and other commonly used nAChR antagonists. Due to the irreversible nature of this compound's binding, its potency is often described by the concentration and time required for blockade, rather than a simple IC50 value from equilibrium binding assays.

AntagonistMechanism of ActionTarget nAChR SubtypesPotency (IC50/Ki)Key Characteristics
This compound Irreversible covalent modification of the α-subunit.[3][4][5]Neuronal and muscle nAChRs.[1]Concentration and time-dependent; low micromolar concentrations produce irreversible block.[1]Slow-binding, long-lasting, and often irreversible blockade.[1][4][6]
d-Tubocurarine Competitive antagonist.Muscle and neuronal nAChRs.~0.39 µM (muscle-type); ~7.77 µM (α7).[7]Classical competitive antagonist, reversible binding.
Mecamylamine Non-competitive channel blocker.Broad-spectrum neuronal nAChRs.Varies by subtype.Blocks the open ion channel pore.
α-Bungarotoxin Competitive antagonist.Primarily α7 and muscle-type nAChRs.Nanomolar affinity for α7.A snake venom toxin, often used to isolate and characterize α7 nAChRs.
α-Conotoxins (e.g., MII, AuIB) Competitive antagonists.Highly selective for specific neuronal nAChR subtypes (e.g., α3β2, α3β4).[8]Nanomolar to micromolar range, depending on the toxin and subtype.[8][9][10][11]A diverse family of peptides from cone snails with high subtype selectivity.

Experimental Protocols for Functional Validation

The blockade of nAChRs by this compound and other antagonists can be functionally validated using several key experimental techniques.

Radioligand Binding Assays

Radioligand binding assays are a fundamental method to study ligand-receptor interactions. In the context of nAChR antagonists, these assays can determine the affinity of a compound for the receptor by measuring its ability to displace a known radiolabeled ligand.

Protocol: Competitive Radioligand Binding Assay for nAChRs

  • Membrane Preparation: Prepare cell membranes from cell lines (e.g., HEK293, CHO) stably expressing the nAChR subtype of interest, or from tissues rich in the target receptor.[1] This involves homogenization and centrifugation to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Membrane preparation, a radiolabeled nAChR ligand (e.g., [³H]epibatidine), and binding buffer.[1]

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a known unlabeled nAChR ligand (e.g., nicotine) to saturate the receptors.[1]

    • Competition Binding: Membrane preparation, radioligand, and varying concentrations of the test antagonist (e.g., this compound or an alternative).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The affinity of the antagonist (Ki) can then be calculated using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is a powerful technique to directly measure the ion flow through nAChR channels in real-time, providing a functional readout of receptor activity and blockade.

Protocol: Whole-Cell Patch-Clamp Recording of nAChR Currents

  • Cell Preparation: Culture cells expressing the nAChR subtype of interest on glass coverslips.

  • Pipette Preparation: Fabricate glass micropipettes with a fine tip and fill them with an appropriate intracellular solution.

  • Gigaohm Seal Formation: Under a microscope, carefully bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "gigaohm" seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane within the pipette tip, establishing electrical access to the cell's interior.

  • Voltage Clamp and Agonist Application: Clamp the cell membrane at a holding potential (e.g., -70 mV). Apply a known nAChR agonist (e.g., acetylcholine) to elicit an inward current.

  • Antagonist Application: Perfuse the cells with the antagonist (e.g., this compound) for a defined period and then co-apply the agonist and antagonist.

  • Data Acquisition and Analysis: Record the changes in the agonist-evoked currents in the presence and absence of the antagonist. The percentage of inhibition can be calculated to determine the antagonist's effect. For irreversible antagonists like this compound, the time course of the blockade is a critical parameter to measure.

Calcium Imaging

Calcium imaging is a widely used technique to monitor the influx of calcium ions through nAChRs, which is a key downstream signaling event upon receptor activation.

Protocol: Fluorescent Calcium Imaging of nAChR Activity

  • Cell Loading: Culture cells expressing the target nAChRs and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Image Acquisition Setup: Place the coverslip with the loaded cells on the stage of a fluorescence microscope equipped with a camera for image acquisition.

  • Baseline Measurement: Record the baseline fluorescence intensity of the cells before any stimulation.

  • Agonist Stimulation: Apply an nAChR agonist to the cells and record the resulting increase in fluorescence, which corresponds to an influx of calcium.

  • Antagonist Treatment: Incubate the cells with the antagonist (e.g., this compound) for a specific duration.

  • Post-Antagonist Stimulation: Re-apply the agonist in the presence of the antagonist and record the fluorescence response.

  • Data Analysis: Quantify the changes in fluorescence intensity to determine the extent of inhibition of the calcium response by the antagonist.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to Antagonist Antagonist (e.g., this compound) Antagonist->nAChR Blocks Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Downstream Downstream Signaling (e.g., Gene Expression, Neurotransmitter Release) Depolarization->Downstream Ca_Influx->Downstream

Caption: nAChR Signaling Pathway.

Experimental_Workflow cluster_radioligand Radioligand Binding Assay cluster_patch_clamp Patch-Clamp Electrophysiology cluster_calcium_imaging Calcium Imaging R1 Membrane Preparation R2 Incubation with Radioligand & Antagonist R1->R2 R3 Filtration R2->R3 R4 Scintillation Counting R3->R4 R5 IC50/Ki Determination R4->R5 P1 Whole-Cell Configuration P2 Agonist Application P1->P2 P3 Antagonist Application P2->P3 P4 Current Recording P3->P4 P5 Inhibition Analysis P4->P5 C1 Cell Loading with Dye C2 Baseline Fluorescence C1->C2 C3 Agonist Stimulation C2->C3 C4 Antagonist Treatment C3->C4 C5 Fluorescence Measurement C4->C5

Caption: Experimental Workflows for nAChR Blockade Validation.

Lophotoxin_Mechanism This compound This compound nAChR nAChR α-subunit This compound->nAChR Binds to Covalent_Bond Covalent Bond Formation This compound->Covalent_Bond Induces Tyr190 nAChR->Tyr190 Covalent_Bond->Tyr190 with Irreversible_Blockade Irreversible Receptor Blockade Covalent_Bond->Irreversible_Blockade No_ACh_Binding Acetylcholine Binding Prevented Irreversible_Blockade->No_ACh_Binding

Caption: Mechanism of this compound-induced nAChR Blockade.

References

Safety Operating Guide

Prudent Disposal Procedures for Lophotoxin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Lophotoxin is a potent neurotoxin that acts as an irreversible antagonist of nicotinic acetylcholine receptors. Due to its high toxicity, all handling and disposal procedures must be performed with strict adherence to safety protocols to minimize the risk of exposure.

Personal Protective Equipment (PPE): When handling this compound in any form (pure compound, solutions, or contaminated materials), the following PPE is required:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential. Double-gloving is recommended.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A fully buttoned lab coat must be worn.

  • Respiratory Protection: If there is a risk of aerosolization or handling of the dry powder, a NIOSH-approved respirator is necessary.

All handling of this compound should be conducted within a certified chemical fume hood.

Waste Classification and Segregation

In the absence of a specific hazardous waste classification for this compound, it must be treated as an acutely toxic and hazardous chemical waste.

  • Waste Segregation: All waste streams containing this compound must be segregated from other laboratory waste at the point of generation. This includes:

    • Solid this compound Waste: Unused or expired pure this compound powder.

    • Liquid this compound Waste: Solutions containing this compound.

    • Contaminated Labware: All disposable items that have come into direct contact with this compound, such as pipette tips, tubes, vials, and gloves.

Under no circumstances should this compound waste be disposed of down the drain or in regular trash receptacles.[1]

Step-by-Step Disposal Protocol

Step 1: Waste Collection

  • Solid and Liquid Waste: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical nature of the waste (e.g., a glass container for organic solvent solutions).

  • Contaminated Labware: Place all contaminated disposable labware into a designated, lined container for solid hazardous waste.[2]

Step 2: Waste Container Labeling

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an estimate of the concentration and quantity. Do not use abbreviations.[1]

Step 3: Waste Storage

  • Store sealed hazardous waste containers in a designated and secure satellite accumulation area.[3] Liquid waste containers should be placed in secondary containment to prevent spills.

Step 4: Final Disposal

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[2] Provide them with all available information regarding the nature of the waste. Disposal will likely be through high-temperature incineration by a licensed hazardous waste disposal company.

Decontamination of Non-Disposable Labware

For non-disposable items such as glassware that have been contaminated with this compound, a triple-rinse procedure is recommended:

  • Initial Rinse: Rinse the item with a suitable solvent in which this compound is soluble. This rinsate must be collected and disposed of as liquid hazardous waste.[1]

  • Second and Third Rinses: Repeat the rinse two more times with fresh solvent, collecting the rinsate as hazardous waste each time.[1]

  • Drying: Allow the decontaminated labware to air dry completely in a fume hood before reuse.

Quantitative Data Summary

As no specific experimental data for the degradation or inactivation of this compound was found, a table summarizing such data cannot be provided. The primary disposal method is collection and incineration by a certified hazardous waste facility.

Waste Type Container Disposal Method
Solid this compound WasteLabeled, sealed, compatible containerCollection by EHS for incineration
Liquid this compound WasteLabeled, sealed, compatible container within secondary containmentCollection by EHS for incineration
Contaminated LabwareLined, labeled hazardous waste containerCollection by EHS for incineration

Experimental Protocols

No specific experimental protocols for the chemical inactivation of this compound are available in the reviewed literature. The recommended procedure is physical removal and destruction via incineration.

This compound Disposal Workflow

Lophotoxin_Disposal_Workflow This compound Disposal Workflow start This compound Waste Generation (Solid, Liquid, Contaminated Labware) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe decontaminate Decontaminate Non-Disposable Labware (Triple Rinse) start->decontaminate segregate Segregate Waste Streams ppe->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid collect_labware Collect Contaminated Labware in Labeled Container segregate->collect_labware storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_labware->storage ehs Contact EHS for Waste Pickup storage->ehs disposal Final Disposal by Licensed Contractor (Incineration) ehs->disposal collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate collect_rinsate->storage

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Lophotoxin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Lophotoxin

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located in the available resources. This guide is based on general best practices for handling potent, neurotoxic marine toxins. It is imperative that all researchers conduct a formal risk assessment in consultation with their institution's Environmental Health and Safety (EHS) department prior to handling this compound. This document should supplement, not replace, a substance-specific risk assessment and established institutional safety protocols.

This compound is a potent marine neurotoxin isolated from gorgonian corals of the genus Lophogorgia. It acts as an irreversible antagonist of nicotinic acetylcholine receptors (nAChRs), leading to neuromuscular blockade.[1][2] Due to its high toxicity, stringent safety measures must be implemented to prevent exposure.

Hazard Assessment and Quantitative Data

This compound is a highly toxic compound. The primary route of exposure in a laboratory setting is through accidental skin contact, inhalation of aerosols, or ingestion.

Toxicity Data Value Species Route
LD508.9 mg/kgMouseSubcutaneous
Table 1: Acute Toxicity Data for this compound.[2]

Operational Plan: Personal Protective Equipment (PPE) and Handling

A multi-layered approach to personal protection is critical when working with this compound to minimize all potential routes of exposure.

Engineering Controls
  • Primary Containment: All work with solid (powder) or stock solutions of this compound must be conducted in a certified chemical fume hood, a Class II Biosafety Cabinet, or a glove box to protect against inhalation of aerosols.[3]

  • Designated Area: All this compound work should be performed in a designated and clearly marked area to prevent cross-contamination.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. Proper donning and doffing procedures are critical to prevent contamination.[4]

Protection Type Recommended Equipment Purpose & Best Practices
Eye and Face Protection Chemical Splash Goggles & Face ShieldTo protect against splashes and aerosols. Goggles must comply with ANSI Z87.1 standards. A face shield should be worn over the goggles, especially when handling solutions or powdered forms.[5]
Skin and Body Protection Disposable, Solid-Front Lab Gown with Cuffs & Chemical-Resistant ApronTo provide a barrier against skin contact. Gowns should be worn over personal clothing. An apron provides an additional layer of protection.
Hand Protection Double Gloving with Chemical-Resistant GlovesTo prevent dermal absorption. Wear two pairs of nitrile gloves, with the outer glove cuff extending over the lab gown sleeve. Change gloves immediately if contaminated or torn, and always before leaving the work area.[6]
Respiratory Protection NIOSH-Approved RespiratorRequired when handling powdered this compound outside of a glove box or if aerosolization is possible. A fit-tested N95 or higher-level respirator should be used based on the risk assessment.[3]
Foot Protection Closed-Toe ShoesTo protect feet from spills. Shoes must fully cover the feet; open-toed shoes are not permitted in the laboratory.[4]
Table 2: Recommended Personal Protective Equipment for Handling this compound.
Procedural Guidance: Donning and Doffing PPE

Following the correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to avoid exposure.[4]

Donning Sequence:

  • Hand Hygiene: Wash hands thoroughly.

  • Gown: Put on the lab gown, ensuring it is fully secured.

  • Respirator/Mask: If required, put on the respirator and perform a seal check.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Put on the inner pair of gloves, followed by the outer pair, ensuring the outer glove cuffs are pulled over the gown sleeves.

Doffing Sequence (to be performed in the designated area):

  • Outer Gloves: Remove the outer pair of gloves by peeling one off from the cuff and using it to remove the other, avoiding contact with the outer surface.

  • Gown and Inner Gloves: Remove the gown by folding it inward and away from the body. Peel off the inner gloves at the same time, trapping them inside the removed gown.

  • Dispose: Dispose of the gown and gloves in the designated hazardous waste container.

  • Hand Hygiene: Wash hands thoroughly.

  • Goggles/Face Shield: Remove eye and face protection from the back.

  • Respirator/Mask: Remove the respirator from the back without touching the front.

  • Final Hand Hygiene: Perform a final thorough hand washing.

Spill and Emergency Procedures
  • Spill: In the event of a spill, evacuate the immediate area. Alert others and refer to your institution's EHS guidelines for hazardous chemical spills. Do not attempt to clean a significant spill without appropriate training and PPE.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, gowns, bench paper, and any labware. Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.[7]

  • Consult EHS: Follow your institution's specific procedures for the disposal of highly toxic chemical waste.[8]

Mechanism of Action and Experimental Context

This compound is a valuable research tool precisely because of its specific and irreversible action on nicotinic acetylcholine receptors (nAChRs).[1] It functions by covalently binding to a specific tyrosine residue (Tyr190) within the alpha-subunits of the nAChR.[9][10][11] This binding physically blocks the acetylcholine binding site, preventing channel activation and thus inhibiting neuromuscular transmission.[12] The blockade is essentially irreversible under physiological conditions.[1]

Lophotoxin_Mechanism cluster_NMJ Neuromuscular Junction cluster_Receptor Nicotinic Acetylcholine Receptor (nAChR) Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Postsynaptic_Membrane Muscle Fiber (Postsynaptic Membrane) nAChR Acetylcholine (ACh) Binding Site Ion Channel (Closed) Action_Potential Action Potential (Signal for Muscle Contraction) nAChR:f1->Action_Potential Opens & Causes No_Action_Potential No Action Potential (Muscle Paralysis) nAChR:f1->No_Action_Potential Remains Closed This compound This compound This compound->nAChR:f0 Irreversibly Binds & Blocks ACh Site ACh ACh ACh->nAChR:f0 Binds to

Caption: this compound irreversibly blocks the nAChR, preventing muscle contraction.

Overview of Experimental Protocols

Detailed, step-by-step protocols for working with this compound are highly specific to the experimental aims. However, published research describes several key applications that illustrate its use:

  • Receptor Binding Assays: this compound is used to study the structure and function of the nAChR. A common experiment involves quantifying its ability to inhibit the binding of a radiolabeled ligand, such as [125I]-α-bungarotoxin, to membranes containing the receptor.[10] The irreversible nature of this compound binding makes it an excellent tool for these studies.

  • Electrophysiology Studies: In these experiments, the functional effect of this compound is measured. For example, researchers might use patch-clamp techniques on cells expressing nAChRs to measure the ion flow (current) elicited by an agonist like acetylcholine. Application of this compound would result in a progressive and irreversible reduction of this current, confirming the blockade of receptor function.[1]

  • Neuromuscular Junction Preparations: Classic pharmacology experiments use isolated nerve-muscle preparations to study the effects of toxins on neurotransmission. Applying this compound to such a preparation would demonstrate a blockade of muscle contraction upon nerve stimulation, confirming its post-synaptic inhibitory action.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lophotoxin
Reactant of Route 2
Lophotoxin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。